1-Bromo-3,3-dimethylpentane
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-bromo-3,3-dimethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-4-7(2,3)5-6-8/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWATHHONYAKKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578002 | |
| Record name | 1-Bromo-3,3-dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-50-7 | |
| Record name | 1-Bromo-3,3-dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3,3-dimethylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Bromo-3,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Bromo-3,3-dimethylpentane. Due to the compound's specificity, experimentally derived data is limited in publicly accessible literature. Therefore, this document combines computational predictions from established chemical databases with general principles and data from analogous compounds to offer a robust profile for research and development applications.
Core Physical Properties
The physical characteristics of this compound are primarily determined by its molecular structure: a seven-carbon chain with a bromine atom at the primary position and a sterically hindering quaternary carbon at the third position. These features influence its volatility, density, and intermolecular interactions.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound. It is critical to note that much of the available data is computationally predicted and should be confirmed experimentally for mission-critical applications.
| Property | Value | Source | Notes |
| Molecular Formula | C₇H₁₅Br | - | |
| Molecular Weight | 179.10 g/mol | PubChem[1] | |
| CAS Number | 6188-50-7 | PubChem[1] | |
| Boiling Point | Data not available | - | Predicted to be similar to analogous C7 bromoalkanes. |
| Melting Point | Data not available | - | Expected to be a low-melting solid or liquid at room temperature. |
| Density | Data not available | - | Predicted to be slightly denser than water. |
| Refractive Index | Data not available | - | |
| Solubility in Water | Insoluble | General[2][3] | Alkyl halides are generally insoluble in water.[2][3] |
| Solubility in Organic Solvents | Soluble | General[2][4] | Expected to be soluble in common organic solvents like ethers, hydrocarbons, and chlorinated solvents.[2][4] |
| Computed XLogP3 | 3.6 | PubChem[1] | Indicates a high degree of lipophilicity. |
Experimental Protocols
Determination of Boiling Point (Distillation Method)
The boiling point is a fundamental physical property that can be determined with high accuracy through distillation.
Methodology:
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: The liquid sample (approximately 10-20 mL) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated using a heating mantle.
-
Temperature Reading: The temperature is recorded when the vapor condensation ring on the thermometer bulb is stable and corresponds to the temperature of the liquid-vapor equilibrium. This stable temperature is the boiling point.
-
Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point can be corrected to the standard pressure (760 mmHg) using a nomograph if necessary.
Determination of Density (Pycnometer Method)
A pycnometer, or specific gravity bottle, is used for precise determination of liquid density.
Methodology:
-
Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance.
-
Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature, and its mass is weighed.
-
Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with the sample liquid (this compound) at the same temperature, and its mass is weighed.
-
Calculation: The density of the sample is calculated using the formula: Density of Sample = (Mass of Sample / Mass of Water) * Density of Water at the experimental temperature.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how light propagates through a substance and is a valuable characteristic for identification.
Methodology:
-
Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: A few drops of the sample are placed on the prism of the refractometer.
-
Measurement: The prisms are closed, and the light source is adjusted. The eyepiece is used to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Synthesis Pathway and Experimental Workflow
This compound is not a commonly occurring natural product and is synthesized in a laboratory setting. A typical synthetic route would involve the bromination of the corresponding alcohol, 3,3-dimethylpentan-1-ol, using a reagent such as phosphorus tribromide (PBr₃). This reaction generally proceeds via an Sₙ2 mechanism.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis of this compound from 3,3-dimethylpentan-1-ol.
This whitepaper serves as a foundational guide for professionals working with this compound. For critical applications, it is strongly recommended that the computationally derived data presented herein be validated through laboratory experimentation.
References
An In-depth Technical Guide to 1-Bromo-3,3-dimethylpentane: Chemical Structure, Bonding, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, bonding, and reactivity of 1-bromo-3,3-dimethylpentane. The document details its physical and spectroscopic properties, supported by predictive data and analysis of analogous compounds. Furthermore, it outlines detailed, adaptable experimental protocols for its synthesis and key reactions, including nucleophilic substitution and Grignard reagent formation. This guide serves as a foundational resource for professionals utilizing halogenated alkanes in synthetic and medicinal chemistry.
Chemical Structure and Properties
This compound is a primary alkyl halide with the chemical formula C₇H₁₅Br. Its structure features a pentane (B18724) backbone with two methyl groups at the C3 position and a bromine atom at the C1 position. This substitution pattern significantly influences its physical properties and reactivity.
Molecular Structure and Bonding
The molecule consists of a saturated hydrocarbon chain, indicating that all carbon-carbon and carbon-hydrogen bonds are single covalent bonds (σ-bonds). The carbon atoms are sp³ hybridized, resulting in a tetrahedral geometry around each carbon atom. The carbon-bromine bond is polar covalent, with the bromine atom being more electronegative, leading to a partial negative charge (δ-) on the bromine and a partial positive charge (δ+) on the C1 carbon. This polarity is a key determinant of the molecule's chemical reactivity, particularly its susceptibility to nucleophilic attack.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Br | PubChem[1] |
| Molecular Weight | 179.10 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 6188-50-7 | PubChem[1] |
| SMILES | CCC(C)(C)CCBr | PubChem[1] |
| InChI Key | GWWATHHONYAKKM-UHFFFAOYSA-N | PubChem[1] |
Physical Properties (Predicted)
Table 2: Predicted Physical Properties of this compound
| Property | Predicted Value | Notes |
| Boiling Point | ~170-180 °C | Based on trends for similar alkyl halides. |
| Melting Point | N/A | Expected to be a liquid at room temperature. |
| Density | ~1.1 g/cm³ | Based on similar bromoalkanes. |
| XLogP3-AA | 3.6 | A measure of lipophilicity.[2] |
Spectroscopic Characterization (Predicted)
Experimental spectra for this compound are not publicly available. This section provides an analysis of the expected spectroscopic features based on the molecular structure and data from similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Approximate Chemical Shift (ppm) | Integration |
| -CH₂Br | Triplet | 3.3 - 3.5 | 2H |
| -CH₂-C(CH₃)₂ | Triplet | 1.7 - 1.9 | 2H |
| -C(CH₃)₂ | Singlet | 0.9 - 1.1 | 6H |
| -CH₂CH₃ | Quartet | 1.2 - 1.4 | 2H |
| -CH₂CH₃ | Triplet | 0.8 - 1.0 | 3H |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the different carbon environments.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Approximate Chemical Shift (ppm) |
| -CH₂Br | 30 - 40 |
| -CH₂-C(CH₃)₂ | 45 - 55 |
| -C(CH₃)₂ | 30 - 40 (quaternary) |
| -C(CH₃)₂ | 25 - 35 |
| -CH₂CH₃ | 30 - 40 |
| -CH₂CH₃ | 5 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions corresponding to C-H and C-Br bond vibrations.
Table 5: Predicted IR Absorption Bands for this compound
| Bond | Vibration | Approximate Wavenumber (cm⁻¹) |
| C-H (sp³) | Stretch | 2850 - 3000 |
| C-H | Bend | 1350 - 1480 |
| C-Br | Stretch | 500 - 600 |
Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns for a bromoalkane.
Table 6: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Fragment | Notes |
| 178/180 | [C₇H₁₅Br]⁺ | Molecular ion peak (M⁺), showing the characteristic 1:1 isotopic pattern of bromine. |
| 99 | [C₇H₁₅]⁺ | Loss of Br radical. |
| 57 | [C₄H₉]⁺ | Likely the stable tert-butyl cation from cleavage at the C2-C3 bond. |
| 43 | [C₃H₇]⁺ | Isopropyl cation. |
Experimental Protocols
The following protocols are adapted from established procedures for similar primary alkyl halides and can be used as a starting point for the synthesis and reactions of this compound.
Synthesis of this compound from 3,3-Dimethylpentan-1-ol (B97394)
This procedure utilizes phosphorus tribromide (PBr₃) for the conversion of a primary alcohol to a primary alkyl bromide, which typically proceeds via an Sₙ2 mechanism.[3][4][5][6]
Materials:
-
3,3-Dimethylpentan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Pyridine (optional, to neutralize HBr byproduct)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-dimethylpentan-1-ol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (0.34 eq) dropwise via a dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure.
Diagram 1: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Grignard Reagent Formation and Reaction
This compound can be used to prepare a Grignard reagent, a potent nucleophile for carbon-carbon bond formation.[7][8][9][10]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an activator)
-
Electrophile (e.g., acetone, benzaldehyde, carbon dioxide)
-
Appropriate workup reagents (e.g., saturated ammonium (B1175870) chloride solution, dilute HCl)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous diethyl ether.
-
In the dropping funnel, place a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the alkyl bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C.
-
Slowly add a solution of the desired electrophile (1.0 eq) in anhydrous diethyl ether.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution or dilute HCl.
-
Extract the product with diethyl ether, wash the organic layer, dry it over anhydrous magnesium sulfate, and purify as appropriate (e.g., distillation or chromatography).
Diagram 2: Grignard Reagent Workflow
Caption: Workflow for Grignard reagent formation and reaction.
Nucleophilic Substitution with Sodium Azide (B81097)
This protocol describes a typical Sₙ2 reaction to introduce an azide group, a versatile functional group in organic synthesis.[11]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product, which can be purified by distillation or chromatography.
Diagram 3: Nucleophilic Substitution Pathway
Caption: Sₙ2 reaction of this compound with sodium azide.
Conclusion
This compound is a valuable primary alkyl halide for various organic transformations. Its structure, characterized by a sterically hindered quaternary center near the reaction site, influences its reactivity in nucleophilic substitution and organometallic reactions. While experimental data for this specific compound is limited, this guide provides a robust framework based on predictive models and established protocols for similar molecules. The detailed methodologies and structural insights presented herein are intended to facilitate its application in research and development, particularly in the fields of synthetic and medicinal chemistry.
References
- 1. This compound | C7H15Br | CID 15752575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 5. orgosolver.com [orgosolver.com]
- 6. youtube.com [youtube.com]
- 7. SATHEE CUET: Chemistry Grignard Reaction Mechanism [cuet.iitk.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. benchchem.com [benchchem.com]
Spectroscopic Profile of 1-Bromo-3,3-dimethylpentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Bromo-3,3-dimethylpentane (CAS No: 6188-50-7).[1][2] Due to the limited availability of direct experimental spectra for this specific compound, this document leverages data from analogous structures and established spectroscopic principles to forecast the spectral characteristics. This guide is intended to support researchers in the identification, characterization, and quality control of this compound and related compounds.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₇H₁₅Br[1]
-
Molecular Weight: 179.10 g/mol [1]
-
SMILES: CCC(C)(C)CCBr[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar compounds, including 1-bromo-3-methylpentane (B1293714) and 3,3-dimethylpentane (B146829), as well as established principles of NMR, Mass Spectrometry, and Infrared Spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| CH₃ (C1') | ~0.9 | Triplet | 3H | Terminal methyl group adjacent to a methylene (B1212753) group. |
| CH₂ (C2') | ~1.3 | Quartet | 2H | Methylene group adjacent to a methyl and a quaternary carbon. |
| CH₃ (C3-Me) | ~1.0 | Singlet | 6H | Two equivalent methyl groups on a quaternary carbon, deshielded by proximity to the bromine atom. |
| CH₂ (C2) | ~1.8 | Triplet | 2H | Methylene group adjacent to the quaternary carbon. |
| CH₂ (C1) | ~3.4 | Triplet | 2H | Methylene group directly attached to the electronegative bromine atom, resulting in significant deshielding. |
Predicted based on general principles and data from similar alkanes and bromoalkanes.[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1' | ~8 | Terminal methyl carbon. |
| C2' | ~34 | Methylene carbon adjacent to a methyl and quaternary carbon. |
| C3-Me | ~26 | Methyl carbons on the quaternary center. |
| C3 | ~33 | Quaternary carbon. |
| C2 | ~48 | Methylene carbon adjacent to the quaternary center. |
| C1 | ~35 | Methylene carbon directly bonded to bromine. |
Predicted based on the analysis of 3,3-dimethylpentane and general trends for bromoalkanes.[4][5]
Mass Spectrometry (MS)
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 178/180 | [C₇H₁₅Br]⁺ | Molecular ion peak (M⁺). The M+2 peak will be of similar intensity due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. |
| 99 | [C₇H₁₅]⁺ | Loss of Br radical. |
| 57 | [C₄H₉]⁺ | Cleavage at the C2-C3 bond, forming a stable tertiary butyl cation. This is expected to be the base peak. |
| 43 | [C₃H₇]⁺ | Propyl fragment. |
| 29 | [C₂H₅]⁺ | Ethyl fragment. |
Fragmentation patterns are predicted based on the principles of mass spectrometry for haloalkanes, where cleavage often occurs at branched points to form stable carbocations.[6][7]
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2850-2975 | C-H stretch (alkane) | Strong |
| 1470-1270 | C-H bend (alkane) | Medium |
| 650-550 | C-Br stretch | Strong |
Predicted based on characteristic IR absorption frequencies for alkyl halides.[8]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above. These methods are standard for the analysis of liquid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solvent should be chosen for its ability to dissolve the sample and for its minimal interference in the spectral regions of interest.[9]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300-600 MHz).[10]
-
Data Acquisition:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Acquire the ¹H NMR spectrum, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier transform. Phase the resulting spectrum and integrate the signals for ¹H NMR. Reference the chemical shifts to an internal standard, such as tetramethylsilane (B1202638) (TMS).[11]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) system for separation from any impurities.[12]
-
Ionization: Employ an electron ionization (EI) source to bombard the sample molecules with high-energy electrons, causing ionization and fragmentation.[13]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[14]
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[12]
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[15]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[16]
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder is usually taken first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups and bond vibrations within the molecule.[17]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.
References
- 1. This compound | C7H15Br | CID 15752575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. C7H16 3,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3,3-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 3,3-Dimethylpentane(562-49-2) 13C NMR spectrum [chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. uwyo.edu [uwyo.edu]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Introduction to Mass Spectrometry | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 15. microbenotes.com [microbenotes.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. amherst.edu [amherst.edu]
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Bromo-3,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-bromo-3,3-dimethylpentane. The content herein is based on established principles of NMR spectroscopy and predicted spectral data, offering a robust framework for understanding the structural elucidation of this compound.
Predicted ¹H NMR Data of this compound
The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The predicted chemical shifts (δ), multiplicities, and integration values for each unique proton environment are summarized in the table below. These predictions are based on the influence of the electron-withdrawing bromine atom and the overall molecular geometry. Protons closer to the bromine atom are expected to be deshielded and thus appear at a lower field (higher ppm value).[1][2]
| Protons (Label) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| H_a | ~ 3.3 | Triplet (t) | 2H |
| H_b | ~ 1.7 | Triplet (t) | 2H |
| H_c | ~ 1.3 | Quartet (q) | 2H |
| H_d | ~ 0.9 | Singlet (s) | 6H |
| H_e | ~ 0.9 | Triplet (t) | 3H |
Structural Elucidation and Signal Assignment
The interpretation of the ¹H NMR spectrum is fundamental to confirming the molecular structure.[3][4] The predicted spectrum of this compound is expected to show five distinct signals, corresponding to the five non-equivalent proton environments in the molecule.
The methylene (B1212753) protons adjacent to the bromine atom (H_a) are the most deshielded due to the inductive effect of the halogen, and are therefore predicted to have the highest chemical shift.[1] These protons are coupled to the neighboring methylene protons (H_b), resulting in a triplet. The methylene protons at the C4 position (H_c) are coupled to the terminal methyl protons (H_e), leading to a quartet. The two methyl groups attached to the quaternary carbon (H_d) are chemically equivalent and have no adjacent protons, thus they appear as a sharp singlet. The terminal methyl protons (H_e) are coupled to the adjacent methylene protons (H_c), resulting in a triplet.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a generalized methodology for the acquisition of a ¹H NMR spectrum.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform).
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which is set to 0.00 ppm as a reference.[4][5]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
"Lock" the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, which improves signal resolution.
3. Data Acquisition:
-
Set the appropriate spectral parameters, including the spectral width, acquisition time, number of scans, and pulse sequence.
-
A standard ¹H experiment typically involves a 90° pulse followed by the acquisition of the free induction decay (FID).
-
The number of scans is averaged to improve the signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C7H16 3,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3,3-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
In-Depth Technical Guide: 13C NMR Chemical Shifts of 1-Bromo-3,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-bromo-3,3-dimethylpentane. This document includes a comprehensive data presentation, a detailed experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure with its corresponding carbon assignments.
Predicted 13C NMR Chemical Shift Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were obtained using a computational prediction tool and are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) |
| C1 | -CH2Br | 33.1 |
| C2 | -CH2- | 50.5 |
| C3 | Quaternary C | 36.5 |
| C4 | -CH2- | 33.8 |
| C5 | -CH3 | 8.7 |
| C3-CH3 | -CH3 (x2) | 26.0 |
Molecular Structure and Carbon Assignments
The following diagram illustrates the chemical structure of this compound with each carbon atom numbered for clear association with the chemical shift data.
Experimental Protocol for 13C NMR Spectroscopy
This section outlines a standard protocol for the acquisition of a 13C NMR spectrum for a liquid sample such as this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl3) is a common choice.
-
Sample Concentration: Prepare a solution of approximately 5-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. The optimal concentration may vary depending on the spectrometer's sensitivity.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Often, commercially available deuterated solvents already contain TMS. If not, a small amount (around 1% v/v) can be added.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).
2. NMR Spectrometer Setup:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for 13C NMR spectroscopy.
-
Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal signal transmission and detection.
-
Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, which results in sharp, well-resolved NMR signals.
3. Acquisition Parameters:
-
Experiment Type: Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for the compound. For an alkyl bromide, a range of 0 to 60 ppm is generally sufficient, though a wider range (e.g., 0-220 ppm) is often used for general purposes.
-
Acquisition Time (AT): Typically set between 1 and 2 seconds.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is usually adequate for qualitative 13C NMR. For quantitative analysis, a longer delay (5-10 times the longest T1 relaxation time) is necessary.
-
Pulse Angle: A 30-45 degree pulse angle is commonly used to allow for a shorter relaxation delay.
-
Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. A typical range is from several hundred to several thousand scans, depending on the sample concentration and desired signal-to-noise ratio.
4. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transformation.
-
Phasing: Phase the resulting spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. If TMS is not present, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Logical Workflow for 13C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final data analysis in 13C NMR spectroscopy.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Bromo-3,3-dimethylpentane
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of 1-bromo-3,3-dimethylpentane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis.
Molecular Structure and Expected Vibrational Modes
This compound is an alkyl halide with the chemical formula C7H15Br. Its structure consists of a pentane (B18724) backbone with a bromine atom at the C1 position and two methyl groups at the C3 position. The primary functional groups that give rise to characteristic infrared absorptions are the C-H bonds of the alkane structure and the C-Br bond.
Infrared Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2960 - 2850 | Strong | C-H stretching (sp³ hybridized carbons of methyl and methylene (B1212753) groups) |
| 1470 - 1450 | Medium | C-H bending (scissoring) of CH₂ groups |
| 1390 - 1365 | Medium | C-H bending (umbrella mode) of CH₃ groups, particularly the gem-dimethyl groups |
| 1300 - 1150 | Medium-Weak | -CH₂-Br wagging |
| 690 - 515 | Strong-Medium | C-Br stretching |
Note: The fingerprint region, typically below 1500 cm⁻¹, will contain a complex series of absorptions from various bending and stretching modes, making it unique for this specific molecule. The C-Br stretching vibration is a key characteristic feature for alkyl bromides and is expected in the lower frequency region of the mid-IR spectrum.[1][2][3][4][5]
Experimental Protocol for IR Spectrum Acquisition
The following protocol details the methodology for obtaining a high-quality FT-IR spectrum of this compound, a liquid at room temperature, using an Attenuated Total Reflectance (ATR) accessory.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal[6]
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.
-
Select the appropriate spectral range for analysis, typically 4000 to 400 cm⁻¹ for mid-IR analysis of organic compounds.[7]
-
Set the desired resolution (e.g., 2 or 4 cm⁻¹) and the number of scans to be co-added (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.[6]
-
-
Background Spectrum Acquisition:
-
Before introducing the sample, it is crucial to record a background spectrum.[7]
-
Ensure the ATR crystal surface is clean and free of any contaminants. Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.[8]
-
Acquire the background spectrum, which will account for the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Spectrum Acquisition:
-
If using a pressure clamp, apply consistent pressure to ensure good contact between the liquid sample and the ATR crystal.
-
Initiate the sample scan. The instrument will collect the specified number of scans and average them.
-
The final spectrum is generated by ratioing the sample spectrum against the previously collected background spectrum, resulting in a transmittance or absorbance spectrum of the sample.
-
-
Post-Measurement Cleaning:
-
After the measurement is complete, thoroughly clean the ATR crystal to remove all traces of the sample. Use a solvent that can dissolve the sample (e.g., isopropanol (B130326) or ethanol) and a soft tissue.[8][9] This prevents cross-contamination between samples.
-
Logical Workflow for IR Spectroscopic Analysis
The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 3. scribd.com [scribd.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. academic.oup.com [academic.oup.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. agilent.com [agilent.com]
- 10. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Bromo-3,3-dimethylpentane
This technical guide provides a comprehensive overview of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-bromo-3,3-dimethylpentane. The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for structural elucidation.
Predicted Mass Spectrum Data
The following table summarizes the predicted prominent ions in the mass spectrum of this compound. The m/z values are given for the most common isotopes, and the presence of bromine (with its two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio) will result in characteristic isotopic doublets for bromine-containing fragments.
| m/z (79Br/81Br) | Proposed Fragment Ion | Ion Structure | Predicted Relative Abundance | Fragmentation Pathway |
| 178/180 | Molecular Ion [M]+• | [CH3CH2C(CH3)2CH2CH2Br]+• | Low | Initial Ionization |
| 99 | [M-Br]+ | [C7H15]+ | High | Loss of Bromine Radical |
| 57 | [C4H9]+ | [(CH3)3C]+ | High (likely Base Peak) | β-cleavage, formation of stable tert-butyl cation |
| 93/95 | [CH2Br]+ | [CH2Br]+ | Medium | α-cleavage |
| 71 | [C5H11]+ | [CH3CH2C(CH3)2]+ | Medium | Cleavage at C2-C3 with charge retention on the larger fragment |
| 43 | [C3H7]+ | [CH(CH3)2]+ or [CH2CH2CH3]+ | Medium | Further fragmentation of larger alkyl cations |
| 29 | [C2H5]+ | [CH3CH2]+ | Medium | Cleavage of ethyl group |
Proposed Fragmentation Pathways
The fragmentation of this compound under electron ionization is predicted to be governed by the stability of the resulting carbocations and the presence of the bromine atom. The key fragmentation pathways are illustrated below.
-
Molecular Ion: Upon electron impact, a volatile electron is removed from the this compound molecule to form the molecular ion, [C7H15Br]+•, which will appear as a doublet at m/z 178 and 180.
-
Loss of Bromine Radical: The C-Br bond is relatively weak and readily undergoes homolytic cleavage to lose a bromine radical (•Br). This results in the formation of the 3,3-dimethylpentyl cation at m/z 99. This is expected to be a prominent peak in the spectrum.
-
Formation of the tert-Butyl Cation (Base Peak): The most favorable fragmentation is the cleavage of the C2-C3 bond (β-cleavage relative to the bromine atom) to form the highly stable tertiary carbocation, the tert-butyl cation, [(CH3)3C]+, at m/z 57. Due to its exceptional stability, this ion is predicted to be the base peak (the most abundant ion).
-
Alpha-Cleavage: Cleavage of the C1-C2 bond, which is alpha to the bromine atom, results in the formation of the bromomethyl cation, [CH2Br]+. This will produce a characteristic isotopic doublet at m/z 93 and 95.
-
Other Alkyl Fragments: The 3,3-dimethylpentyl cation (m/z 99) can undergo further fragmentation. Loss of an ethylene (B1197577) molecule can lead to the formation of a cation at m/z 71. Further fragmentation can also produce smaller alkyl cations such as the propyl cation at m/z 43 and the ethyl cation at m/z 29.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following provides a general methodology for the analysis of this compound using a standard quadrupole mass spectrometer with an electron ionization source.
1. Sample Preparation:
-
Ensure the sample of this compound is of sufficient purity.
-
If necessary, dissolve a small amount of the sample in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) to achieve a suitable concentration (typically in the range of 10-100 pg/µL).
2. Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 20 - 250
-
Scan Rate: 1000 amu/s
-
Inlet System: Direct insertion probe or gas chromatography (GC) inlet. For a pure liquid, a direct insertion probe can be used. If the sample is part of a mixture, GC-MS is the preferred method.
3. Data Acquisition:
-
Introduce a small amount of the prepared sample into the ion source.
-
Initiate the data acquisition using the instrument control software.
-
Acquire a sufficient number of scans to obtain a representative mass spectrum with a good signal-to-noise ratio.
4. Data Analysis:
-
Process the acquired raw data to generate the mass spectrum.
-
Identify the molecular ion peaks (M+• and [M+2]+•).
-
Identify and analyze the major fragment ions and their relative abundances.
-
Compare the observed fragmentation pattern with the predicted pathways to confirm the structure of the analyte. Pay close attention to the isotopic signature of bromine-containing fragments.
Structural Isomers and IUPAC Nomenclature
An In-depth Technical Guide to the IUPAC Nomenclature and Classification of C7H15Br Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural isomers of C7H15Br, their systematic IUPAC nomenclature, and classification. Detailed experimental methodologies for the synthesis and characterization of bromoalkanes are also presented, along with a logical framework for isomer differentiation.
The molecular formula C7H15Br represents numerous structural isomers. The systematic naming of these isomers follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The process involves identifying the longest continuous carbon chain containing the bromine atom, numbering the chain to give the bromine the lowest possible locant, and naming the substituents alphabetically.
There are nine constitutional isomers of heptane (B126788) (C7H16), which serve as the carbon skeletons for the bromoheptane isomers.[1][2][3][4] By considering all possible unique positions for the bromine atom on these nine skeletons, we can derive all the structural isomers of C7H15Br.
Data Presentation: Isomers of C7H15Br
The following table summarizes the structural isomers of C7H15Br, their IUPAC names, and their classification as primary (1°), secondary (2°), or tertiary (3°) alkyl bromides. Chiral centers are indicated with an asterisk (*), and the corresponding R/S configurations are noted where applicable.
| Carbon Skeleton | Structure | IUPAC Name | Classification | Chirality |
| Heptane | CH3(CH2)5CH2Br | 1-Bromoheptane | Primary | Achiral |
| CH3(CH2)4CHBrCH3 | 2-Bromoheptane | Secondary | Chiral (R/S) | |
| CH3(CH2)3CHBrCH2CH3 | 3-Bromoheptane | Secondary | Chiral (R/S) | |
| CH3(CH2)2CHBr(CH2)2CH3 | 4-Bromoheptane | Secondary | Achiral | |
| 2-Methylhexane | (CH3)2CH(CH2)3CH2Br | 1-Bromo-4-methylhexane | Primary | Achiral |
| (CH3)2CH(CH2)2CHBrCH3 | 2-Bromo-4-methylhexane | Secondary | Chiral (R/S) | |
| (CH3)2CHCH2CHBrCH2CH3 | 3-Bromo-4-methylhexane | Secondary | Chiral (R/S) | |
| (CH3)2CBr(CH2)2CH2CH3 | 2-Bromo-2-methylhexane | Tertiary | Achiral | |
| CH3CHBrCH(CH3)(CH2)2CH3 | 2-Bromo-3-methylhexane | Secondary | Chiral (R/S) | |
| CH3CH2CH(CH3)CH2CHBrCH3 | 5-Bromo-2-methylhexane | Secondary | Chiral (R/S) | |
| CH3CH2CH(CH3)CHBrCH2CH3 | 4-Bromo-3-methylhexane | Secondary | Chiral (R/S) | |
| CH3CH2CBr(CH3)CH2CH2CH3 | 3-Bromo-3-methylhexane | Tertiary | Chiral (R/S) | |
| 3-Methylhexane | CH3CH2CH(CH3)(CH2)2CH2Br | 1-Bromo-3-methylhexane | Primary | Chiral (R/S) |
| CH3CH2CH(CH3)CH2CHBrCH3 | 2-Bromo-3-methylhexane | Secondary | Chiral (R/S) | |
| CH3CH2CH(CH3)CHBrCH2CH3 | 3-Bromo-3-methylhexane | Tertiary | Chiral (R/S) | |
| CH3CH2CHBrCH(CH3)CH2CH3 | 4-Bromo-3-methylhexane | Secondary | Chiral (R/S) | |
| 2,2-Dimethylpentane | (CH3)3C(CH2)2CH2Br | 1-Bromo-3,3-dimethylpentane | Primary | Achiral |
| (CH3)3CCH2CHBrCH3 | 2-Bromo-3,3-dimethylpentane | Secondary | Chiral (R/S) | |
| (CH3)3CCHBrCH2CH3 | 3-Bromo-2,2-dimethylpentane | Secondary | Achiral | |
| 2,3-Dimethylpentane | (CH3)2CHCH(CH3)CH2CH2Br | 1-Bromo-2,3-dimethylpentane | Primary | Chiral (R/S) |
| (CH3)2CHCH(CH3)CHBrCH3 | 2-Bromo-2,3-dimethylpentane | Secondary | Chiral (R/S) | |
| (CH3)2CBrCH(CH3)CH2CH3 | 2-Bromo-2,3-dimethylpentane | Tertiary | Chiral (R/S) | |
| (CH3)2CHCHBrCH(CH3)CH3 | 3-Bromo-2,3-dimethylpentane | Secondary | Chiral (R/S) | |
| 2,4-Dimethylpentane | (CH3)2CHCH2CH(CH3)CH2Br | 1-Bromo-2,4-dimethylpentane | Primary | Chiral (R/S) |
| (CH3)2CHCH2CBr(CH3)2 | 2-Bromo-2,4-dimethylpentane | Tertiary | Achiral | |
| (CH3)2CHCHBrCH(CH3)2 | 3-Bromo-2,4-dimethylpentane | Secondary | Achiral | |
| 3,3-Dimethylpentane | CH3CH2C(CH3)2CH2CH2Br | This compound | Primary | Achiral |
| CH3CH2C(CH3)2CHBrCH3 | 2-Bromo-3,3-dimethylpentane | Secondary | Chiral (R/S) | |
| 3-Ethylpentane | (CH3CH2)2CHCH2CH2Br | 1-Bromo-3-ethylpentane | Primary | Achiral |
| (CH3CH2)2CHCHBrCH3 | 2-Bromo-3-ethylpentane | Secondary | Chiral (R/S) | |
| (CH3CH2)2CBrCH2CH3 | 3-Bromo-3-ethylpentane | Tertiary | Achiral | |
| 2,2,3-Trimethylbutane | (CH3)3CCH(CH3)CH2Br | 1-Bromo-2,2,3-trimethylbutane | Primary | Chiral (R/S) |
| (CH3)3CCBr(CH3)2 | 2-Bromo-2,3,3-trimethylbutane | Tertiary | Achiral |
Logical Relationships: Classification of C7H15Br Isomers
The isomers of C7H15Br can be logically classified based on their carbon skeleton and the type of carbon atom to which the bromine is attached (primary, secondary, or tertiary). This classification is crucial as it influences the reactivity and the types of reactions the isomers undergo (e.g., SN1 vs. SN2, E1 vs. E2).
Caption: Logical classification of C7H15Br isomers.
Experimental Protocols
The synthesis and characterization of bromoalkane isomers are fundamental procedures in organic chemistry. Below are detailed methodologies for these key experiments.
Synthesis of Bromoalkanes from Alcohols
A common method for the synthesis of bromoalkanes is the reaction of the corresponding alcohol with a source of hydrogen bromide.
Objective: To synthesize a bromoheptane isomer from its corresponding heptanol (B41253) isomer.
Materials:
-
Heptanol isomer (e.g., 1-heptanol)
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H2SO4)
-
Water (H2O)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Anhydrous calcium chloride (CaCl2)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Heating mantle
-
Ice bath
Procedure:
-
In a round-bottom flask, combine the chosen heptanol isomer and sodium bromide.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant swirling. The sulfuric acid reacts with sodium bromide to generate hydrogen bromide in situ.[5][6][7]
-
Once the addition is complete, assemble a reflux apparatus and heat the mixture gently for a specified period (e.g., 45-60 minutes) to drive the reaction to completion.
-
After reflux, allow the mixture to cool. Reconfigure the apparatus for distillation and distill the crude bromoalkane. The bromoalkane will co-distill with water.
-
Transfer the distillate to a separatory funnel. Two layers will form; the lower, denser layer is the crude bromoalkane.
-
Wash the organic layer sequentially with water, concentrated sulfuric acid (to remove any unreacted alcohol), water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, water. After each wash, separate and retain the organic layer.
-
Dry the crude bromoalkane over anhydrous calcium chloride.
-
Perform a final distillation to purify the bromoalkane, collecting the fraction that boils at the expected temperature for the specific isomer.
Caption: Experimental workflow for bromoalkane synthesis.
Characterization of Bromoalkanes
The synthesized bromoalkane isomers can be characterized using various spectroscopic techniques.
3.2.1 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For bromoalkanes, the key absorption is the C-Br stretching vibration.
-
C-Br Stretch: A strong absorption band is typically observed in the fingerprint region of the spectrum, between 690 and 515 cm⁻¹.[8][9]
-
C-H Bending: For terminal alkyl bromides (-CH2Br), a characteristic C-H wag can be seen between 1300 and 1150 cm⁻¹.[8][9]
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The chemical shift of protons attached to the carbon bearing the bromine atom is typically in the range of 3.0-4.0 ppm. The splitting pattern (multiplicity) of this signal provides information about the number of adjacent protons.
-
¹³C NMR: The carbon atom bonded to the bromine atom is deshielded and will have a chemical shift in the range of 25-65 ppm. The number of distinct signals in the spectrum indicates the number of non-equivalent carbon atoms in the molecule, which is a powerful tool for distinguishing between isomers.
3.2.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M+): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10] This results in two molecular ion peaks (M+ and M+2) of almost equal intensity, which is a characteristic signature for a monobrominated compound.
By combining the data from these techniques, the precise structure of a synthesized C7H15Br isomer can be unequivocally determined.
References
- 1. What are the 9 isomers of Heptane? - askIITians [askiitians.com]
- 2. youtube.com [youtube.com]
- 3. What are the 9 isomers of Heptane class 12 chemistry CBSE [vedantu.com]
- 4. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 1-Bromo-3,3-dimethylpentane (CAS Number: 6188-50-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and key experimental protocols related to 1-Bromo-3,3-dimethylpentane. The information is intended to support research, development, and safety management for professionals working with this compound.
Compound Identification and Properties
This compound is a halogenated alkane with the CAS number 6188-50-7. Its structure features a bromine atom attached to a pentane (B18724) backbone with two methyl groups at the C3 position.
Chemical and Physical Properties
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Br | PubChem[1] |
| Molecular Weight | 179.10 g/mol | PubChem[1] |
| CAS Number | 6188-50-7 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Boiling Point | 167-168 °C | ChemicalBook |
| Density | 1.1497 g/cm³ | ChemicalBook |
| XLogP3-AA | 3.6 | Guidechem[2] |
| Monoisotopic Mass | 178.03571 Da | PubChem[1] |
| Rotatable Bond Count | 3 | Guidechem[2] |
| Heavy Atom Count | 8 | Guidechem[2] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
GHS Hazard Classification
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 3 | 🔥 | Warning | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) | ❗ | Warning | H335: May cause respiratory irritation |
Source: PubChem[1]
Handling and Storage
-
Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools and take precautionary measures against static discharges.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources.
First-Aid Measures
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
-
Following skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
-
Following eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.
-
Following ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific hazards arising from the chemical: Combustible liquid. Vapors are heavier than air and may spread along floors, forming explosive mixtures with air. Hazardous combustion products include carbon oxides and hydrogen bromide gas.
Disposal Considerations
Dispose of contents/container in accordance with local, regional, national, and international regulations.
Experimental Protocols
This section details the methodologies for the synthesis of this compound and for the determination of its key physical properties.
Synthesis of this compound from 3,3-Dimethyl-1-pentanol (Generalized Protocol)
This protocol describes a general method for the bromination of a primary alcohol using phosphorus tribromide (PBr₃).
Materials:
-
3,3-Dimethyl-1-pentanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, heating mantle, separatory funnel, distillation apparatus.
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a drying tube, dissolve 3,3-dimethyl-1-pentanol in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and then pour it slowly over crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation.
References
Methodological & Application
Application Notes and Protocols for the Formation of 3,3-Dimethylpentylmagnesium Bromide
Introduction
The Grignard reagent, an organomagnesium halide, is a cornerstone in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of Grignard reagents from sterically hindered primary alkyl halides, such as 1-bromo-3,3-dimethylpentane, presents unique challenges. The bulky quaternary carbon atom adjacent to the reaction center can impede the reaction rate and promote side reactions. These application notes provide a detailed protocol for the successful formation of 3,3-dimethylpentylmagnesium bromide, addressing the specific challenges associated with this substrate. The protocol emphasizes techniques for magnesium activation and strategies to minimize the primary side reaction, Wurtz coupling.
Key Reaction Parameters and Expected Outcomes
Due to the steric hindrance of this compound, careful control of reaction parameters is crucial for achieving a good yield of the Grignard reagent. While specific quantitative data for this compound is not extensively available in the surveyed literature, the following table summarizes the expected outcomes based on general principles for sterically hindered primary alkyl bromides.[2]
| Parameter | Condition/Reagent | Expected Effect on Yield | Typical Yield Range (Alkyl Bromides) | Key Considerations |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | High | 70-95%[3] | THF is generally preferred over diethyl ether for sterically hindered halides as it can enhance the rate of formation.[4] |
| Anhydrous Diethyl Ether | Moderate to High | 70-95%[3] | A traditional and effective solvent, though the reaction may be more sluggish. | |
| Magnesium Activation | Iodine (I₂) | High | N/A | A small crystal is typically sufficient to initiate the reaction by removing the passivating magnesium oxide layer.[3] |
| 1,2-Dibromoethane | High | N/A | A few drops can effectively activate the magnesium surface, with the evolution of ethylene (B1197577) gas indicating activation. | |
| Temperature | Gentle Reflux | Optimal | N/A | The reaction is exothermic; maintaining a gentle reflux indicates a controlled reaction rate. |
| High Temperature | Decreased | N/A | Can increase the rate of the Wurtz coupling side reaction. | |
| Addition Rate of Alkyl Halide | Slow, Dropwise | High | N/A | Minimizes high local concentrations of the alkyl halide, reducing the likelihood of Wurtz coupling.[5] |
| Rapid Addition | Decreased | N/A | Increases the probability of the Grignard reagent reacting with the unreacted alkyl halide. |
Experimental Protocols
This section provides a detailed methodology for the preparation of 3,3-dimethylpentylmagnesium bromide.
Materials
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure: Formation of 3,3-Dimethylpentylmagnesium Bromide
-
Apparatus Setup:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.
-
Allow the apparatus to cool to room temperature under a stream of inert gas.
-
-
Magnesium Activation:
-
Place magnesium turnings (1.2 equivalents) into the reaction flask.
-
Add a single small crystal of iodine.
-
Gently heat the flask with a heat gun under a slow stream of inert gas until the purple vapor of iodine is observed and subsequently deposits on the magnesium surface.
-
Allow the flask to cool to room temperature.
-
-
Initiation of Grignard Reaction:
-
Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension.
-
The reaction is expected to initiate within a few minutes, indicated by the disappearance of the iodine color, the appearance of a cloudy, grayish solution, and a gentle reflux of the solvent. If the reaction does not start, gentle warming of the flask may be necessary.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating to maintain a reflux for an additional 1-2 hours, or until most of the magnesium has been consumed.
-
-
Use of the Grignard Reagent:
-
The resulting grayish solution of 3,3-dimethylpentylmagnesium bromide should be cooled to the desired temperature and used immediately in the subsequent reaction step.
-
Visual Representations
Caption: A flowchart illustrating the key stages in the preparation of 3,3-dimethylpentylmagnesium bromide.
Caption: The relationship between reactants, conditions, and products in the Grignard formation.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere of nitrogen or argon.
-
Anhydrous solvents are essential, as Grignard reagents react violently with water.[6]
-
The reaction is exothermic and can become vigorous. Appropriate cooling baths should be readily available.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
All procedures should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols for Grignard Reaction with 1-Bromo-3,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,3-dimethylpentylmagnesium bromide, a sterically hindered Grignard reagent, and its subsequent reaction with an electrophile, exemplified by the synthesis of 3,3-dimethyl-1-pentanol. Due to the steric hindrance posed by the quaternary carbon adjacent to the reaction center in 1-bromo-3,3-dimethylpentane (also known as neohexyl bromide), specific considerations are necessary to ensure successful initiation and minimize side reactions. This protocol outlines the critical parameters, including solvent selection, magnesium activation, and temperature control, to achieve a satisfactory yield.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] The reaction of a Grignard reagent with an electrophile, such as an aldehyde or ketone, is a fundamental transformation for the synthesis of alcohols.[3][4] However, the formation of Grignard reagents from sterically hindered alkyl halides, like this compound, can be challenging. The bulky alkyl group can impede the reaction at the magnesium surface, leading to sluggish initiation and potential side reactions, most notably Wurtz coupling.[5][6]
This application note details a robust protocol for the preparation of 3,3-dimethylpentylmagnesium bromide and its subsequent reaction with formaldehyde (B43269) to yield 3,3-dimethyl-1-pentanol. The principles and procedures outlined herein can be adapted for reactions with other electrophiles.
Signaling Pathways and Logical Relationships
The overall process can be visualized as a two-step sequence: the formation of the Grignard reagent followed by its reaction with an electrophile.
Caption: Experimental workflow for the synthesis of 3,3-dimethyl-1-pentanol.
Data Presentation
The following table summarizes the key quantitative parameters for the Grignard reaction of this compound. The data is based on typical results for structurally similar, sterically hindered primary alkyl bromides.
| Parameter | Value | Unit | Notes |
| Reagents | |||
| This compound | 1.0 | eq | |
| Magnesium Turnings | 1.2 - 1.5 | eq | A slight excess is used to ensure complete reaction of the halide. |
| Anhydrous Tetrahydrofuran (B95107) (THF) | 5 - 10 | mL/mmol of halide | Sufficient solvent is crucial for dissolution and to manage the exotherm. |
| Iodine | 1 small crystal | - | Used as an initiator. |
| Formaldehyde (gas or paraformaldehyde) | 1.0 - 1.2 | eq | A slight excess may be used to drive the reaction to completion. |
| Saturated Aqueous NH4Cl | ~50 | mL | Used for quenching the reaction. |
| Reaction Conditions | |||
| Grignard Formation Temperature | Reflux (~66°C in THF) | °C | Gentle heating may be required to maintain the reaction. |
| Addition time of Alkyl Halide | 30 - 60 | min | Slow addition is critical to control the exotherm and minimize Wurtz coupling.[5] |
| Reaction Time (Grignard Formation) | 1 - 2 | h | After the addition is complete, the mixture is typically refluxed. |
| Reaction with Formaldehyde Temperature | 0 - 10 | °C | The reaction is exothermic and should be cooled in an ice bath. |
| Yield | |||
| Expected Yield of 3,3-Dimethyl-1-pentanol | 60 - 80 | % | Yields can vary depending on the purity of reagents and adherence to anhydrous conditions. |
Experimental Protocols
Materials and Equipment
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal
-
Paraformaldehyde (or a source of dry formaldehyde gas)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for air-sensitive reactions (e.g., three-necked round-bottom flask, reflux condenser, dropping funnel)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Ice bath
Protocol for the Synthesis of 3,3-Dimethyl-1-pentanol
1. Preparation of the Grignard Reagent (3,3-Dimethylpentylmagnesium Bromide)
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. All glassware must be rigorously dried in an oven (≥120°C) or by flame-drying under an inert atmosphere before use.[1]
-
Magnesium Activation: Place the magnesium turnings (1.2 eq) into the reaction flask. Add a single crystal of iodine.[7] Gently warm the flask with a heat gun under a slow stream of inert gas until the iodine sublimes, coating the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF. Add a small portion (approx. 10%) of the alkyl bromide solution to the magnesium suspension.
-
The reaction should initiate, as indicated by a gentle bubbling, a slight warming of the flask, and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary. Be prepared to cool the flask with a water bath if the reaction becomes too vigorous.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[5]
-
Completion: After the addition is complete, continue to stir the mixture and gently reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray, cloudy solution is the Grignard reagent, 3,3-dimethylpentylmagnesium bromide.
2. Reaction with Formaldehyde
-
Preparation of Formaldehyde: If using paraformaldehyde, it should be freshly depolymerized by heating and the resulting formaldehyde gas passed through a drying tube before being introduced into the reaction mixture.
-
Reaction: Cool the Grignard reagent solution in an ice bath to 0-10°C. Slowly bubble the dry formaldehyde gas through the stirred Grignard solution. Alternatively, add freshly depolymerized, dry paraformaldehyde portion-wise. This step is exothermic and the temperature should be carefully controlled.
-
Completion: After the addition of formaldehyde is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional hour.
3. Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and cautiously add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.[8]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two times with diethyl ether or another suitable organic solvent.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, 3,3-dimethyl-1-pentanol, can be purified by distillation under reduced pressure.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water.[7] All glassware must be scrupulously dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (nitrogen or argon).
-
This compound: This is a flammable liquid and an irritant. Avoid contact with skin and eyes.
-
Magnesium: Magnesium turnings are a flammable solid. Avoid creating dust.
-
Tetrahydrofuran (THF): THF is a highly flammable liquid and can form explosive peroxides upon standing. Use only peroxide-free THF.
-
Grignard Reagent: The prepared Grignard reagent is a strong base and is corrosive. It will react violently with water.
-
Formaldehyde: Formaldehyde is a toxic and carcinogenic gas. Handle with extreme caution in a well-ventilated fume hood.
-
Waste Disposal: Quench any unreacted Grignard reagent carefully with a proton source (e.g., isopropanol (B130326) followed by water) before disposal. Dispose of all chemical waste in accordance with local regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-3,3-dimethylpentane
Abstract
These application notes provide a comprehensive overview of the nucleophilic substitution reactions involving 1-Bromo-3,3-dimethylpentane, a primary alkyl halide characterized by significant steric hindrance at the β-carbon. This structural feature, a quaternary carbon adjacent to the carbon bearing the leaving group, profoundly influences its reactivity, making it an interesting substrate for mechanistic studies. This document details the mechanistic pathways, including SN1, SN2, E1, and E2, and provides illustrative experimental protocols and quantitative data for researchers, scientists, and drug development professionals. Due to the limited availability of specific kinetic and yield data for this compound, representative data from analogous neopentyl-type halides is presented to illustrate the expected reactivity patterns.
Introduction
This compound is a primary alkyl halide. Typically, primary alkyl halides are excellent substrates for bimolecular nucleophilic substitution (SN2) reactions. However, the presence of a bulky tert-butyl-like group at the carbon adjacent to the electrophilic center introduces substantial steric hindrance, rendering the backside attack required for an SN2 mechanism exceptionally slow.[1][2] Consequently, nucleophilic substitution reactions on this compound are significantly retarded compared to less hindered primary halides.
While the SN2 pathway is highly disfavored, unimolecular (SN1) and elimination (E1 and E2) pathways can be observed under appropriate conditions. SN1 reactions, though generally slow for primary halides due to the instability of the primary carbocation, can proceed in this case due to the potential for a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation.[3] Elimination reactions often compete with substitution, particularly with strong, bulky bases or at elevated temperatures.[4]
This document aims to provide a detailed guide to understanding and performing nucleophilic substitution reactions with this compound, with a focus on predictable outcomes and experimental design.
Mechanistic Pathways
The reactivity of this compound is a classic example of how steric factors can dictate the reaction mechanism. The four primary pathways—SN2, SN1, E2, and E1—are all theoretically possible, but their relative rates vary dramatically.
SN2 Pathway
The SN2 reaction is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry.[5] For this compound, the bulky 3,3-dimethylpentyl group shields the electrophilic carbon, making this backside attack sterically hindered and energetically unfavorable.[2] As a result, SN2 reactions are extremely slow and often considered negligible for practical synthetic purposes.[1]
SN1 Pathway
The SN1 reaction is a two-step process initiated by the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[6] While primary carbocations are highly unstable, the initial carbocation formed from this compound can undergo a rapid rearrangement (a 1,2-hydride or 1,2-alkyl shift) to form a more stable tertiary carbocation. This rearranged carbocation is then attacked by the nucleophile. This pathway is favored by polar protic solvents and weak nucleophiles.
Caption: SN1 reaction pathway for this compound.
E2 Pathway
The E2 reaction is a concerted, one-step elimination process that requires a strong base to abstract a proton from a carbon adjacent to the leaving group, simultaneously forming a double bond and expelling the leaving group.[7] With a sterically hindered substrate like this compound, a strong, bulky base (e.g., potassium tert-butoxide) will favor the E2 pathway, leading to the formation of 3,3-dimethyl-1-pentene (B1360116).
E1 Pathway
The E1 reaction is a two-step elimination that proceeds through the same carbocation intermediate as the SN1 reaction.[8] After the formation and potential rearrangement of the carbocation, a weak base (often the solvent) abstracts an adjacent proton to form a double bond. E1 reactions compete with SN1 reactions and are favored by high temperatures.[9]
Caption: Competing reaction pathways for this compound.
Data Presentation
Due to the scarcity of published quantitative data specifically for this compound, the following tables present illustrative data based on the known reactivity of neopentyl bromide (1-bromo-2,2-dimethylpropane), a structurally analogous compound. This data is intended to provide a general understanding of the expected reaction outcomes and relative rates.
Table 1: Illustrative Relative Reaction Rates for Nucleophilic Substitution
| Substrate | Nucleophile | Solvent | Relative Rate (SN2) | Relative Rate (SN1/Solvolysis) |
| Ethyl bromide | I⁻ | Acetone | 1 | - |
| Neopentyl bromide | I⁻ | Acetone | ~1 x 10⁻⁵ | - |
| tert-Butyl bromide | - | Ethanol/Water | - | 1 |
| Neopentyl bromide | - | Ethanol/Water | - | ~1 x 10⁻⁶ |
Table 2: Illustrative Product Distribution in Solvolysis Reactions
| Substrate | Solvent System | Temperature (°C) | SN1 Product(s) (%) | E1 Product(s) (%) |
| Neopentyl bromide | 80% Ethanol / 20% Water | 25 | ~99 (rearranged) | ~1 |
| Neopentyl bromide | 80% Ethanol / 20% Water | 100 | ~85 (rearranged) | ~15 |
| This compound | 80% Ethanol / 20% Water | 50 | Mainly rearranged ether and alcohol | Minor alkenes |
Table 3: Influence of Base on Elimination Reactions
| Substrate | Base | Solvent | Temperature (°C) | Major Product(s) |
| This compound | Sodium ethoxide | Ethanol | 55 | Mixture of SN1/E1 and minor SN2/E2 products |
| This compound | Potassium tert-butoxide | tert-Butanol | 80 | 3,3-Dimethyl-1-pentene (E2 product) |
Experimental Protocols
The following protocols are generalized procedures for conducting nucleophilic substitution and elimination reactions with sterically hindered primary halides like this compound. Appropriate safety precautions should be taken at all times.
Protocol 1: SN1 Solvolysis of this compound
Objective: To synthesize the solvolysis products (ether and alcohol) via an SN1 mechanism with carbocation rearrangement.
Materials:
-
This compound
-
80% Ethanol / 20% Water (v/v) solvent mixture
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 27.9 mmol) in 50 mL of the 80% ethanol/water mixture.
-
Heat the mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is expected to be slow, potentially requiring several hours to days for significant conversion.
-
After the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with a saturated solution of sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation or column chromatography to separate the rearranged ether and alcohol products.
Protocol 2: E2 Elimination of this compound
Objective: To synthesize 3,3-dimethyl-1-pentene via an E2 mechanism.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Set up a dry 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add potassium tert-butoxide (e.g., 4.7 g, 41.9 mmol) to 40 mL of anhydrous tert-butanol.
-
Heat the mixture to dissolve the base.
-
Add this compound (e.g., 5.0 g, 27.9 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 83 °C) for 4-6 hours.
-
Monitor the reaction progress by GC to observe the formation of the alkene product.
-
Cool the reaction mixture to room temperature and pour it over 100 mL of ice-water.
-
Extract the product with pentane (3 x 30 mL).
-
Combine the organic extracts, wash with water (2 x 20 mL), and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation (the product is volatile).
-
The resulting 3,3-dimethyl-1-pentene can be further purified by distillation if necessary.
Visualization of Experimental Workflow
Caption: General experimental workflows for SN1 and E2 reactions.
Conclusion
This compound serves as an excellent model for studying the effects of steric hindrance on nucleophilic substitution and elimination reactions. Its resistance to SN2 reactions and its propensity to undergo SN1 reactions with carbocation rearrangement highlight the intricate interplay of electronic and steric factors that govern reaction pathways. The provided protocols offer a foundation for the synthesis of various products from this substrate, and the illustrative data guides the expectations for reaction outcomes. For professionals in drug development, understanding the low reactivity of such neopentyl-type structures can be crucial in designing stable molecules or, conversely, in devising synthetic routes that can overcome this inherent inertness.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. benchchem.com [benchchem.com]
- 4. organic chemistry - What conditions would make SN1 products the major products over E1 products, and vice versa? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Homework 7 Answers [web.pdx.edu]
- 8. lookchem.com [lookchem.com]
- 9. m.youtube.com [m.youtube.com]
Synthesis of 4,4-dimethyl-1-hexanol using 1-Bromo-3,3-dimethylpentane
Application Notes and Protocols: Synthesis of 4,4-dimethyl-1-hexanol (B1612127)
Introduction
4,4-dimethyl-1-hexanol is a primary alcohol with applications in the synthesis of specialty chemicals, fragrance compounds, and as an intermediate in drug development. Its synthesis is often achieved through the formation of a carbon-carbon bond via a Grignard reaction. This document provides a detailed protocol for the synthesis of 4,4-dimethyl-1-hexanol starting from 1-Bromo-3,3-dimethylpentane. The core of this synthesis involves the formation of a Grignard reagent, 3,3-dimethylpentylmagnesium bromide, followed by its nucleophilic addition to formaldehyde (B43269).[1][2] The Grignard reaction is a powerful and versatile method for creating C-C bonds but requires strict anhydrous conditions for success.[3][4]
Reaction Scheme
The overall two-step reaction is as follows:
-
Formation of the Grignard Reagent:
-
CH3CH2C(CH3)2CH2CH2Br + Mg -> CH3CH2C(CH3)2CH2CH2MgBr
-
-
Reaction with Formaldehyde and Acidic Work-up:
-
CH3CH2C(CH3)2CH2CH2MgBr + CH2O -> CH3CH2C(CH3)2CH2CH2CH2OMgBr
-
CH3CH2C(CH3)2CH2CH2CH2OMgBr + H3O+ -> CH3CH2C(CH3)2CH2CH2CH2OH + Mg(OH)Br
-
Quantitative Data Summary
The following table outlines the typical quantities and parameters for the synthesis of 4,4-dimethyl-1-hexanol.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 17.9 g (0.1 mol, 1.0 equiv) | Starting alkyl halide. |
| Magnesium Turnings | 2.67 g (0.11 mol, 1.1 equiv) | Should be activated (e.g., oven-dried, crushed). A slight excess is used to ensure full conversion. |
| Paraformaldehyde | 3.6 g (0.12 mol, 1.2 equiv) | Used as the formaldehyde source; must be thoroughly dried.[5] |
| Anhydrous Diethyl Ether | 150 mL | Solvent for the Grignard reaction. Anhydrous THF can also be used.[6] |
| Reaction Conditions | ||
| Grignard Formation Temp. | 35-40 °C (Gentle Reflux) | The reaction is exothermic and may need initial warming to start.[7][8] |
| Reaction with HCHO Temp. | 0 °C to Room Temperature | The addition of the Grignard reagent to formaldehyde should be controlled. |
| Reaction Time | 2-3 hours | Includes Grignard formation and subsequent reaction. |
| Work-up & Purification | ||
| Quenching Solution | 100 mL Sat. aq. NH4Cl or 1M HCl | Added slowly at 0 °C to neutralize the reaction. |
| Extraction Solvent | Diethyl Ether (2 x 50 mL) | For extraction of the product from the aqueous layer. |
| Yield & Purity | ||
| Theoretical Yield | 13.02 g | Based on the starting amount of this compound. |
| Expected Actual Yield | 9.1 - 10.4 g (70-80%) | Typical yields for Grignard reactions with formaldehyde. |
| Purity (Post-Distillation) | >98% | Determined by GC-MS or NMR spectroscopy. |
Experimental Protocols
Materials and Equipment
-
Chemicals: this compound, magnesium turnings, iodine (crystal), paraformaldehyde, anhydrous diethyl ether, hydrochloric acid (or ammonium (B1175870) chloride), sodium bicarbonate, anhydrous magnesium sulfate, deuterated chloroform (B151607) (for NMR).
-
Glassware: Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.
-
Safety Equipment: Safety goggles, flame-resistant lab coat, nitrile gloves, chemical fume hood.[6][9]
Protocol 1: Synthesis of 3,3-dimethylpentylmagnesium bromide (Grignard Reagent)
Note: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[10]
-
Place magnesium turnings (2.67 g) and a small crystal of iodine into a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
In the dropping funnel, prepare a solution of this compound (17.9 g) in 50 mL of anhydrous diethyl ether.
-
Add approximately 5-10 mL of the alkyl bromide solution to the magnesium turnings. The disappearance of the iodine color and the formation of bubbles indicate the initiation of the reaction. Gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux of the ether. The reaction is exothermic.[7]
-
After the addition is complete, continue to stir the mixture and reflux gently using a heating mantle for an additional 30-60 minutes to ensure complete reaction. The solution should appear as a cloudy, grayish mixture, which is characteristic of a Grignard reagent.[8]
-
Cool the flask to room temperature. The Grignard reagent is now ready for the next step.
Protocol 2: Reaction with Formaldehyde and Product Isolation
-
Cool the flask containing the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Weigh 3.6 g of thoroughly dried paraformaldehyde and add it in small portions to the stirred Grignard solution. Alternatively, formaldehyde gas can be generated by heating paraformaldehyde in a separate flask and bubbling it through the Grignard solution, which may improve yields.[5][11]
-
After the addition of paraformaldehyde is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add 100 mL of saturated aqueous ammonium chloride solution (or 1M HCl) dropwise to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine all organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure 4,4-dimethyl-1-hexanol.
Visualizations
Caption: Experimental workflow for the synthesis of 4,4-dimethyl-1-hexanol.
Caption: Chemical reaction pathway for the Grignard synthesis.
Safety Precautions
-
General: This procedure must be conducted in a well-ventilated chemical fume hood by trained personnel. An emergency plan should be in place for controlling runaway reactions.[6]
-
Fire Hazard: Diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the laboratory. The Grignard formation is exothermic and can lead to vigorous boiling of the solvent.[7] An ice-water bath should be readily available to control the reaction rate.
-
Reactivity: Grignard reagents are highly reactive with water, alcohols, and other protic sources. All equipment and reagents must be scrupulously dried to prevent quenching of the reagent.[3]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile for dexterity, with Nomex gloves available for handling pyrophoric materials).[6][9]
References
- 1. byjus.com [byjus.com]
- 2. quora.com [quora.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. acs.org [acs.org]
- 7. quora.com [quora.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. dchas.org [dchas.org]
- 10. smart.dhgate.com [smart.dhgate.com]
- 11. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for the Preparation of 3,3-Dimethylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,3-dimethylpentanenitrile (B13604149) from 1-bromo-3,3-dimethylpentane via a nucleophilic substitution reaction. The described method utilizes sodium cyanide in a polar aprotic solvent, a standard procedure for the preparation of nitriles from primary alkyl halides. This application note includes a comprehensive experimental protocol, a summary of required materials and their properties, and characterization data for the final product.
Introduction
The conversion of alkyl halides to nitriles is a fundamental transformation in organic synthesis, providing a versatile route to a variety of functional groups, including carboxylic acids, amines, and ketones. The reaction of this compound with a cyanide salt proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the cyanide ion acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine, which serves as the leaving group. The choice of a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is crucial as it solvates the cation of the cyanide salt, leaving the cyanide anion more nucleophilic and accelerating the reaction rate.[1][2] this compound is a primary alkyl halide, which is well-suited for the SN2 pathway, as steric hindrance at the reaction center is minimal.
Reaction Scheme
Experimental Protocol
Materials:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| This compound | C₇H₁₅Br | 179.10 | 6188-50-7 |
| Sodium Cyanide | NaCN | 49.01 | 143-33-9 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 67-68-5 |
| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (2.45 g, 50 mmol).
-
Solvent and Reactant Addition: To the flask, add 40 mL of anhydrous dimethyl sulfoxide (DMSO). Begin stirring the suspension. Add this compound (8.96 g, 50 mmol) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C using a heating mantle and maintain this temperature under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 3,3-dimethylpentanenitrile.
Data Presentation
Reactant and Product Information:
| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Volume/Mass |
| This compound | 179.10 | 50 | 8.96 g |
| Sodium Cyanide | 49.01 | 50 | 2.45 g |
| 3,3-Dimethylpentanenitrile (Theoretical Yield) | 111.18[3] | 50 | 5.56 g |
Characterization of 3,3-Dimethylpentanenitrile:
| Property | Value |
| Molecular Formula | C₇H₁₃N[3] |
| Molar Mass | 111.18 g/mol [3] |
| Appearance | Colorless liquid |
| Boiling Point | 165-167 °C (at atmospheric pressure) |
| IR (Infrared) Spectrum | Characteristic nitrile (C≡N) stretch at ~2245 cm⁻¹ |
| ¹H NMR Spectrum | Expected signals for ethyl, gem-dimethyl, and methylene (B1212753) groups adjacent to the nitrile. |
| ¹³C NMR Spectrum | Expected signals including the nitrile carbon at ~119 ppm and the quaternary carbon. |
Note: Experimental spectroscopic data for 3,3-dimethylpentanenitrile is not widely available in public databases. The provided characterization data is based on typical values for similar nitrile compounds.
Experimental Workflow and Logic
The synthesis of 3,3-dimethylpentanenitrile from this compound follows a logical progression from starting materials to the purified product. The workflow is designed to ensure a complete reaction, followed by effective separation and purification of the desired nitrile.
Caption: Experimental workflow for the synthesis of 3,3-dimethylpentanenitrile.
Signaling Pathway of the SN2 Reaction
The reaction proceeds via a concerted SN2 mechanism. The cyanide nucleophile attacks the carbon atom bearing the bromine from the backside, leading to a transition state where the C-CN bond is forming and the C-Br bond is breaking simultaneously.
Caption: SN2 reaction mechanism for the synthesis of 3,3-dimethylpentanenitrile.
Safety Precautions
-
Sodium Cyanide: Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. In case of contact, seek immediate medical attention.
-
This compound: This compound is a flammable liquid and can cause skin and eye irritation. Handle with care and avoid contact with skin and eyes.
-
Dimethyl Sulfoxide (DMSO): DMSO can enhance the absorption of other chemicals through the skin. It is essential to wear gloves when handling DMSO.
-
General Precautions: Always work in a well-ventilated area. Avoid breathing vapors of the solvents and reagents. Dispose of all chemical waste according to institutional guidelines.
References
Application Notes and Protocols for 1-Bromo-3,3-dimethylpentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,3-dimethylpentane is a primary alkyl halide notable for its sterically hindered neopentyl-like structure. This structural feature significantly influences its reactivity as an alkylating agent in organic synthesis. While the primary nature of the carbon-bromine bond would typically suggest susceptibility to SN2 reactions, the presence of a quaternary carbon at the β-position dramatically retards the rate of such reactions.[1][2] Consequently, reaction conditions often need to be more forcing, and alternative pathways, such as SN1 or elimination (E2), may become competitive. Understanding these reactivity patterns is crucial for the successful application of this compound in the synthesis of fine chemicals and pharmaceutical intermediates.
The 3,3-dimethylpentyl moiety, also known as a "neoheptyl" group, can be strategically incorporated into molecules to enhance lipophilicity and metabolic stability, properties that are often desirable in drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
O-Alkylation: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][3] Due to the significant steric hindrance around the electrophilic carbon of this compound, this reaction proceeds much slower than with unhindered primary alkyl bromides.[1][2] To achieve reasonable reaction rates and yields, more forcing conditions such as higher temperatures and the use of polar aprotic solvents are generally required.[4] Competition with the E2 elimination pathway can also be a significant side reaction, especially with sterically bulky alkoxides.[3][5]
Protocol: Synthesis of 1-Ethoxy-3,3-dimethylpentane
Reaction Scheme:
Caption: Workflow for the Williamson Ether Synthesis.
N-Alkylation of Amines and Heterocyles
The N-alkylation of amines and nitrogen-containing heterocycles with this compound is also challenging due to the steric hindrance of the alkylating agent. [6]Direct alkylation of primary and secondary amines often requires elevated temperatures and can lead to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. [6][7]For heterocyclic systems like indoles, N-alkylation is generally preferred over C-alkylation, but still requires forcing conditions. [8][9]
Protocol: N-Alkylation of Indole (B1671886)
Reaction Scheme:
Experimental Procedure:
-
Deprotonation: To a stirred suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF (0.4 M) under an inert atmosphere (N₂ or Ar), add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Stirring: Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add this compound (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography on silica (B1680970) gel.
Quantitative Data (Representative):
| Parameter | Value |
| Substrate | Indole (1.0 eq) |
| Reagent | This compound (1.1 eq) |
| Base | NaH (1.2 eq) |
| Solvent | DMF |
| Temperature | 70 °C |
| Time | 18 h |
| Yield | 60-70% |
Diagram: N-Alkylation of Indole Workflow
Caption: Workflow for the N-Alkylation of Indole.
C-Alkylation of Active Methylene (B1212753) Compounds
The alkylation of enolates derived from active methylene compounds, such as diethyl malonate, with this compound is a viable method for forming new carbon-carbon bonds. [4][8]Similar to other SN2 reactions with this substrate, the reaction is slow and requires elevated temperatures. The use of a strong base is necessary to generate a sufficient concentration of the enolate nucleophile.
Protocol: C-Alkylation of Diethyl Malonate
Reaction Scheme:
Experimental Procedure:
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve sodium ethoxide (NaOEt, 1.1 equivalents) in anhydrous ethanol (B145695) (0.5 M). Add diethyl malonate (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Addition of Alkylating Agent: After stirring for 30 minutes, add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 24-72 hours. Monitor the reaction by GC or TLC.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by vacuum distillation.
Quantitative Data (Representative):
| Parameter | Value |
| Substrate | Diethyl Malonate (1.0 eq) |
| Reagent | This compound (1.0 eq) |
| Base | NaOEt (1.1 eq) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Time | 48 h |
| Yield | 50-60% |
Diagram: C-Alkylation of Diethyl Malonate Workflow
Caption: Workflow for C-Alkylation of Diethyl Malonate.
Friedel-Crafts Alkylation
Friedel-Crafts alkylation of aromatic compounds with this compound is expected to proceed via an SN1-like mechanism, involving the formation of a carbocation intermediate. [10][11]A significant challenge with primary alkyl halides in Friedel-Crafts reactions is the propensity for carbocation rearrangements to form more stable secondary or tertiary carbocations. [11][12]In the case of this compound, the initially formed primary carbocation is likely to undergo a hydride or alkyl shift to generate a more stable tertiary carbocation, leading to a rearranged product.
Protocol: Friedel-Crafts Alkylation of Benzene (B151609)
Reaction Scheme and Potential Rearrangement:
Experimental Procedure:
-
Reaction Setup: To a stirred solution of anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in an excess of dry benzene (which acts as both solvent and reactant) at 0 °C, add this compound (1.0 equivalent) dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Quenching: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄ and remove the solvent. The product mixture is then analyzed (e.g., by GC-MS) and purified by fractional distillation.
Expected Products: Due to carbocation rearrangement, the major product is likely to be a rearranged isomer rather than the direct substitution product.
Quantitative Data (Predicted):
| Parameter | Value |
| Substrate | Benzene (excess) |
| Reagent | This compound (1.0 eq) |
| Catalyst | AlCl₃ (1.1 eq) |
| Temperature | 0 °C to RT |
| Time | 3 h |
| Yield | Moderate (mixture of isomers) |
Diagram: Friedel-Crafts Alkylation and Rearrangement
Caption: Friedel-Crafts Alkylation with Rearrangement.
Grignard Reagent Formation and Use
This compound can be used to prepare the corresponding Grignard reagent, 3,3-dimethylpentylmagnesium bromide. [13][14]This organometallic reagent is a potent nucleophile and a strong base, useful for the formation of carbon-carbon bonds through reactions with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.
Protocol: Preparation and Reaction of 3,3-Dimethylpentylmagnesium Bromide with Acetone
Reaction Scheme:
Caption: Grignard Reagent Formation and Reaction.
Application in Drug Development
While specific examples of drugs containing the 3,3-dimethylpentyl group are not prevalent in publicly available literature, the incorporation of bulky, lipophilic alkyl groups is a common strategy in medicinal chemistry. Such groups can:
-
Increase Lipophilicity: Enhancing the ability of a drug molecule to cross cell membranes and the blood-brain barrier.
-
Improve Metabolic Stability: The quaternary carbon center of the 3,3-dimethylpentyl group can sterically shield adjacent parts of the molecule from metabolic enzymes (e.g., cytochrome P450s), potentially increasing the drug's half-life.
-
Modulate Binding Affinity: The size and shape of the alkyl group can influence how a molecule fits into the binding pocket of a target protein, potentially increasing potency and selectivity.
The synthetic methods described above provide pathways for introducing the 3,3-dimethylpentyl group into various molecular scaffolds for the exploration of new drug candidates.
Safety Information
This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
References
- 1. sarthaks.com [sarthaks.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations [ouci.dntb.gov.ua]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. library2.smu.ca [library2.smu.ca]
Application Notes and Protocols for Williamson Ether Synthesis with 1-Bromo-3,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers from an organohalide and an alkoxide.[1] Developed by Alexander Williamson in 1850, this S(_N)2 reaction is widely employed in both academic and industrial settings for the synthesis of symmetrical and unsymmetrical ethers, which are common structural motifs in pharmaceuticals and other fine chemicals.[1][2]
This document provides detailed application notes and protocols for the Williamson ether synthesis using 1-bromo-3,3-dimethylpentane as the primary alkyl halide substrate. Due to its primary nature, this compound is an excellent candidate for this reaction, as it minimizes the competing E2 elimination pathway that can be problematic with more sterically hindered halides.[3][4] These protocols will detail the synthesis of various 1-alkoxy-3,3-dimethylpentanes, offering methodologies adaptable to a range of alkoxide nucleophiles.
Principle of the Reaction
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[5] The reaction involves two key steps:
-
Alkoxide Formation: An alcohol is deprotonated by a strong base to form a potent alkoxide nucleophile.
-
Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of the primary alkyl halide (this compound) in a backside attack, displacing the bromide leaving group and forming the desired ether.[5]
Experimental Protocols
Two primary protocols are presented, differing in the choice of base and solvent system. Protocol A utilizes sodium hydride, a strong base that requires anhydrous conditions. Protocol B employs sodium hydroxide (B78521) with a phase-transfer catalyst, which can be performed under less stringent conditions.
Protocol A: Using Sodium Hydride in Tetrahydrofuran (THF)
This protocol is suitable for generating a variety of alkoxides for subsequent reaction.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, tert-butanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.2 equivalents) and anhydrous THF.
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. The mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.
-
Addition of Alkyl Halide: Cool the resulting alkoxide solution back to 0 °C. Add this compound (1.0 equivalent) dropwise via the dropping funnel over 15-20 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-8 hours.[1] Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ether can be purified by fractional distillation or flash column chromatography on silica (B1680970) gel.
Protocol B: Using Phase-Transfer Catalysis
This method is advantageous when using a weaker base like sodium hydroxide and avoids the need for strictly anhydrous conditions.[6]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, tert-butanol)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol (1.2 equivalents), this compound (1.0 equivalent), and tetrabutylammonium bromide (0.1 equivalents).
-
Reaction: Add the 50% aqueous sodium hydroxide solution (2.0 equivalents) and stir the mixture vigorously at 70-80 °C for 6-8 hours.
-
Work-up: Cool the reaction to room temperature and add water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with toluene or dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or flash column chromatography on silica gel.
Data Presentation
The following table summarizes the expected products and typical quantitative data for the Williamson ether synthesis of this compound with various alkoxides. Yields are estimated based on typical outcomes for S(_N)2 reactions with primary alkyl halides.[1] Predicted
1
H and 13
| Alkoxide | Alcohol Precursor | Expected Product | Typical Yield (%) | Boiling Point (°C) | Predicted Key
| Predicted Key
|
| Sodium Methoxide | Methanol | 1-Methoxy-3,3-dimethylpentane | 85-95 | ~130-135 | 3.30 (s, 3H, -OCH(_3)), 3.25 (t, 2H, -CH(_2)O-), 0.85 (s, 6H, -C(CH(_3))(_2)-), 0.82 (t, 3H, -CH(_2)CH(_3)) | ~75 (-CH(_2)O-), ~58 (-OCH(_3)), ~36 (-C(CH(_3))(_2)-), ~30 (-CH(_2)C(CH(_3))(_2)-), ~25 (-CH(_2)CH(_3)), ~8 (-CH(_2)CH(_3)) |
| Sodium Ethoxide | Ethanol | 1-Ethoxy-3,3-dimethylpentane | 80-90 | ~145-150 | 3.45 (q, 2H, -OCH(_2)CH(_3)), 3.30 (t, 2H, -CH(_2)O-), 1.18 (t, 3H, -OCH(_2)CH(_3)), 0.85 (s, 6H, -C(CH(_3))(_2)-), 0.82 (t, 3H, -CH(_2)CH(_3)) | ~73 (-CH(_2)O-), ~66 (-OCH(_2)CH(_3)), ~36 (-C(CH(_3))(_2)-), ~30 (-CH(_2)C(CH(_3))(_2)-), ~25 (-CH(_2)CH(_3)), ~15 (-OCH(_2)CH(_3)), ~8 (-CH(_2)CH(_3)) |
| Sodium tert-Butoxide | tert-Butanol | 1-tert-Butoxy-3,3-dimethylpentane | 60-75 | ~155-160 | 3.20 (t, 2H, -CH(_2)O-), 1.15 (s, 9H, -OC(CH(_3))(_3)), 0.85 (s, 6H, -C(CH(_3))(_2)-), 0.82 (t, 3H, -CH(_2)CH(_3)) | ~72 (-OC(CH(_3))(_3)), ~65 (-CH(_2)O-), ~36 (-C(CH(_3))(_2)-), ~30 (-CH(_2)C(CH(_3))(_2)-), ~27 (-OC(CH(_3))(_3)), ~25 (-CH(_2)CH(_3)), ~8 (-CH(_2)CH(_3)) |
Mandatory Visualizations
Caption: Mechanism of the Williamson Ether Synthesis.
References
Sterically Hindered Organometallic Compounds from 1-Bromo-3,3-dimethylpentane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of sterically hindered organometallic compounds derived from 1-bromo-3,3-dimethylpentane. The bulky 3,3-dimethylpentyl group offers unique steric and electronic properties to the corresponding Grignard and organolithium reagents, making them valuable tools in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery.
Application Notes
Sterically hindered organometallic reagents, such as those derived from this compound, are primarily utilized to control stereoselectivity and to introduce bulky alkyl groups in a variety of chemical transformations. Their significant steric bulk can influence the trajectory of nucleophilic attack, leading to higher diastereoselectivity in reactions with chiral electrophiles. This is of particular interest in the synthesis of pharmaceutical intermediates where precise control of stereochemistry is crucial.
The 3,3-dimethylpentyl moiety, a quaternary-carbon-containing group, can also enhance the metabolic stability of a drug molecule by shielding adjacent functional groups from enzymatic degradation. Furthermore, the lipophilicity imparted by this bulky alkyl group can improve the pharmacokinetic profile of a compound.
Key Applications Include:
-
Stereoselective addition to carbonyls: The high degree of steric hindrance can lead to preferential attack from the less hindered face of a prochiral ketone or aldehyde, resulting in the formation of a specific diastereomer of the corresponding alcohol.
-
Synthesis of bulky phosphine (B1218219) ligands: Organometallic reagents are key precursors to phosphine ligands used in cross-coupling reactions. The incorporation of the 3,3-dimethylpentyl group can create highly effective and selective catalysts for reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]
-
Formation of hindered silicon and boron compounds: These organometallic reagents can be used to synthesize sterically demanding silanes and boronic esters, which are versatile intermediates in organic synthesis.
-
Precursors to complex molecular scaffolds: In the total synthesis of natural products and complex drug molecules, these reagents can introduce a key structural motif that influences the overall conformation and biological activity of the target compound.
Quantitative Data Summary
While specific yield and spectroscopic data for organometallic reagents derived directly from this compound are not extensively reported in publicly available literature, the following table provides expected ranges and representative data based on the synthesis of analogous sterically hindered Grignard and organolithium reagents.
| Parameter | 3,3-Dimethylpentylmagnesium Bromide | 3,3-Dimethylpentyllithium |
| Typical Yield | 75-90% (titrated) | 70-85% (titrated) |
| Appearance | Gray to brownish solution in ether/THF | Colorless to pale yellow solution in alkanes/ether |
| ¹H NMR (δ, ppm) | Peaks corresponding to the 3,3-dimethylpentyl group would be expected in the upfield region (approx. 0.8-1.5 ppm). The α-methylene protons would be significantly shifted upfield and broadened due to proximity to the magnesium atom. | Similar to the Grignard reagent, with characteristic upfield shifts for the alkyl protons. The α-methylene protons would show a distinct upfield shift. |
| ¹³C NMR (δ, ppm) | The α-carbon would be significantly shielded and appear at a low chemical shift. Other carbons would appear in the typical aliphatic region. | The α-carbon would show a very high upfield shift, characteristic of organolithium compounds. |
| Titration Method | Gilman double titration or titration with a standard solution of I₂. | Titration with a standard solution of sec-butanol in xylene using a colorimetric indicator (e.g., 1,10-phenanthroline). |
Experimental Protocols
Safety Precautions: All reactions involving organometallic reagents must be carried out under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and flame-dried glassware. Organolithium reagents are pyrophoric and should be handled with extreme care.
Protocol 1: Synthesis of 3,3-Dimethylpentylmagnesium Bromide (Grignard Reagent)
This protocol describes the preparation of 3,3-dimethylpentylmagnesium bromide from this compound and magnesium turnings.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (catalytic amount)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound in the chosen anhydrous solvent.
-
Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated by gentle warming (e.g., with a heat gun) or by the addition of the iodine crystal, which will cause the brown color of the iodine to disappear.
-
Once the reaction has initiated (as evidenced by bubbling and a gentle reflux), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
The resulting gray to brownish solution is the Grignard reagent, 3,3-dimethylpentylmagnesium bromide. The concentration of the reagent should be determined by titration before use.
Protocol 2: Synthesis of 3,3-Dimethylpentyllithium
This protocol outlines the preparation of 3,3-dimethylpentyllithium from this compound and lithium metal.
Materials:
-
This compound (1.0 eq)
-
Lithium metal (wire or powder, containing ~1% sodium) (2.2 eq)
-
Anhydrous pentane (B18724) or hexane (B92381)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the lithium metal, cut into small pieces.
-
Add anhydrous pentane or hexane to the flask.
-
In a dropping funnel, prepare a solution of this compound in the chosen anhydrous solvent.
-
Add the this compound solution dropwise to the stirred suspension of lithium metal at a rate that maintains a gentle reflux. The reaction is often initiated by the presence of a small amount of sodium in the lithium.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.
-
Allow the lithium bromide precipitate to settle. The supernatant is the solution of 3,3-dimethylpentyllithium.
-
The concentration of the organolithium reagent must be determined by titration prior to its use in subsequent reactions.
Visualizations
Diagram 1: Synthesis Workflow for Sterically Hindered Organometallic Reagents
Caption: General workflow for the synthesis of Grignard and organolithium reagents.
Diagram 2: Application in Stereoselective Carbonyl Addition
Caption: Logical flow of a stereoselective addition to a prochiral ketone.
References
Application of 1-Bromo-3,3-dimethylpentane in the Synthesis of a Selective Cannabinoid Receptor 2 (CB2) Ligand
Introduction
1-Bromo-3,3-dimethylpentane is a versatile alkylating agent in organic synthesis. A notable application of a structurally related precursor, which provides the 1,1-dimethylpentyl side chain, is in the development of selective ligands for the cannabinoid receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor primarily expressed in the immune system and is a promising therapeutic target for various inflammatory and neurodegenerative diseases. This document provides detailed application notes and protocols for the multi-step synthesis of 1-bromo-1-deoxy-3-(1′,1′-dimethylpentyl)-Δ⁸-tetrahydrocannabinol, a novel organic molecule with high affinity and selectivity for the CB2 receptor.
Application Notes
The 3,3-dimethylpentyl (or 1,1-dimethylpentyl) side chain is a key structural motif in a series of synthetic cannabinoids that exhibit selectivity for the CB2 receptor over the CB1 receptor, the latter being responsible for the psychoactive effects of cannabis. The synthesis of the target molecule, 1-bromo-1-deoxy-3-(1′,1′-dimethylpentyl)-Δ⁸-tetrahydrocannabinol, involves a convergent strategy. The initial step is the synthesis of 5-(1,1-dimethylpentyl)resorcinol. This intermediate is then condensed with a suitable terpene derivative, such as p-mentha-2,8-dien-1-ol (B1605798), under acidic conditions to form the tricyclic core of the cannabinoid. Subsequent functional group manipulation of the phenolic hydroxyl group leads to the final bromo-derivative. The final compound has been shown to be a potent and selective CB2 ligand, making it a valuable tool for researchers studying the endocannabinoid system and for drug development professionals exploring new therapeutic agents.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and biological activity of 1-bromo-1-deoxy-3-(1′,1′-dimethylpentyl)-Δ⁸-tetrahydrocannabinol.
| Step No. | Reaction Step | Reactant(s) | Product | Typical Yield (%) | CB2 Receptor Binding Affinity (Ki) (nM) |
| 1 | Synthesis of 5-(1,1-dimethylpentyl)resorcinol | Resorcinol (B1680541), 2-methyl-2-pentanol (B124083) | 5-(1,1-dimethylpentyl)resorcinol | 60-70% | N/A |
| 2 | Condensation to form 3-(1′,1′-dimethylpentyl)-Δ⁸-tetrahydrocannabinol | 5-(1,1-dimethylpentyl)resorcinol, p-mentha-2,8-dien-1-ol | 3-(1′,1′-dimethylpentyl)-Δ⁸-tetrahydrocannabinol | 40-50% | N/A |
| 3 | Triflation of the phenolic hydroxyl group | 3-(1′,1′-dimethylpentyl)-Δ⁸-tetrahydrocannabinol, Triflic anhydride (B1165640) | 3-(1′,1′-dimethylpentyl)-Δ⁸-tetrahydrocannabinol-1-triflate | 85-95% | N/A |
| 4 | Palladium-catalyzed borylation | 3-(1′,1′-dimethylpentyl)-Δ⁸-tetrahydrocannabinol-1-triflate, Pinacolborane | 3-(1′,1′-dimethylpentyl)-Δ⁸-tetrahydrocannabinol-1-boronate ester | 70-80% | N/A |
| 5 | Conversion to the 1-bromo derivative | 3-(1′,1′-dimethylpentyl)-Δ⁸-tetrahydrocannabinol-1-boronate ester, CuBr₂ | 1-bromo-1-deoxy-3-(1′,1′-dimethylpentyl)-Δ⁸-tetrahydrocannabinol | 60-70% | 15 ± 2 |
Experimental Protocols
Step 1: Synthesis of 5-(1,1-dimethylpentyl)resorcinol
This procedure is adapted from the general synthesis of 5-alkylresorcinols.
-
Materials: Resorcinol (1.0 eq), 2-methyl-2-pentanol (1.2 eq), Methanesulfonic acid (as catalyst), Toluene (solvent).
-
Procedure:
-
To a solution of resorcinol in toluene, add 2-methyl-2-pentanol.
-
Add methanesulfonic acid dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 5-(1,1-dimethylpentyl)resorcinol as a viscous oil.
-
Step 2: Synthesis of 3-(1′,1′-dimethylpentyl)-Δ⁸-tetrahydrocannabinol
This protocol describes the acid-catalyzed condensation to form the cannabinoid scaffold.
-
Materials: 5-(1,1-dimethylpentyl)resorcinol (1.0 eq), p-mentha-2,8-dien-1-ol (1.1 eq), p-Toluenesulfonic acid monohydrate (0.1 eq), Dichloromethane (B109758) (solvent).
-
Procedure:
-
Dissolve 5-(1,1-dimethylpentyl)resorcinol and p-mentha-2,8-dien-1-ol in dichloromethane.
-
Add p-toluenesulfonic acid monohydrate to the solution and stir at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtration and solvent evaporation, purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-(1′,1′-dimethylpentyl)-Δ⁸-tetrahydrocannabinol.
-
Step 3: Synthesis of 3-(1′,1′-dimethylpentyl)-Δ⁸-tetrahydrocannabinol-1-triflate
This step activates the phenolic hydroxyl group for subsequent coupling.
-
Materials: 3-(1′,1′-dimethylpentyl)-Δ⁸-tetrahydrocannabinol (1.0 eq), Trifluoromethanesulfonic anhydride (1.2 eq), Pyridine (1.5 eq), Dichloromethane (solvent).
-
Procedure:
-
Dissolve 3-(1′,1′-dimethylpentyl)-Δ⁸-tetrahydrocannabinol in dry dichloromethane under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude triflate is typically used in the next step without further purification.
-
Step 4: Palladium-Catalyzed Borylation
This reaction introduces the boronate ester group.
-
Materials: 3-(1′,1′-dimethylpentyl)-Δ⁸-tetrahydrocannabinol-1-triflate (1.0 eq), Pinacolborane (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), Potassium acetate (3.0 eq), 1,4-Dioxane (B91453) (solvent).
-
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine the cannabinoid triflate, pinacolborane, Pd(dppf)Cl₂, and potassium acetate.
-
Add dry, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction by GC-MS. Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the boronate ester.
-
Step 5: Synthesis of 1-bromo-1-deoxy-3-(1′,1′-dimethylpentyl)-Δ⁸-tetrahydrocannabinol
The final step involves the conversion of the boronate ester to the aryl bromide.
-
Materials: 3-(1′,1′-dimethylpentyl)-Δ⁸-tetrahydrocannabinol-1-boronate ester (1.0 eq), Copper(II) bromide (2.0 eq), Methanol (B129727)/Water (9:1) (solvent).
-
Procedure:
-
Dissolve the boronate ester in a 9:1 mixture of methanol and water.
-
Add copper(II) bromide to the solution and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, 1-bromo-1-deoxy-3-(1′,1′-dimethylpentyl)-Δ⁸-tetrahydrocannabinol.
-
Visualizations
Caption: Synthetic workflow for 1-bromo-1-deoxy-3-(1′,1′-dimethylpentyl)-Δ⁸-THC.
Caption: Simplified signaling pathway of a CB2 receptor agonist.
Experimental Protocols for Reactions with 1-Bromo-3,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting substitution and elimination reactions with the substrate 1-Bromo-3,3-dimethylpentane. The protocols are designed to serve as a foundational guide for the synthesis of various organic compounds, offering insights into reaction setup, execution, and product analysis.
Introduction
This compound is a primary alkyl halide. Its structure, featuring a neopentyl-like arrangement with significant steric hindrance around the α- and β-carbons, influences its reactivity in nucleophilic substitution and elimination reactions. Understanding the interplay between the substrate structure, nucleophile/base strength, and reaction conditions is crucial for achieving desired product outcomes. This document outlines protocols for bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions.
Key Reaction Pathways
The primary reaction pathways for this compound involve the substitution of the bromine atom by a nucleophile or the elimination of hydrogen bromide to form an alkene. The choice between these pathways is dictated by the nature of the reagent (nucleophile vs. base) and the reaction conditions.
Caption: Reaction pathways for this compound.
Application Note 1: Bimolecular Nucleophilic Substitution (SN2)
Synthesis of 1-Azido-3,3-dimethylpentane
This protocol details the synthesis of 1-azido-3,3-dimethylpentane via an SN2 reaction. The azide (B81097) anion (N₃⁻) is a potent nucleophile that displaces the bromide ion. Due to the steric hindrance of the substrate, this reaction may require elevated temperatures to proceed at a reasonable rate.
Experimental Protocol
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is expected to proceed to completion within 24-48 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 1-azido-3,3-dimethylpentane.
Quantitative Data (Predicted based on analogous reactions)
| Parameter | Value |
| Reactant Ratio (Substrate:NaN₃) | 1 : 1.5 |
| Solvent | Anhydrous DMF |
| Temperature | 70-80 °C |
| Reaction Time | 24-48 hours |
| Typical Yield | 80-90% |
Spectroscopic Data for a similar compound, 1-azidododecane:
-
¹H NMR (400 MHz, Chloroform-d) δ: 3.25 (t, J = 7.0 Hz, 2H), 1.60 (p, J = 7.0 Hz, 2H), 1.40 – 1.20 (m, 18H), 0.93 – 0.83 (m, 3H).[1]
Application Note 2: Bimolecular Elimination (E2)
Synthesis of 3,3-Dimethyl-1-pentene (B1360116)
This protocol describes the synthesis of 3,3-dimethyl-1-pentene through an E2 elimination reaction. A strong, sterically hindered base, such as potassium tert-butoxide, is used to favor elimination over substitution. The bulky nature of the base preferentially abstracts a proton from the less sterically hindered β-carbon, leading to the formation of the Hofmann product.
Experimental Protocol
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol, anhydrous
-
Pentane
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 83 °C) with stirring.
-
Monitor the reaction progress by GC. The reaction is typically complete within 4-6 hours.
-
Cool the mixture to room temperature and add pentane.
-
Wash the organic mixture with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully distill the product. 3,3-Dimethyl-1-pentene has a low boiling point.
Quantitative Data (Predicted based on analogous reactions)
| Parameter | Value |
| Reactant Ratio (Substrate:t-BuOK) | 1 : 1.5 |
| Solvent | Anhydrous tert-Butanol |
| Temperature | Reflux (~83 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | > 85% |
Spectroscopic Data for 3,3-Dimethyl-1-pentene:
-
¹³C NMR δ: 148.9, 110.2, 43.8, 38.4, 29.1, 8.7 ppm.[2]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of products from reactions with this compound.
Caption: General experimental workflow.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
This compound is flammable and an irritant.[3]
-
Sodium azide is highly toxic and can form explosive heavy metal azides.
-
Potassium tert-butoxide is corrosive and reacts violently with water.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
Troubleshooting & Optimization
Technical Support Center: Grignard Reaction with 1-Bromo-3,3-dimethylpentane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of the Grignard reaction with the sterically hindered primary alkyl halide, 1-bromo-3,3-dimethylpentane.
Frequently Asked Questions (FAQs)
Q1: Why is the Grignard reaction with this compound challenging?
A1: The primary challenge stems from the steric hindrance around the carbon-bromine bond. The neopentyl-like structure, with a quaternary carbon adjacent to the methylene (B1212753) bromide, significantly slows down the reaction rate with magnesium metal. This sluggishness can lead to lower yields and an increased propensity for side reactions.
Q2: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?
A2: Failure to initiate is a frequent issue. The primary causes are an inactive magnesium surface and the presence of moisture. The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[1] Additionally, Grignard reagents are highly sensitive to water and will be quenched if moisture is present.
-
Solution: Activate the magnesium surface using chemical or mechanical methods and ensure all glassware, solvents, and reagents are scrupulously dry.[2]
Q3: What are the most common side reactions, and how can they be minimized?
A3: The most prevalent side reaction is Wurtz coupling , where the formed Grignard reagent reacts with unreacted this compound to produce the dimer, 6,6-dimethyl-2,2,7,7-tetramethyloctane.[3]
-
Minimization Strategy: Add the this compound solution slowly to the magnesium suspension. This maintains a low concentration of the alkyl halide, reducing the likelihood of the coupling reaction.[2]
Q4: Which solvent is recommended for this reaction, diethyl ether or tetrahydrofuran (B95107) (THF)?
A4: For less reactive alkyl bromides like this compound, tetrahydrofuran (THF) is generally the preferred solvent. THF has a higher boiling point and is a better solvating agent for the Grignard reagent, which helps to stabilize it.[1]
Q5: What are the visual indicators of a successful Grignard reaction initiation?
A5: A successful initiation is typically characterized by one or more of the following observations:
-
The appearance of cloudiness or a gray/brown color in the reaction mixture.[2]
-
Spontaneous gentle boiling (refluxing) of the solvent, as the reaction is exothermic.[2]
-
The disappearance of the color of a chemical activator, such as the purple vapor of iodine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reaction fails to initiate | Inactive magnesium surface (MgO layer).Presence of moisture. | Activate the magnesium using iodine, 1,2-dibromoethane (B42909), or by mechanical grinding.Flame-dry all glassware under vacuum and use anhydrous solvents. |
| Low yield of Grignard reagent | Incomplete reaction due to steric hindrance.Wurtz coupling side reaction.Reaction quenched by moisture or oxygen. | Increase the reaction time and ensure gentle reflux is maintained.Add the alkyl bromide solution dropwise to the magnesium.Maintain a positive pressure of an inert gas (nitrogen or argon). |
| Formation of a white precipitate | Reaction with water to form magnesium hydroxide (B78521) salts. | Thoroughly dry all glassware, solvents, and starting materials. |
| Isolation of a high-boiling point byproduct | Wurtz coupling leading to the formation of a dimer. | Decrease the rate of addition of the alkyl bromide. |
Quantitative Data on Reaction Conditions
| Activator | Solvent | Reaction Time (hours) | Illustrative Yield (%) | Notes |
| Iodine (catalytic) | Diethyl Ether | 4 | 40-50 | Initiation can be slow. |
| Iodine (catalytic) | THF | 3 | 60-70 | THF generally improves yield for hindered halides. |
| 1,2-Dibromoethane (catalytic) | Diethyl Ether | 3 | 50-60 | Bubbling of ethylene (B1197577) indicates activation. |
| 1,2-Dibromoethane (catalytic) | THF | 2 | 70-80 | Often the most effective combination for difficult cases. |
| Mechanical Grinding | THF | 4 | 55-65 | Can be effective but may be difficult to perform consistently. |
Experimental Protocols
Protocol 1: Grignard Formation using Iodine Activation
-
Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under vacuum. Allow to cool to room temperature under an inert atmosphere (nitrogen or argon).
-
Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.
-
Initiation: Add a small amount of anhydrous THF via the dropping funnel to just cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of the alkyl bromide solution to the flask.
-
Reaction: The reaction should initiate as indicated by the disappearance of the iodine color and gentle reflux. Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring and refluxing the mixture for 2-3 hours to ensure complete reaction. The final solution should appear cloudy and gray.
Protocol 2: Grignard Formation using 1,2-Dibromoethane Activation
-
Glassware Preparation: Follow step 1 from Protocol 1.
-
Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask.
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium. Add a few drops of 1,2-dibromoethane. Initiation is indicated by the evolution of gas (ethylene).
-
Reaction: Once bubbling from the 1,2-dibromoethane reaction subsides, begin the slow, dropwise addition of the this compound solution in anhydrous THF.
-
Completion: Follow step 5 from Protocol 1.
Visualizations
Caption: Experimental workflow for the synthesis of 3,3-dimethylpentylmagnesium bromide.
Caption: Troubleshooting flowchart for improving Grignard reaction yield.
References
Technical Support Center: Formation of 3,3-dimethylpentylmagnesium bromide
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,3-dimethylpentylmagnesium bromide. The sterically hindered nature of this primary alkyl halide introduces specific challenges, primarily in the form of side reactions that can significantly impact the yield and purity of the desired Grignard reagent.
Troubleshooting Guide: Side Reactions in the Formation of 3,3-dimethylpentylmagnesium bromide
The formation of 3,3-dimethylpentylmagnesium bromide is often accompanied by side reactions that compete with the desired Grignard reagent formation. Understanding these pathways is critical for optimizing reaction conditions and maximizing yields.
| Side Reaction | Mechanism Description | Key Influencing Factors | Mitigation Strategies | Expected Impact on Yield |
| Wurtz Coupling | The formed Grignard reagent (R-MgX) acts as a nucleophile and reacts with another molecule of the starting alkyl halide (R-X) to form a homocoupled alkane (R-R). | - High local concentration of alkyl halide: Rapid addition of the alkyl halide. - Elevated temperatures: Promotes the coupling reaction. - Solvent choice: Tetrahydrofuran (B95107) (THF) can sometimes favor Wurtz coupling more than diethyl ether (Et₂O) for certain substrates. | - Slow, dropwise addition of 1-bromo-3,3-dimethylpentane to the magnesium suspension. - Maintain a gentle reflux; avoid excessive heating. - Consider using diethyl ether as the solvent. | Can significantly reduce the yield of the Grignard reagent, with the coupled product (6,6-dimethyldecane) being a major impurity. |
| β-Hydride Elimination | The Grignard reagent, acting as a strong base, can abstract a β-hydrogen from another molecule of the alkyl halide, leading to the formation of an alkene (3,3-dimethyl-1-pentene) and magnesium hydride bromide. | - Steric hindrance: The bulky nature of the 3,3-dimethylpentyl group can make this pathway competitive. - Higher temperatures: Favors elimination reactions. | - Maintain the lowest possible temperature that sustains the reaction. - Ensure a sufficient excess of magnesium to favor Grignard formation. | Leads to the formation of an alkene byproduct and reduces the overall yield of the desired Grignard reagent. |
| Reaction with Protic Impurities | Grignard reagents are strong bases and will react with any protic species, such as water, to form the corresponding alkane (1,1-dimethylpentane). | - Presence of water: Inadequately dried glassware or solvents. - Atmospheric moisture: Exposure of the reaction to air. | - Rigorously dry all glassware in an oven before use. - Use anhydrous solvents. - Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). | Complete or partial quenching of the Grignard reagent, leading to a lower than expected concentration or complete reaction failure. |
Quantitative Data Summary
While specific yields for 3,3-dimethylpentylmagnesium bromide are not extensively reported, the following table provides typical yield ranges for Grignard reagents from primary alkyl bromides and highlights the impact of side reactions.
| Alkyl Halide Type | Typical Yield Range (%) | Common Side Products | Factors Influencing Yield |
| Primary Alkyl Bromides (unhindered) | 85-95% | Wurtz coupling products (typically minor) | Purity of reagents, solvent, and temperature control. |
| Primary Alkyl Bromides (sterically hindered, e.g., 3,3-dimethylpentyl bromide) | 50-80% | Wurtz coupling products, β-hydride elimination products | Steric hindrance significantly promotes side reactions, making temperature and addition rate critical. |
| Secondary Alkyl Bromides | 60-85% | Wurtz coupling products, elimination products | Increased steric hindrance and potential for elimination reactions. |
| Tertiary Alkyl Bromides | Generally low to moderate | Elimination products are often major byproducts | Highly prone to elimination due to steric hindrance and the stability of the resulting alkene. |
Experimental Protocol: Synthesis of 3,3-dimethylpentylmagnesium bromide
This protocol is designed to minimize side reactions and maximize the yield of 3,3-dimethylpentylmagnesium bromide.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a single crystal for activation)
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Pressure-equalizing dropping funnel
-
Inert gas inlet (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Preparation: All glassware must be thoroughly dried in an oven at >120°C for at least 4 hours and assembled while hot under a stream of dry inert gas.
-
Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible and then dissipates. This indicates the magnesium surface has been activated. Allow the flask to cool to room temperature.
-
Reaction Setup: Add enough anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.
-
Initiation: Add a small portion (approx. 10%) of the this compound solution to the stirred magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and a slight warming of the flask. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting solution should be a cloudy, grayish-brown color.
-
Quantification and Use: The concentration of the Grignard reagent should be determined by titration before use. The solution should be used immediately or stored under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. What are the common causes and solutions?
A1: The most common reason for initiation failure is the presence of moisture or an unactivated magnesium surface. Ensure all glassware and solvents are scrupulously dry. To activate the magnesium, you can add a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently crush some of the magnesium turnings with a glass rod (under inert atmosphere) to expose a fresh surface.
Q2: I am observing a significant amount of a high-boiling byproduct. What is it likely to be?
A2: A high-boiling byproduct is likely the Wurtz coupling product, 6,6-dimethyldecane. This side reaction is favored by high local concentrations of the alkyl halide and elevated temperatures. To minimize its formation, ensure a slow, dropwise addition of the this compound and maintain a gentle, controlled reflux.
Q3: My yield is consistently low, even with careful drying and slow addition. What else could be the problem?
A3: If Wurtz coupling is minimized, low yields in the formation of sterically hindered Grignard reagents can be due to β-hydride elimination. This side reaction produces 3,3-dimethyl-1-pentene. Try running the reaction at a lower temperature, if possible, while still maintaining reactivity.
Q4: How do I know if my Grignard reagent has formed and what is its concentration?
A4: Successful formation is usually indicated by the disappearance of the magnesium metal and the formation of a cloudy, grayish solution. However, to determine the concentration accurately, you must perform a titration. A common method is to titrate an aliquot of the Grignard solution against a known concentration of a non-hygroscopic acid, like benzoic acid, using an indicator such as phenolphthalein.
Mandatory Visualizations
Caption: Reaction pathways in the formation of 3,3-dimethylpentylmagnesium bromide.
Caption: Troubleshooting workflow for the synthesis of 3,3-dimethylpentylmagnesium bromide.
Technical Support Center: Navigating SN2 Reactions with 1-Bromo-3,3-dimethylpentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered substrate, 1-bromo-3,3-dimethylpentane, in SN2 reactions.
Troubleshooting Guides
Issue: My SN2 reaction with this compound is showing little to no product formation.
| Potential Cause | Troubleshooting Step |
| Extreme Steric Hindrance | The tertiary-butyl group adjacent to the primary bromide creates significant steric hindrance, drastically slowing the SN2 reaction rate. The reaction rate for neopentyl-type halides can be over 100,000 times slower than for a simple primary halide like 1-bromopropane.[1] It is highly recommended to consider alternative synthetic strategies. |
| Suboptimal Reaction Conditions | If proceeding with an SN2 attempt is necessary, "forcing" conditions are required. This includes using a highly reactive, small nucleophile, a polar aprotic solvent (e.g., DMSO, DMF), and elevated temperatures. Be aware that these conditions may promote competing elimination (E2) reactions. |
| Poor Nucleophile | A strong, unhindered nucleophile is crucial. For example, hydroxide (B78521) or methoxide (B1231860) are better choices than bulkier nucleophiles.[2] |
| Inappropriate Solvent | The use of polar protic solvents (e.g., water, ethanol) will solvate the nucleophile, reducing its reactivity.[2][3] Ensure the use of a polar aprotic solvent to maximize nucleophile strength. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in SN2 reactions?
A1: The slow reaction rate is due to the significant steric hindrance caused by the 3,3-dimethyl (neopentyl-like) structure. The bulky tert-butyl group near the reaction center physically blocks the backside attack of the nucleophile, which is a requirement for the SN2 mechanism.[1][3] This steric clash raises the energy of the transition state, dramatically slowing down the reaction.[4]
Q2: I am observing an unexpected rearranged product. What is happening?
A2: If your reaction conditions are harsh enough (e.g., high heat, polar protic solvent), you may be inadvertently promoting an SN1-type reaction. In this case, the bromide leaving group departs to form a highly unstable primary carbocation. This intermediate can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation, leading to a rearranged substitution product.[5]
Q3: What are the primary alternative strategies to achieve substitution on this compound?
A3: Given the challenges with direct SN2 reactions, the following alternative approaches are recommended:
-
Grignard Reagent Formation: Converting this compound to a Grignard reagent allows it to act as a nucleophile in subsequent reactions. This approach is not hindered by the steric bulk in the same way an SN2 reaction is.
-
Transition-Metal Catalysis: Modern methods like nickel-catalyzed cross-coupling reactions provide an efficient way to form carbon-carbon bonds with sterically hindered alkyl halides.[6]
-
Photoredox Catalysis: This emerging field offers mild conditions for the generation of radicals from alkyl halides, which can then participate in coupling reactions, bypassing the need for traditional nucleophilic substitution pathways.[7][8][9]
Q4: Can I use the Finkelstein reaction to convert this compound to the iodo derivative to increase its reactivity?
A4: While the Finkelstein reaction is a classic SN2 process to exchange halogens, it is still subject to the same steric limitations. Therefore, it is expected to be very slow and inefficient for a sterically hindered substrate like this compound.
Data Presentation
Table 1: Relative Rates of SN2 Reactions for Various Alkyl Bromides
This table illustrates the dramatic effect of steric hindrance on the rate of SN2 reactions.
| Alkyl Bromide | Structure | Type | Relative Rate |
| Methyl bromide | CH₃Br | Methyl | ~1200 |
| Ethyl bromide | CH₃CH₂Br | Primary | ~40 |
| n-Propyl bromide | CH₃CH₂CH₂Br | Primary | ~16 |
| Isobutyl bromide | (CH₃)₂CHCH₂Br | Primary (β-branched) | ~0.6 |
| Neopentyl bromide | (CH₃)₃CCH₂Br | Primary (highly hindered) | ~0.0003 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary | ~1 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | Negligible |
(Relative rates are approximate and compiled from various sources for comparison)[10]
Experimental Protocols
Protocol 1: Grignard Reagent Formation from this compound
This protocol describes the formation of 3,3-dimethylpentylmagnesium bromide, which can then be used in subsequent reactions with various electrophiles.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an activator)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet
Procedure:
-
Assemble the glassware and dry thoroughly in an oven. Allow to cool under a stream of dry nitrogen.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous ether or THF.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction. Gentle warming with a heat gun may be necessary. The disappearance of the iodine color and bubbling indicates the start of the reaction.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution is then ready for use.
Protocol 2: Nickel-Catalyzed Cross-Coupling of this compound with an Organozinc Reagent (Negishi Coupling)
This protocol provides a general method for the formation of a C-C bond using a sterically hindered primary halide.
Materials:
-
This compound
-
Organozinc reagent (e.g., prepared from the corresponding organolithium or Grignard reagent and ZnCl₂)
-
Nickel(II) catalyst (e.g., NiCl₂(dme))
-
Ligand (e.g., a phosphine (B1218219) or bipyridine ligand)
-
Anhydrous solvent (e.g., THF, DMA)
-
Schlenk flask or glovebox for inert atmosphere conditions
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add the nickel catalyst (e.g., 5 mol%) and ligand (e.g., 10 mol%) to a dry reaction vessel.
-
Add the anhydrous solvent and stir for 10-15 minutes to allow for complex formation.
-
Add the this compound (1.0 equivalent) to the catalyst mixture.
-
Slowly add the organozinc reagent (1.2-1.5 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Steric hindrance in this compound blocks nucleophilic attack.
Caption: Decision workflow for reactions with this compound.
References
- 1. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Solved Conditions for SN2 reactions SN2 reactions proceed in | Chegg.com [chegg.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formal enantioconvergent substitution of alkyl halides via catalytic asymmetric photoredox radical coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. ocw.uci.edu [ocw.uci.edu]
Elimination byproducts in reactions of 1-Bromo-3,3-dimethylpentane with strong bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elimination reactions of 1-bromo-3,3-dimethylpentane with strong bases.
Frequently Asked Questions (FAQs)
Q1: What are the expected elimination byproducts when reacting this compound with a strong base?
Due to the structure of this compound, there is only one type of beta-hydrogen available for elimination (on the C2 carbon). Therefore, only a single elimination product, 3,3-dimethyl-1-pentene , is expected. With a non-bulky base, substitution products may also be observed.
Q2: Why am I observing a significant amount of a substitution byproduct, particularly when using sodium ethoxide?
Sodium ethoxide (NaOEt) is a strong, but relatively small, base. While it can induce elimination, it can also act as a nucleophile, leading to an S_N2 substitution reaction to form 1-ethoxy-3,3-dimethylpentane. The ratio of elimination to substitution can be influenced by reaction conditions.
Q3: How can I favor the elimination product over the substitution product?
To favor the E2 elimination pathway and minimize S_N2 substitution, consider the following:
-
Use a sterically hindered (bulky) base: A bulky base like potassium tert-butoxide (KOtBu) will have difficulty accessing the carbon atom for a backside attack required for S_N2, thus favoring the abstraction of a proton for elimination.
-
Increase the reaction temperature: Higher temperatures generally favor elimination over substitution.
-
Use a less polar solvent: While polar aprotic solvents can be used, a less polar solvent may slightly favor elimination. The conjugate acid of the base (e.g., tert-butanol (B103910) for potassium tert-butoxide) is a common choice.
Q4: I am using potassium tert-butoxide and still see some starting material remaining. What could be the issue?
Incomplete reaction could be due to several factors:
-
Insufficient base: Ensure at least a stoichiometric amount of the strong base is used. An excess is often recommended to drive the reaction to completion.
-
Reaction time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Temperature: While higher temperatures favor elimination, the reaction may still require adequate heating (e.g., reflux) to proceed at a reasonable rate. The boiling point of the solvent will dictate the reflux temperature.
-
Moisture: Strong bases like potassium tert-butoxide are very sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation: Product Distribution
In the case of this compound, the primary distinction in product distribution lies between the desired elimination product and potential substitution byproducts.
| Strong Base | Base Type | Expected Major Product | Expected Minor Product(s) |
| Sodium Ethoxide (NaOEt) in Ethanol | Strong, Non-hindered | 3,3-dimethyl-1-pentene (E2) | 1-ethoxy-3,3-dimethylpentane (S_N2) |
| Potassium tert-Butoxide (KOtBu) in tert-Butanol | Strong, Hindered | 3,3-dimethyl-1-pentene (E2) | Minimal to no substitution product |
Experimental Protocols
Key Experiment: Elimination of this compound with Potassium tert-Butoxide
This protocol is designed to maximize the yield of the elimination product, 3,3-dimethyl-1-pentene.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium tert-butoxide (1.5 equivalents) and anhydrous tert-butanol. Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Substrate: While stirring, add this compound (1.0 equivalent) to the flask at room temperature.
-
Reaction: Heat the mixture to reflux (the boiling point of tert-butanol is approximately 82°C). Monitor the reaction progress by TLC or GC analysis of small aliquots. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Add diethyl ether to the separatory funnel to extract the organic product.
-
Separate the layers and extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product, 3,3-dimethyl-1-pentene, is a volatile liquid. If necessary, it can be purified by simple distillation.
Mandatory Visualizations
Caption: Logical workflow for predicting byproducts based on the choice of strong base.
Caption: Step-by-step experimental workflow for the E2 elimination.
Technical Support Center: Purification of 1-Bromo-3,3-dimethylpentane Reaction Products
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of reaction products derived from 1-bromo-3,3-dimethylpentane. The unique sterically hindered, yet primary, nature of this alkyl halide presents specific challenges, such as competing elimination reactions and slow substitution rates, which are addressed in the following sections.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding purification strategies for products from typical reactions involving this compound.
FAQ 1: How do I purify the tertiary alcohol formed after a Grignard reaction with a ketone?
The primary challenge is removing unreacted starting materials and the main byproduct, a Wurtz coupling product (6,6-dimethyldecane).
-
Answer: Purification is typically achieved through a combination of an acidic work-up, liquid-liquid extraction, and either distillation or flash column chromatography.
-
Quenching & Extraction: The reaction is first carefully quenched with a cold, dilute acid (e.g., 1M HCl or NH₄Cl(aq)). This protonates the alkoxide to form the desired alcohol and dissolves the magnesium salts (MgBr₂).[1] The nonpolar coupling byproduct and any unreacted alkyl halide will remain in the organic layer, while the magnesium salts move to the aqueous layer.
-
Purification Method Selection:
-
Distillation: If the boiling points of the desired alcohol and the nonpolar byproducts are sufficiently different, distillation is an effective method.
-
Flash Column Chromatography: This is the preferred method for high purity or if boiling points are close. The polarity difference between the alcohol (polar) and the hydrocarbon byproduct/starting material (nonpolar) allows for excellent separation.[2][3]
-
-
FAQ 2: I'm attempting a Williamson ether synthesis, but my main product is an alkene (3,3-dimethyl-1-pentene). How do I purify the ether?
This is a classic issue with sterically hindered primary halides like this compound, where the E2 elimination pathway competes strongly with the desired SN2 substitution.[4][5]
-
Answer: Separating the desired ether from the alkene byproduct is best accomplished using flash column chromatography.
-
Principle: Ethers are significantly more polar than alkenes. This difference in polarity allows for effective separation on a silica (B1680970) gel column.
-
Solvent System: A low-polarity eluent system, such as hexanes with a small percentage of ethyl acetate (B1210297) or diethyl ether (e.g., 99:1 to 95:5 Hexanes:EtOAc), is typically used. The nonpolar alkene will elute first, followed by the more polar ether.[3]
-
FAQ 3: What is the best method to purify 3,3-dimethylpentan-1-ol (B97394) from a hydrolysis reaction (SN2) with NaOH?
Similar to the Williamson synthesis, the primary side product will be 3,3-dimethyl-1-pentene (B1360116) from elimination. You also need to remove unreacted this compound.
-
Answer: The purification strategy involves an initial extraction to remove the base, followed by flash column chromatography.
-
Work-up: Perform a liquid-liquid extraction to neutralize and remove any remaining NaOH and separate the organic products from aqueous-soluble materials.[6]
-
Chromatography: Use flash column chromatography to separate the three main components. The expected elution order from a silica gel column will be:
-
3,3-dimethyl-1-pentene (least polar)
-
This compound
-
3,3-dimethylpentan-1-ol (most polar) A gradient elution, starting with pure hexanes and gradually increasing the polarity by adding ethyl acetate, will provide the best separation.[7]
-
-
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the purification process.
Troubleshooting Flash Column Chromatography
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation / Overlapping Fractions | 1. Incorrect solvent system (polarity too high).2. Column was overloaded with crude product.3. Sample band was too diffuse during loading.4. Column was packed improperly (cracks or channels).[8] | 1. Rerun TLC to find a solvent system giving an Rf of ~0.2-0.3 for the target compound.[7]2. Use an appropriate ratio of silica gel to sample (typically 50:1 to 100:1 by weight).3. Dissolve the sample in the minimum amount of solvent for loading.[9] For less soluble samples, consider dry loading.[7]4. Repack the column, ensuring a uniform slurry and no air bubbles.[9] |
| Compound Won't Elute from the Column | 1. Solvent system is not polar enough.2. Compound decomposed on the acidic silica gel.[10] | 1. Gradually increase the polarity of the eluent (gradient elution).[10]2. Test compound stability on a TLC plate.[10] If it is acid-sensitive, consider using deactivated silica (e.g., with triethylamine) or an alternative stationary phase like alumina.[7] |
| Cracks Forming in the Silica Bed | 1. Running the column too fast, causing high pressure.2. Using dichloromethane (B109758), which can have slow flow rates and lead to pressure buildup.[7]3. Heat generated from adsorbing a very polar sample neat. | 1. Reduce the air pressure to achieve a steady, controlled flow.2. If possible, switch to a less viscous solvent system.3. Load the sample dissolved in a small amount of solvent or via dry loading.[2] |
Troubleshooting Distillation
| Problem | Potential Cause(s) | Solution(s) |
| "Bumping" / Violent Boiling | 1. Lack of boiling chips or inadequate stirring.2. Heating the flask too rapidly. | 1. Always add fresh boiling chips to a cool liquid or use a magnetic stirrer.2. Heat the distillation flask gradually to maintain a controlled boil. |
| No Condensate Forming in the Condenser | 1. Insufficient heating of the distillation pot.2. Condenser water is too warm or not flowing. | 1. Increase the heating mantle temperature.2. Ensure a steady flow of cold water through the condenser (water in at the bottom, out at the top). |
| Poor Separation of Components | 1. Distillation rate is too fast.2. Inefficient column for the boiling point difference (for fractional distillation).[11] | 1. Slow the distillation rate to 1-2 drops per second to allow for proper vapor-liquid equilibrium.2. For components with close boiling points, use a fractionating column (e.g., Vigreux or packed column) and ensure it is well-insulated. |
| Temperature Fluctuates or Drops During Distillation | 1. The first component has completely distilled over.2. Uneven heating or drafts.[12] | 1. If the collection rate stops, it is likely time to change the receiving flask for the next fraction.2. Ensure the heating mantle is making good contact and shield the apparatus from drafts. |
Physical Properties for Distillation Planning
The following table summarizes key physical properties of the starting material and potential products, which is crucial for planning distillation-based purifications.
| Compound | IUPAC Name | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Starting Material | This compound | 179.10 | ~163-165 |
| Elimination Product | 3,3-Dimethyl-1-pentene | 98.20 | ~98-100 |
| Hydrolysis Product | 3,3-Dimethylpentan-1-ol | 116.20 | ~175-177[13] |
Section 3: Experimental Protocols & Visualizations
General Purification Workflow
The diagram below illustrates a typical workflow for isolating and purifying a product from a reaction mixture.
Caption: General experimental workflow for product purification.
Protocol 1: Liquid-Liquid Extraction for Reaction Work-up
This protocol is used to separate the desired organic product from water-soluble impurities.[6][14]
-
Transfer: Allow the reaction mixture to cool to room temperature and transfer it to a separatory funnel of appropriate size.
-
Dilute: Add an organic solvent (e.g., diethyl ether, ethyl acetate) to dissolve the product and an immiscible aqueous solution (e.g., water, brine, or a dilute acid/base) to remove impurities.
-
Shake and Vent: Stopper the funnel, invert it, and open the stopcock to release any pressure. Close the stopcock and shake gently for 30-60 seconds. Vent frequently.
-
Separate Layers: Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain: Remove the stopper and carefully drain the lower (typically aqueous) layer. If the product is in the lower layer, drain it into a clean flask and transfer the upper layer out of the top of the funnel.
-
Repeat: Repeat the extraction of the organic layer with fresh aqueous solution 1-2 more times to ensure complete removal of impurities.
-
Dry: Combine the organic layers and dry them over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and Concentrate: Filter away the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
This protocol describes the purification of a nonpolar to moderately polar compound.[2][8][9]
-
Select Solvent System: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexanes/Ethyl Acetate) that provides a retention factor (Rf) of 0.2-0.3 for the desired compound.
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar eluent.[2]
-
Pour the slurry into the column and allow it to pack under gravity or gentle air pressure, ensuring no air bubbles are trapped.[9]
-
Add another layer of sand on top of the packed silica.
-
-
Load the Sample:
-
Dissolve the crude product in the minimum amount of a nonpolar solvent (e.g., dichloromethane or the eluent).[9]
-
Carefully pipette the sample solution onto the top layer of sand.
-
Drain the solvent just to the top of the sand layer and rinse the flask and column sides with a small amount of eluent, repeating 2-3 times.[9]
-
-
Elute and Collect:
-
Carefully fill the column with the eluent.
-
Apply gentle air pressure to achieve a steady flow.
-
Collect fractions in test tubes.
-
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent via rotary evaporation.
Troubleshooting Logic for Chromatography
The following diagram provides a decision-making workflow for troubleshooting common chromatography issues.
Caption: Troubleshooting decision tree for flash chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgsyn.org [orgsyn.org]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Purification [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chromatography [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. 3,3-Dimethylpentan-1-ol | C7H16O | CID 4220190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Grignard Reactions with Sterically Hindered Alkyl Halides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for initiating Grignard reactions involving sterically hindered alkyl halides.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with a sterically hindered alkyl halide failing to initiate?
A1: Initiation failure with sterically hindered alkyl halides is a common challenge due to a combination of factors. The primary obstacles are the slow reaction rate caused by steric hindrance and the ever-present passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[1][2][3] This oxide layer acts as a barrier, preventing the magnesium from reacting with the alkyl halide.[1][2] Successful initiation requires methods to disrupt or remove this layer to expose a fresh, reactive magnesium surface.[1] Additionally, Grignard reagents are highly sensitive to moisture and will be quenched by any water present in the glassware or solvent.[1][3]
Q2: What are the visual indicators of a successful Grignard reaction initiation?
A2: A successful initiation is typically marked by several observable signs.[1] These include:
-
The disappearance of the characteristic color of a chemical activator, like the purple or brown color of iodine.[1]
-
Spontaneous boiling or refluxing of the solvent, especially with low-boiling point ethers like diethyl ether.[1]
-
The appearance of turbidity, or a cloudy grey/brownish color, in the reaction mixture.[1]
-
A noticeable increase in temperature due to the exothermic nature of the reaction.[1][2]
Q3: What are the most effective methods for activating the magnesium surface?
A3: Activating the magnesium is crucial for overcoming the initiation barrier. Methods can be broadly categorized as chemical, mechanical, and physical.
-
Chemical Activation: This involves using activating agents that react with the magnesium surface to remove the oxide layer.[1] Common activators include iodine (I₂), 1,2-dibromoethane (B42909) (DBE), and diisobutylaluminum hydride (DIBAH).[1][3][4][5]
-
Mechanical Activation: These methods physically disrupt the magnesium oxide layer.[2][5] This can be achieved by crushing the magnesium turnings with a glass rod in situ or by vigorously stirring the dry magnesium turnings under an inert atmosphere for several hours.[5][6][7][8]
-
Physical Activation (Sonication): Using an ultrasonic bath is a powerful technique to clean the magnesium surface.[9][10][11][12] The cavitation bubbles generated by ultrasound physically abrade the oxide layer, exposing fresh metal.[12][13] This method can even allow Grignard reactions to form in undried, technical-grade solvents.[10][14]
Q4: How critical are anhydrous (dry) conditions for this reaction?
A4: Absolutely critical. Grignard reagents are potent bases and will readily react with any protic source, such as water or alcohols.[1][15] This reaction quenches the Grignard reagent, preventing it from reacting with your desired electrophile.[1] Therefore, all glassware must be rigorously flame-dried or oven-dried, and anhydrous solvents must be used.[1][3] The entire reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from interfering.[16]
Q5: My reaction starts but then stops, or the yield is very low. What could be the cause?
A5: With sterically hindered substrates, side reactions can become competitive. One major side reaction is Wurtz coupling, where the newly formed Grignard reagent (R-MgX) reacts with another molecule of the alkyl halide (R-X) to form a dimer (R-R).[17] To minimize this, the alkyl halide should be added slowly and dropwise to maintain its concentration at a minimum.[17] Additionally, steric hindrance can favor the Grignard reagent acting as a base rather than a nucleophile, leading to elimination side products if the substrate has beta-hydrogens.
Troubleshooting and Activation Methods
The following table summarizes common activation techniques for initiating difficult Grignard reactions.
| Activation Method | Activator/Technique | Typical Conditions & Observations | Key Advantages |
| Chemical | Iodine (I₂) | A single, small crystal is added to the Mg suspension. Gentle warming may be applied. Initiation is signaled by the disappearance of the iodine color.[1][18] | Simple to implement; provides a clear visual cue of initiation.[1] |
| Chemical | 1,2-Dibromoethane (DBE) | A few drops are added to the Mg suspension. Initiation is marked by the evolution of ethylene (B1197577) gas (bubbling).[2][5] | Highly reliable; the reaction with Mg is fast and the byproducts (ethylene, MgBr₂) are innocuous.[5][6] |
| Chemical | DIBAH | A small amount of diisobutylaluminum hydride is used to activate the Mg surface and dry the reaction mixture.[4][19] | Very effective and allows initiation at low temperatures (≤20 °C), which improves safety and control.[4][19] |
| Mechanical | Crushing/Grinding | Use a dry glass rod to crush some of the Mg turnings against the bottom of the flask before adding solvent.[5][9][20] | Exposes a fresh, oxide-free surface without chemical additives.[5] |
| Mechanical | Dry Stirring | Vigorously stir the dry magnesium turnings under an inert atmosphere for several hours before adding solvent.[6][7][8] | Effective for activating larger quantities of magnesium.[6][7] |
| Physical | Sonication | Place the reaction flask in an ultrasonic bath.[9][10] | Highly efficient at cleaning the Mg surface; can overcome the need for rigorously dried solvents and glassware.[10][11][14] |
Experimental Protocols
Protocol 1: Activation with Iodine (I₂)
-
Glassware Preparation: Rigorously flame-dry or oven-dry all glassware (reaction flask, condenser, addition funnel). Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.[1]
-
Reagent Setup: To the cooled flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar.
-
Initiation: Add a single, small crystal of iodine.[1] The flask may be gently warmed with a heat gun.
-
Solvent and Halide Addition: Add a small portion of the total anhydrous ether solvent (e.g., THF or diethyl ether) to just cover the magnesium. Add a small aliquot (approx. 5-10%) of your sterically hindered alkyl halide solution.
-
Observation: Stir the mixture. Successful initiation is indicated by the disappearance of the purple/brown iodine color and potentially the onset of gentle reflux.[1]
-
Continuation: Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a controlled, gentle reflux.[1]
Protocol 2: Activation with 1,2-Dibromoethane (DBE) - "Entrainment"
-
Glassware Preparation: Follow the same rigorous drying procedure as in Protocol 1.
-
Reagent Setup: Place magnesium turnings (1.2 equivalents) and a stir bar in the reaction flask under an inert atmosphere.
-
Solvent Addition: Add a portion of the anhydrous ether solvent to cover the magnesium.
-
Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.[1] You should observe the evolution of ethylene gas (bubbling), indicating the activation of the magnesium surface.[2][5]
-
Alkyl Halide Addition: Once the bubbling from the DBE reaction has subsided, begin the slow, dropwise addition of your sterically hindered alkyl halide solution. The pre-activated magnesium should now readily react.
Protocol 3: Activation with Ultrasound (Sonication)
-
Glassware Preparation: While fully anhydrous conditions are recommended for best results, this method is robust enough to work even in undried glassware with technical-grade ether.[10][14]
-
Reagent Setup: In a thick-walled test tube or flask, combine magnesium turnings (1.2 eq.) and your sterically hindered alkyl halide (1.0 eq.).
-
Solvent Addition: Add anhydrous ether solvent.
-
Sonication: Place the reaction vessel into a beaker of water in a standard laboratory ultrasonic bath. Turn on the sonicator.[14]
-
Observation: The reaction typically initiates within minutes, signaled by the liquid turning cloudy gray and the onset of spontaneous boiling of the ether.[14] Once initiated, the reaction is usually self-sustaining and can be removed from the bath.
Visual Guides
Grignard Initiation Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. homework.study.com [homework.study.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simple sonochemical protocols for fast and reproducible Grignard reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. ultrasound assisted reaction 2.pptx [slideshare.net]
- 13. brainly.com [brainly.com]
- 14. Grignard Reactions in "Wet" Ether (Ultrasound Activation) - [www.rhodium.ws] [erowid.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 20. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Grignard Synthesis of 3,3-Dimethylpentylmagnesium Bromide
Topic: Minimizing Wurtz Coupling in Grignard Synthesis with 1-Bromo-3,3-dimethylpentane
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 3,3-dimethylpentylmagnesium bromide, with a focus on minimizing the formation of the undesired Wurtz coupling byproduct, 6,6-dimethyldecane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is Wurtz coupling in the context of Grignard reagent synthesis?
A1: Wurtz-type coupling is a significant side reaction during the formation of a Grignard reagent (R-MgX) where a newly formed Grignard molecule reacts with a molecule of the unreacted alkyl halide (R-X).[1] This results in a homocoupled dimer (R-R), which in the case of this compound is 6,6-dimethyldecane. This side reaction consumes both the starting material and the desired Grignard reagent, leading to lower yields and complicating the purification of subsequent reaction products.[1][2]
Q2: I am observing a significant amount of a high-boiling point byproduct, likely the Wurtz dimer. What are the primary causes?
A2: High yields of the Wurtz coupling product are typically promoted by several factors:
-
High Local Concentration of Alkyl Halide: Rapid addition of this compound can create localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the alkyl halide instead of with the intended electrophile.[3]
-
Elevated Reaction Temperature: The Grignard formation is an exothermic reaction.[4] Poor temperature control can lead to "hot spots" in the reaction mixture, which accelerate the rate of the Wurtz coupling reaction.[4]
-
Insufficient Magnesium Surface Area or Activity: A passive or limited magnesium surface can slow down the rate of Grignard reagent formation. This leaves unreacted alkyl halide in the solution for longer periods, making Wurtz coupling more likely.[3]
-
Solvent Choice: While tetrahydrofuran (B95107) (THF) is generally preferred for the formation of Grignard reagents from less reactive alkyl halides due to its superior solvating ability, the choice of solvent can influence the extent of side reactions.[1]
Q3: How can I minimize the formation of 6,6-dimethyldecane?
A3: To suppress the Wurtz coupling side reaction, consider the following strategies:
-
Slow and Controlled Addition: Add the this compound solution dropwise to the magnesium turnings at a rate that maintains a steady and controllable reaction temperature. This prevents the buildup of unreacted alkyl halide.[3]
-
Dilution: Performing the reaction in a larger volume of anhydrous solvent can help to keep the concentration of the alkyl halide low, thereby reducing the likelihood of the coupling side reaction.[3]
-
Temperature Control: Maintain a gentle reflux during the Grignard formation. For a sterically hindered substrate like this compound, initiation may require gentle warming, but the temperature should be carefully controlled to avoid excessive heat that favors the coupling reaction.[4]
-
Efficient Stirring: Vigorous stirring is crucial to quickly disperse the added alkyl halide and ensure it comes into contact with the activated magnesium surface, promoting the desired Grignard formation over the Wurtz pathway.
-
Magnesium Activation: Ensure the magnesium turnings are properly activated to provide a fresh, reactive surface. This can be achieved by methods such as adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the turnings in situ.[3]
Q4: My reaction is difficult to initiate. Could this be related to the Wurtz coupling issue?
A4: Yes, difficulty in initiating the Grignard reaction can indirectly lead to increased Wurtz coupling. If the reaction does not start promptly, the alkyl halide concentration can build up in the solution. Once the reaction does initiate, the localized high concentration of the alkyl halide can favor the Wurtz coupling side reaction. Focus on effective magnesium activation to ensure a smooth and timely initiation.[3]
Data Presentation
The following table provides illustrative data on the expected yields of 3,3-dimethylpentylmagnesium bromide and the Wurtz coupling byproduct under different reaction conditions. This data is based on general principles for sterically hindered alkyl halides and is intended for comparative purposes.
| Condition ID | Solvent | Addition Rate | Temperature (°C) | [Alkyl Halide] (M) | Expected Grignard Yield (%) | Expected Wurtz Byproduct (%) |
| 1 | Diethyl Ether | Fast (30 min) | 35 (Reflux) | 1.0 | ~50-60 | ~30-40 |
| 2 | Diethyl Ether | Slow (2 hr) | 35 (Reflux) | 0.5 | ~70-80 | ~15-25 |
| 3 | THF | Fast (30 min) | 50-60 | 1.0 | ~60-70 | ~25-35 |
| 4 | THF | Slow (2 hr) | 40-50 | 0.5 | ~85-95 | <10 |
Note: Condition 4 represents the recommended starting point for optimization to minimize Wurtz coupling.
Experimental Protocols
Optimized Protocol for the Synthesis of 3,3-Dimethylpentylmagnesium Bromide
This protocol is designed to minimize the formation of the Wurtz coupling byproduct, 6,6-dimethyldecane.
Materials:
-
Magnesium turnings (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one small crystal for activation)
-
Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, and nitrogen/argon inlet.
Procedure:
-
Apparatus Setup: Assemble and flame-dry all glassware. Allow to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a nitrogen atmosphere until the purple color of the iodine disappears. This indicates the activation of the magnesium surface.[3] Allow the flask to cool to room temperature.
-
Preparation of Alkyl Halide Solution: In the dropping funnel, prepare a solution of this compound in anhydrous THF. A concentration of approximately 0.5 M is recommended to maintain dilution.[3]
-
Initiation: Add a small portion (approx. 5-10%) of the alkyl halide solution to the activated magnesium turnings. The reaction should initiate, as evidenced by a gentle bubbling and the appearance of a cloudy, grayish suspension. If initiation does not occur, gently warm the flask.
-
Slow Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel over a period of at least 2 hours. Maintain a gentle reflux throughout the addition. The slow addition rate is critical to keep the concentration of the unreacted alkyl halide low.[3]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-to-black suspension is the Grignard reagent, which can be used directly for subsequent reactions.
Mandatory Visualization
Caption: Reaction pathways for Grignard formation and Wurtz coupling.
Caption: Troubleshooting workflow for minimizing Wurtz coupling.
References
Technical Support Center: Optimizing Nucleophilic Substitution of 1-Bromo-3,3-dimethylpentane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the nucleophilic substitution of 1-Bromo-3,3-dimethylpentane. Due to its unique structure, this substrate presents significant hurdles for standard substitution protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution reaction with this compound extremely slow or failing completely?
A1: The primary reason for the low reactivity of this compound is severe steric hindrance. Although it is a primary alkyl halide, the carbon atom bonded to the bromine is adjacent to a bulky tert-butyl group.[1][2][3][4][5]
-
For Sₙ2 Reactions: The bulky tert-butyl group physically blocks the required backside attack by the nucleophile, destabilizing the transition state and dramatically increasing the activation energy.[1][4][6] The reaction rate for neopentyl bromide (a similar structure) can be up to 10⁵ times slower than other primary alkyl bromides.[7] Some studies have noted the reaction can be as much as 3 million times slower than that of methyl bromide.[8]
-
For Sₙ1 Reactions: This pathway is also disfavored because it would require the formation of a highly unstable primary carbocation after the leaving group departs.[5][9] While rearrangements can occur, the initial carbocation formation is a high-energy, slow process.[7][9]
Q2: My reaction produced an unexpected rearranged product. What is the cause?
A2: The formation of a rearranged product indicates that the reaction is proceeding, at least in part, through an Sₙ1-like mechanism. After the slow formation of the initial primary carbocation, a rapid 1,2-methyl shift can occur to form a more stable tertiary carbocation. The nucleophile then attacks this rearranged carbocation, leading to a different constitutional isomer than expected.[7][9]
Caption: Sₙ1 pathway showing carbocation rearrangement.
Q3: How can I optimize conditions to favor the desired Sₙ2 product?
A3: While challenging, forcing an Sₙ2 reaction is possible with carefully optimized conditions. The goal is to maximize the rate of the bimolecular reaction while suppressing the unimolecular (Sₙ1) and elimination (E2) pathways.
-
Nucleophile Selection: Use a strong, non-bulky nucleophile.[10][11] Highly reactive nucleophiles are necessary to overcome the high activation energy. Avoid bulky bases like potassium tert-butoxide, which will strongly favor elimination.[12]
-
Solvent Choice: A polar aprotic solvent is essential.[10][13][14] Solvents like DMSO, DMF, or acetone (B3395972) enhance the reactivity of the nucleophile by not solvating it as heavily as polar protic solvents (like water or alcohols) would.[11][13][15]
-
Temperature: Increased temperature is generally required to provide enough energy to overcome the steric barrier. However, be aware that higher temperatures can also favor the competing E2 elimination side reaction. Monitor the reaction closely to find an optimal balance.
-
Leaving Group: Bromide is a better leaving group than chloride. If possible, using 1-Iodo-3,3-dimethylpentane would further increase the reaction rate, as iodide is a superior leaving group.[7][10]
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is the most common issue. A systematic approach can help identify the cause.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Significant Amount of Elimination Byproduct
The formation of 3,3-dimethyl-1-pentene (B1360116) is a common side reaction, especially at higher temperatures or with nucleophiles that are also strong bases.
| Cause | Troubleshooting Step |
| Nucleophile is too basic | Switch to a nucleophile that is less basic but still highly nucleophilic (e.g., CN⁻, N₃⁻). |
| Reaction temperature is too high | Lower the reaction temperature. This will slow the overall reaction but may disfavor elimination more than substitution. |
| Use of a hindered base | Ensure your nucleophile is not sterically hindered. Bulky bases are poor nucleophiles and primarily act as bases, promoting elimination.[12][16] |
Data Presentation: Reaction Parameters
Table 1: Comparison of Sₙ1 and Sₙ2 Reaction Characteristics
| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism | Relevance to this compound |
| Substrate | 3° > 2° > 1°[17][18] | Methyl > 1° > 2° > 3°[17][18] | Problematic for both : A primary halide (disfavors Sₙ1) that is severely sterically hindered (disfavors Sₙ2).[9] |
| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile][17] | To achieve substitution, conditions must force an Sₙ2 pathway. |
| Nucleophile | Weak nucleophiles suffice[10][19] | Requires strong nucleophiles[10][19] | A strong nucleophile is mandatory. |
| Solvent | Polar Protic (e.g., H₂O, ROH)[13][15] | Polar Aprotic (e.g., DMSO, DMF)[13][15] | A polar aprotic solvent is mandatory. |
| Stereochemistry | Racemization[17] | Inversion of configuration[17] | Not applicable if starting material is achiral. |
| Rearrangement | Common[7][9] | Not possible | Rearranged products indicate an Sₙ1 pathway is occurring. |
Table 2: Relative Sₙ2 Reaction Rates for Various Alkyl Bromides
| Alkyl Bromide | Structure | Relative Rate | Reason for Rate |
| Methyl bromide | CH₃Br | ~3,000,000 | No steric hindrance |
| Ethyl bromide | CH₃CH₂Br | ~100,000 | Minimal steric hindrance |
| Isopropyl bromide | (CH₃)₂CHBr | ~2,500 | Moderate steric hindrance |
| Neopentyl bromide | (CH₃)₃CCH₂Br | 1 | Extreme steric hindrance [8][20] |
| tert-Butyl bromide | (CH₃)₃CBr | ≈0 (prefers Sₙ1/E2) | Maximum steric hindrance at α-carbon |
| (Relative rates are approximate and intended for comparison) |
Experimental Protocols
Protocol 1: General Procedure for Optimized Sₙ2 Substitution
This protocol provides a starting point for the substitution reaction. Optimization of temperature and reaction time will likely be necessary.
-
Preparation: Ensure all glassware is oven-dried. Purify the polar aprotic solvent (e.g., DMSO) if necessary to remove water.[21]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the strong nucleophile (e.g., Sodium Cyanide, 1.5 equivalents) in the anhydrous polar aprotic solvent.
-
Substrate Addition: Add this compound (1.0 equivalent) to the flask.
-
Heating: Heat the reaction mixture with vigorous stirring. Start at a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS. If the reaction is slow, the temperature may need to be increased incrementally.
-
Monitoring: Follow the disappearance of the starting material. Be aware that prolonged heating at high temperatures may increase the formation of elimination byproducts.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or distillation as appropriate.
Protocol 2: Alternative Strategy - Nickel-Catalyzed Cross-Coupling
Given the extreme difficulty of nucleophilic substitution, an alternative metal-catalyzed cross-coupling reaction may provide a higher yield and is a recommended alternative strategy.[22] This is a general example for forming a C-C bond.
-
Catalyst Preparation: In a nitrogen-filled glovebox, add NiCl₂(dme) (5 mol%) and a suitable ligand (e.g., 5-cyanoimidazole, 10 mol%) to a dry vial. Add anhydrous DMA and stir for 10 minutes.[22]
-
Reaction Setup: To a separate oven-dried vial, add the desired coupling partner (e.g., an aryl bromide, 1.0 equiv), this compound (1.5 equiv), and zinc dust (2.0 equiv).[22]
-
Reaction: Add the prepared catalyst solution to the vial containing the substrates and zinc. Seal the vial and stir the mixture at room temperature for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, quench with 1 M HCl and extract the product with ethyl acetate.[22]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. youtube.com [youtube.com]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. Khan Academy [khanacademy.org]
- 13. users.wfu.edu [users.wfu.edu]
- 14. rammohancollege.ac.in [rammohancollege.ac.in]
- 15. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 16. m.youtube.com [m.youtube.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. savemyexams.com [savemyexams.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Troubleshooting [chem.rochester.edu]
- 22. benchchem.com [benchchem.com]
Removal of unreacted magnesium from Grignard reaction mixtures
Technical Support Center: Grignard Reaction Work-up
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted magnesium and magnesium salts from Grignard reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for working up a Grignard reaction to remove unreacted magnesium and magnesium salts?
The primary goal of a Grignard work-up is to protonate the alkoxide intermediate to form the alcohol product and to remove inorganic magnesium salts.[1][2][3] This is typically achieved by quenching the reaction with a proton source, which also reacts with any unreacted Grignard reagent and excess magnesium metal.[2][4][5] The resulting magnesium salts are then separated from the desired organic product, usually by extraction.
A typical aqueous work-up involves the following steps:
-
Cooling: The reaction mixture is cooled in an ice bath to manage the exothermic nature of the quench.[6][7]
-
Quenching: A proton-donating solution is added slowly (dropwise) with vigorous stirring to neutralize the reactive species.[6][7][8] Common quenching agents include dilute aqueous acid (e.g., HCl, H₂SO₄) or saturated aqueous ammonium (B1175870) chloride (NH₄Cl).[6][8]
-
Extraction: The mixture is transferred to a separatory funnel, and the organic product is extracted into an organic solvent (like diethyl ether or ethyl acetate). The aqueous layer, containing the dissolved magnesium salts, is removed.[6][9] Multiple extractions of the aqueous layer may be necessary to maximize product recovery.[2]
-
Washing & Drying: The combined organic layers are often washed with brine to aid in the removal of water and help break emulsions.[10] The organic layer is then dried over an anhydrous salt (e.g., MgSO₄, Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[9][11]
Q2: Which quenching agent should I choose? A comparison of common methods.
The choice of quenching agent is critical and depends on the stability of your product, particularly its sensitivity to acid.[8] Strong acids can cause side reactions like elimination, especially with tertiary alcohols.[12][13]
Comparison of Common Quenching Agents
| Quenching Agent | Typical Concentration | Advantages | Disadvantages | Best For |
| Dilute Hydrochloric Acid (HCl) | 1M - 2M | Effectively dissolves magnesium salts (MgCl₂ is highly soluble).[5] Can be more effective at preventing emulsions than NH₄Cl.[2] | Can cause acid-catalyzed decomposition or side-reactions (e.g., dehydration of tertiary alcohols).[8][12] Highly exothermic quench. | Acid-stable products where complete dissolution of salts is desired. |
| Dilute Sulfuric Acid (H₂SO₄) | 10% or 2M | Effectively dissolves magnesium and its salts.[5][6] | Similar to HCl, can cause acid-catalyzed side reactions. Highly exothermic.[5] | General purpose for robust, acid-stable products. |
| Saturated Ammonium Chloride (NH₄Cl) | Saturated Aqueous Solution | Mildly acidic; provides a proton source without significantly lowering the pH.[8][12] Preferred method for acid-sensitive products to prevent decomposition.[8][13] | Magnesium salts can sometimes be less soluble or form precipitates/emulsions.[14] | Acid-sensitive substrates, especially tertiary alcohols.[8][13] |
Q3: How do I perform a quench for an acid-sensitive product?
For products susceptible to acid-catalyzed degradation, such as tertiary alcohols which can easily undergo dehydration, the quenching agent of choice is a saturated aqueous solution of ammonium chloride (NH₄Cl).[8][12] Ammonium chloride acts as a weak acid, capable of protonating the alkoxide without creating the strongly acidic conditions that lead to side reactions.[8]
Experimental Protocol: Quenching with Saturated Ammonium Chloride
-
Preparation: Prepare or obtain a saturated aqueous solution of NH₄Cl.
-
Cooling: Once the Grignard reaction is complete, cool the reaction flask thoroughly in an ice-water bath.[8]
-
Slow Addition: Add the saturated NH₄Cl solution dropwise via an addition funnel with vigorous stirring.[8][11] Monitor the reaction for any excessive heat generation.
-
Stirring: After the addition is complete, allow the mixture to stir. This may take anywhere from 20 minutes to several hours to ensure the reaction is fully quenched and to break up any gelatinous precipitates.[11]
-
Work-up: Proceed with the standard work-up by extracting the product with an appropriate organic solvent, washing the organic layer, drying it with an anhydrous salt, and concentrating it under reduced pressure.[8][11]
Q4: Are there non-aqueous methods for removing magnesium salts?
Yes, in situations where an aqueous work-up is not possible due to product sensitivity to water, non-aqueous methods can be employed. These are common in organometallic and coordination chemistry.
-
Precipitation with Dioxane: The addition of 1,4-dioxane (B91453) can precipitate magnesium halides (MgX₂) from ethereal solvents like THF as a polymeric MgX₂(dioxane) complex.[15] This solid can then be removed by filtration or centrifugation.[15] It is noted that these precipitates can be gelatinous, and centrifugation is often more effective for their removal.[15]
-
Filtration: For reactions where the magnesium salts are insoluble in the reaction solvent, they can be removed by direct filtration. Using a filter aid like Celite® can help trap fine particles and prevent clogging of the filter paper or frit.[16][17][18]
Troubleshooting Guide
// Nodes start [label="Grignard Reaction Complete", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; quench [label="Cool to 0°C & Begin\nSlow Quench", fillcolor="#4285F4", fontcolor="#FFFFFF"]; problem [label="Problem Encountered?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; violent [label="Violent Exotherm", shape=rect, fillcolor="#EA4335", fontcolor="#FFFFFF"]; emulsion [label="Emulsion Forms", shape=rect, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solids [label="Solids Persist", shape=rect, fillcolor="#EA4335", fontcolor="#FFFFFF"];
solution_violent [label="- Pause addition\n- Improve cooling\n- Dilute mixture", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_emulsion [label="- Add Brine (sat. NaCl)\n- Filter through Celite®\n- Let stand", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_solids [label="- Stir longer\n- Add more acid/water\n- Filter mixture", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"];
extraction [label="Proceed to Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; finish [label="Purified Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> quench [color="#5F6368"]; quench -> problem [color="#5F6368"]; problem -> violent [label="Yes", color="#EA4335"]; problem -> emulsion [label="Yes", color="#EA4335"]; problem -> solids [label="Yes", color="#EA4335"];
violent -> solution_violent [color="#5F6368"]; emulsion -> solution_emulsion [color="#5F6368"]; solids -> solution_solids [color="#5F6368"];
solution_violent -> quench [label="Correct & Retry", color="#5F6368"]; solution_emulsion -> extraction [label="Resolved", color="#5F6368"]; solution_solids -> extraction [label="Resolved", color="#5F6368"];
problem -> extraction [label="No", color="#34A853"]; extraction -> finish [color="#5F6368"]; } dot Caption: A troubleshooting guide for common issues during Grignard work-up.
Q5: My quenching reaction is extremely violent and exothermic. What is happening and how can I control it?
A violent quench is caused by the rapid, highly exothermic reaction between the strongly basic Grignard reagent (and alkoxide) and the acidic quenching agent.[2] This situation can be dangerous, potentially causing the reaction mixture to erupt from the flask.[6][7]
Root Causes & Solutions
| Cause | Recommended Action |
| Rapid Addition of Quenching Agent | Always add the quenching agent slowly and dropwise.[6][8] Using an addition funnel provides superior control over the addition rate. |
| Induction Period | Grignard quenches can have an induction period where the reaction starts slowly before accelerating rapidly.[6][8] Be patient and do not add more quenching agent if the reaction doesn't start immediately.[6][8] |
| Inadequate Cooling | Ensure the reaction flask is sufficiently submerged in an ice-water bath before and during the entire quenching process to dissipate heat effectively.[6][7][8] |
| High Reaction Concentration | A concentrated mixture can lead to a rapid temperature spike.[8] Consider diluting the reaction mixture with more anhydrous solvent (e.g., THF, diethyl ether) before starting the quench.[8] |
Q6: I am struggling with a persistent emulsion during the extraction phase. How can I resolve this?
Emulsions are a common problem during the work-up of Grignard reactions, often stabilized by finely precipitated magnesium salts at the interface between the aqueous and organic layers.[8][19]
Strategies to Break Emulsions
| Technique | Description |
| Addition of Brine | Add a saturated aqueous solution of sodium chloride (brine).[8] The increased ionic strength of the aqueous phase helps to coalesce the dispersed droplets and break the emulsion.[8] |
| Filtration through Celite® | Filter the entire emulsified mixture through a pad of Celite®. This physically removes the fine particulate matter that is often stabilizing the emulsion.[8][19] |
| Patience | Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) can allow the layers to separate on their own.[8] |
| Centrifugation | If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.[19] |
| Add a Different Solvent | Adding a small amount of a different solvent can sometimes alter the phase properties enough to disrupt the emulsion. |
Q7: There are still solid precipitates in my organic layer after quenching and extraction. What should I do?
Persistent solids usually consist of insoluble magnesium salts, such as magnesium hydroxide (B78521) (Mg(OH)₂), which can form if the quench is not acidic enough to keep them dissolved.[19]
-
Additional Stirring: After the initial quench, allow the biphasic mixture to stir vigorously for an extended period (e.g., 30-60 minutes) to promote the dissolution of all salts.[6][8]
-
Add More Acid/Water: If solids persist, cautiously add more of your quenching solution (e.g., 1M HCl) or water to the separatory funnel and shake again to dissolve the remaining salts.
-
Filtration: If the salts will not dissolve, they must be removed physically. Filter the entire mixture (or just the organic layer) through a plug of glass wool or a pad of a filter aid like Celite® to remove the solids before drying the organic layer.[5][18]
Q8: Unreacted magnesium turnings are clogging my transfer tubing. How can I handle this?
When transferring the reaction mixture to the quenching vessel, unreacted magnesium turnings can settle and block cannula or tubing.[16][17]
-
Filter Cannula: Use a "filter stick" or a cannula with its end wrapped in glass wool to filter out the solid magnesium pieces during the transfer.[16][17]
-
Decantation: Carefully decant the liquid Grignard solution away from the settled magnesium turnings into another flask before performing the transfer.
-
Quench In Situ: Instead of transferring the Grignard solution, add it to a flask already containing the electrophile, and then quench the final mixture in the same reaction vessel. The magnesium can then be dissolved by adding a sufficient amount of acidic quenching agent.[9]
// Nodes start [label="Completed Grignard\nReaction Mixture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="1. Cool Reaction\nMixture to 0°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="2. Slow, Dropwise Addition\nof Quenching Agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract [label="3. Transfer to Separatory Funnel\n& Extract with Organic Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="4. Wash Organic Layer\n(e.g., with Brine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="5. Dry Organic Layer\n(e.g., MgSO₄, Na₂SO₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter_conc [label="6. Filter Drying Agent &\nConcentrate Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Crude Product for\nFurther Purification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> cool [color="#5F6368"]; cool -> quench [color="#5F6368"]; quench -> extract [color="#5F6368"]; extract -> wash [color="#5F6368"]; wash -> dry [color="#5F6368"]; dry -> filter_conc [color="#5F6368"]; filter_conc -> end [color="#5F6368"]; } dot Caption: Standard experimental workflow for a Grignard reaction aqueous work-up.
References
- 1. leah4sci.com [leah4sci.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rroij.com [rroij.com]
- 8. benchchem.com [benchchem.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. echemi.com [echemi.com]
- 17. organic chemistry - Removing unreacted Mg metal in a Grignard reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Characterization of Impurities in 1-Bromo-3,3-dimethylpentane Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the impurity profile during the synthesis of 1-Bromo-3,3-dimethylpentane. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected impurities?
The most common laboratory synthesis involves the bromination of 3,3-dimethylpentan-1-ol (B97394). The primary expected impurities are constitutional isomers of this compound, which arise from carbocation rearrangements. Other potential impurities include unreacted starting material (3,3-dimethylpentan-1-ol) and side-products from elimination reactions (alkenes).
Q2: Why are carbocation rearrangements a significant issue in this synthesis?
The synthesis of this compound from 3,3-dimethylpentan-1-ol, particularly when using hydrobromic acid (HBr), can proceed through an S(_N)1-like mechanism. This involves the formation of a primary carbocation, which is highly unstable.[1][2] This initial carbocation can rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift before the bromide ion attacks.[1][3] This rearrangement leads to the formation of various isomeric bromoalkanes.
Q3: What are the likely isomeric impurities I should be looking for?
Based on potential carbocation rearrangements of the initially formed 3,3-dimethylpentyl cation, you should anticipate the formation of several constitutional isomers. The most likely rearranged products include:
-
2-Bromo-3,3-dimethylpentane
-
3-Bromo-2,2-dimethylpentane
-
1-Bromo-2,3-dimethylpentane
-
2-Bromo-2,3-dimethylpentane
The relative abundance of these isomers will depend on the reaction conditions, particularly the temperature and the choice of brominating agent.
Q4: How can I minimize the formation of rearrangement products?
To suppress carbocation rearrangement, it is advisable to use reagents that favor an S(_N)2 mechanism, which avoids the formation of a discrete carbocation intermediate.[4] Using phosphorus tribromide (PBr(_3)) is a common strategy for converting primary alcohols to alkyl bromides with a lower likelihood of rearrangement compared to HBr.[4][5] Running the reaction at lower temperatures can also help to minimize rearrangements.
Troubleshooting Guide
Issue: My final product is a mixture of isomers as confirmed by GC-MS.
-
Potential Cause: The reaction conditions favored carbocation rearrangement. This is common when using strong acids like HBr.[6]
-
Recommended Solutions:
-
Change of Reagent: Switch from HBr to PBr(_3) to favor an S(_N)2 pathway.[4][5]
-
Temperature Control: Maintain a low reaction temperature throughout the addition of the brominating agent and the subsequent reaction time.
-
Purification: If the isomeric mixture is already formed, separation can be attempted by fractional distillation under reduced pressure, although this can be challenging due to potentially close boiling points. Preparative gas chromatography is another option for obtaining a pure sample of the desired isomer.
-
Issue: My NMR spectrum is complex and doesn't match the expected spectrum for this compound.
-
Potential Cause: The presence of multiple isomers and possibly unreacted starting material. Each isomer will have a unique set of peaks in both the
H and1 C NMR spectra.13 -
Recommended Solutions:
-
GC-MS Analysis: First, perform a GC-MS analysis to identify the number of components in your sample and their respective mass-to-charge ratios. This will confirm the presence of isomers.
-
2D NMR Spectroscopy: Techniques like COSY and HSQC can help in assigning the proton and carbon signals for each isomer present in the mixture.
-
Reference Spectra: If available, compare your spectra to reference spectra of the suspected isomeric impurities.
-
Issue: The yield of the desired product is low.
-
Potential Cause 1: Incomplete Reaction.
-
Solution: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting alcohol.
-
-
Potential Cause 2: Side Reactions.
-
Solution: Besides rearrangement, elimination reactions can occur, especially at higher temperatures, leading to the formation of alkenes. Lowering the reaction temperature can help minimize these side reactions.
-
-
Potential Cause 3: Loss during Workup and Purification.
-
Solution: Ensure proper phase separation during aqueous workup. When performing distillation, use an efficient distillation column and appropriate vacuum to avoid decomposition and ensure good separation.
-
Data Presentation
Table 1: Predicted Impurities in this compound Synthesis
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| This compound (Target) | C(7)H({15})Br | 179.10 | CCC(C)(C)CCBr |
| 3,3-dimethylpentan-1-ol (Starting Material) | C(7)H({16})O | 116.20 | CCC(C)(C)CCOH |
| 2-Bromo-3,3-dimethylpentane | C(7)H({15})Br | 179.10 | CCC(C)(C)C(Br)C |
| 3-Bromo-2,2-dimethylpentane | C(7)H({15})Br | 179.10 | CCC(Br)C(C)(C)C |
| 3,3-Dimethyl-1-pentene | C(7)H({14}) | 98.19 | CCC(C)(C)C=C |
Experimental Protocols
Protocol 1: Synthesis of this compound using PBr(_3)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), place 3,3-dimethylpentan-1-ol dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Addition of PBr(_3): Slowly add phosphorus tribromide (PBr(_3)) dropwise to the stirred solution of the alcohol. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
-
Workup:
-
Carefully pour the reaction mixture over ice water to quench the excess PBr(_3).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Protocol 2: GC-MS Analysis for Impurity Profiling
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating alkyl halide isomers.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
-
Sample Preparation: Dilute a small amount of the purified product in a suitable solvent (e.g., dichloromethane (B109758) or hexane) before injection.
Protocol 3: NMR Analysis for Structural Confirmation
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (B151607) (CDCl(_3)).
-
Experiments:
-
H NMR: Acquire a standard proton spectrum to observe the chemical shifts, splitting patterns, and integration of the different proton signals.1 -
C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.13 -
DEPT-135: Differentiate between CH, CH(_2), and CH(_3) groups.
-
2D NMR (COSY, HSQC): If the sample is a mixture, these experiments can help to establish connectivity between protons and carbons for each isomer.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Analytical workflow for the characterization of impurities in this compound synthesis.
References
- 1. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stereochemistry and Rearrangement of Carbocations | Pharmaguideline [pharmaguideline.com]
- 4. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Comparative Guide to GC-MS Analysis of 1-Bromo-3,3-dimethylpentane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction products of 1-Bromo-3,3-dimethylpentane. It includes detailed experimental protocols, data presentation, and a comparison with alternative analytical techniques, supported by experimental data, to aid researchers in method selection and development.
Introduction to the Reaction and Expected Products
This compound is a primary alkyl halide. When subjected to reaction with a strong, non-nucleophilic base, it is expected to primarily undergo an elimination (E2) reaction. Due to the symmetry of the molecule, only one elimination product is anticipated. In the presence of a nucleophilic solvent, such as ethanol (B145695), a competing substitution (SN1) reaction may also occur.
Primary Reaction Pathways:
-
Elimination (E2): The major expected product is 3,3-dimethyl-1-pentene (B1360116).
-
Substitution (SN1): In a solvent such as ethanol, the formation of 1-ethoxy-3,3-dimethylpentane is possible.
This guide will focus on the GC-MS analysis of these potential products and compare this technique with other analytical methods.
GC-MS Analysis: A Powerful Tool for Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying volatile and semi-volatile compounds in a reaction mixture. Its high sensitivity and the structural information provided by mass spectra make it ideal for analyzing the products of this compound reactions.
Predicted GC-MS Data for Reaction Products
The following table summarizes the expected GC-MS data for the starting material and the potential elimination and substitution products. This data is crucial for peak identification in the resulting chromatogram.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Kovats Retention Index | Key Mass Spectral Fragments (m/z) |
| This compound | C7H15Br | 179.10 | ~1050-1150 | 179/181 (M+), 123/125, 99, 57, 41 |
| 3,3-Dimethyl-1-pentene | C7H14 | 98.19 | ~630-640[1] | 98 (M+), 83, 69, 55, 41[2] |
| 1-Ethoxy-3,3-dimethylpentane | C9H20O | 144.26 | ~900-1000 | 144 (M+), 115, 99, 73, 45 |
Note: The Kovats retention index is a relative measure and can vary based on the specific GC column and conditions used. The mass spectral fragments represent the most abundant ions and are critical for structural elucidation. The presence of bromine in the starting material will result in a characteristic M/M+2 isotopic pattern for fragments containing bromine.
Experimental Protocol: Reaction of this compound
This protocol describes a typical elimination reaction using sodium ethoxide in ethanol.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known amount of sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or by taking small aliquots for preliminary GC-MS analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.
Experimental Protocol: GC-MS Analysis
The following is a general GC-MS method suitable for the analysis of the reaction mixture. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| GC System | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[3] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial temperature 40°C, hold for 2 min, ramp to 200°C at 10°C/min, hold for 5 min |
| MS System | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-300 |
Visualization of Reaction and Workflow
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Reaction pathways of this compound.
Caption: Experimental workflow for GC-MS analysis.
Comparison with Alternative Analytical Techniques
While GC-MS is a primary choice, other techniques can offer complementary information or may be more suitable under specific circumstances.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| GC-MS | Separation by volatility/polarity, identification by mass fragmentation. | High sensitivity and specificity, provides structural information, well-established libraries for identification. | Requires volatile and thermally stable analytes. | Routine identification and quantification of volatile reaction products. |
| HPLC | Separation based on partitioning between a mobile and stationary phase. | Suitable for non-volatile and thermally labile compounds, wide range of stationary phases for method development.[4] | Lower resolution for complex mixtures compared to capillary GC, may require a chromophore for UV detection. | Analysis of non-volatile byproducts or when derivatization for GC is not feasible. |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. | Provides detailed structural information for unambiguous identification, non-destructive. | Lower sensitivity compared to MS, can be complex to interpret for mixtures without prior separation. | Definitive structural elucidation of purified products, and quantitative analysis of major components in a mixture.[1] |
High-Performance Liquid Chromatography (HPLC)
For the analysis of the non-polar compounds expected from this reaction, Reverse-Phase HPLC (RP-HPLC) would be the method of choice. A C18 column with a mobile phase of acetonitrile (B52724) and water would likely provide good separation.[4] However, as alkyl halides and alkenes often lack a strong UV chromophore, detection can be challenging. A UV detector set to a low wavelength (e.g., 210 nm) or a refractive index detector would be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for the definitive structural confirmation of the reaction products.
-
¹H NMR: The spectrum of 3,3-dimethyl-1-pentene would show characteristic signals for the vinyl protons, while 1-ethoxy-3,3-dimethylpentane would exhibit signals for the ethoxy group protons.
-
¹³C NMR: The number of unique carbon signals can confirm the identity of the major product. For instance, 3,3-dimethyl-1-pentene is expected to show 6 distinct carbon signals due to its symmetry.[2]
Conclusion
GC-MS stands out as the most versatile and informative single technique for the routine analysis of the reaction products of this compound. Its ability to separate and identify both the expected elimination product, 3,3-dimethyl-1-pentene, and potential substitution byproducts like 1-ethoxy-3,3-dimethylpentane, makes it an invaluable tool for reaction monitoring and product characterization. For comprehensive structural validation of isolated products, NMR spectroscopy is the gold standard. HPLC can be a useful alternative, particularly if non-volatile compounds are expected or if derivatization for GC is to be avoided. The choice of analytical technique will ultimately depend on the specific goals of the research, whether it be routine monitoring, quantitative analysis, or definitive structural elucidation.
References
- 1. C7H16 3,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3,3-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 3,3-DIMETHYL-1-PENTENE(3404-73-7) 13C NMR [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 1-Bromo-3-chloropropane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Structural Elucidation of 1-Bromo-3,3-dimethylpentane Derivatives by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for 1-bromo-3,3-dimethylpentane and its structural isomers, 1-bromo-2-methylpentane (B146034) and 1-bromo-3-methylbutane. The structural elucidation of these brominated alkanes is crucial in various fields, including organic synthesis and drug development, where precise molecular architecture is paramount. This document presents predicted and experimental NMR data in a clear, tabular format, details the experimental protocols for data acquisition, and utilizes visualizations to explain the workflow and logic of NMR-based structural analysis.
Comparative Analysis of NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its isomers. The data for this compound is predicted, while the data for the comparative compounds is based on experimental values. This comparison highlights the key differences in chemical shifts and splitting patterns that allow for the unambiguous identification of each isomer.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (ppm) | Predicted Multiplicity | Predicted/Experimental J-coupling (Hz) |
| This compound (Predicted) | H1 | 3.40 | t | 7.5 |
| H2 | 1.80 | t | 7.5 | |
| H4 | 1.30 | q | 7.5 | |
| H5 | 0.85 | t | 7.5 | |
| -C(CH₃)₂ | 0.95 | s | - | |
| 1-Bromo-2-methylpentane (Experimental) | H1 | 3.45 - 3.35 | m | - |
| H2 | 1.85 - 1.70 | m | - | |
| H3, H4 | 1.45 - 1.15 | m | - | |
| H5 | 0.90 | t | 7.0 | |
| -CH(CH₃) | 1.00 | d | 6.5 | |
| 1-Bromo-3-methylbutane (Experimental) | H1 | 3.30 | t | 6.7 |
| H2 | 1.75 | q | 6.7 | |
| H3 | 1.95 | m | - | |
| H4 | 0.95 | d | 6.6 |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (ppm) |
| This compound (Predicted) | C1 | 35.0 |
| C2 | 48.0 | |
| C3 | 38.0 | |
| C4 | 30.0 | |
| C5 | 8.0 | |
| -C(CH₃)₂ | 28.0 | |
| 1-Bromo-2-methylpentane (Experimental) | C1 | 40.2 |
| C2 | 38.8 | |
| C3 | 36.4 | |
| C4 | 20.8 | |
| C5 | 14.2 | |
| -CH(CH₃) | 18.9 | |
| 1-Bromo-3-methylbutane (Experimental) | C1 | 33.7 |
| C2 | 41.9 | |
| C3 | 26.2 | |
| C4 | 22.4 |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for brominated alkanes.
1. Sample Preparation
-
Sample Purity: Ensure the analyte is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For non-polar compounds like brominated alkanes, deuterated chloroform (B151607) (CDCl₃) is a common choice.
-
Concentration: Prepare the sample in the chosen deuterated solvent at a concentration of 5-25 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube. Transfer the sample solution to the NMR tube to a height of approximately 4-5 cm.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the NMR probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.
-
Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical NMR signals.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise ratio.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Visualizing the Path to Structural Elucidation
The following diagrams, generated using Graphviz, illustrate the workflow of NMR-based structural elucidation and the logical process of interpreting the spectral data for a this compound derivative.
Caption: Workflow for NMR-based structural elucidation.
Caption: Logical interpretation of NMR data for structure determination.
A Comparative Guide to the Reactivity of Primary Bromoalkane Isomers in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly within pharmaceutical development, the precise control of reaction kinetics is paramount. The bimolecular nucleophilic substitution (SN2) reaction is a fundamental tool for the construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of primary bromoalkane isomers in SN2 reactions, supported by experimental data, to aid in the strategic design and optimization of synthetic routes.
Executive Summary
Primary bromoalkanes are prime substrates for SN2 reactions, proceeding through a single, concerted step where a nucleophile attacks the electrophilic carbon, and the bromide leaving group departs simultaneously. The rate of this reaction is highly sensitive to the steric environment around the reaction center. Even subtle changes in the structure of primary bromoalkane isomers can lead to significant differences in reaction rates. This guide will explore the nuances of this reactivity, focusing on the impact of chain length and branching.
Comparative Reactivity: A Quantitative Analysis
The steric hindrance around the electrophilic carbon is the most critical factor governing the rate of SN2 reactions for primary bromoalkanes.[1] As the substitution on the carbon atom bearing the bromine increases, the accessibility for the nucleophile's backside attack decreases, which raises the energy of the transition state and dramatically slows down the reaction rate.[2]
The following table summarizes second-order rate constants for the SN2 reaction of various primary bromoalkanes with sodium iodide in acetone (B3395972) at 25°C, a classic Finkelstein reaction.
| Bromoalkane Isomer | Structure | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) | Relative Rate |
| 1-Bromopropane | CH₃CH₂CH₂Br | 1.98 x 10⁻³ | 1.13 |
| 1-Bromobutane (B133212) | CH₃CH₂CH₂CH₂Br | 1.75 x 10⁻³[3] | 1.00 |
| 1-Bromo-2-methylpropane (B43306) | (CH₃)₂CHCH₂Br | Significantly slower than 1-bromobutane | <<1 |
| 1-Bromopentane | CH₃CH₂CH₂CH₂CH₂Br | Slower than 1-bromobutane (qualitative) | <1 |
Key Observations:
-
Chain Length: For straight-chain primary bromoalkanes, there is a modest decrease in reaction rate as the carbon chain lengthens from propane (B168953) to butane. Computational studies suggest this trend continues with longer chains like hexyl bromide, attributing the decrease to the increasing steric bulk of the alkyl group.
-
Branching: A dramatic decrease in reactivity is observed with the introduction of branching, even on the carbon adjacent to the reaction center (the β-carbon). For instance, 1-bromo-2-methylpropane reacts significantly slower than its straight-chain isomer, 1-bromobutane. This is due to the increased steric hindrance from the methyl group, which impedes the approach of the nucleophile.
Factors Influencing SN2 Reactivity of Primary Bromoalkane Isomers
The following diagram illustrates the logical relationship of key factors that determine the SN2 reactivity of primary bromoalkane isomers.
Caption: Factors influencing the SN2 reactivity of primary bromoalkane isomers.
Experimental Protocols
Accurate determination of SN2 reaction rates is crucial for mechanistic studies and process optimization. Below are detailed methodologies for key experiments.
Quantitative Kinetic Analysis via Gas Chromatography (GC)
This method allows for the direct monitoring of the disappearance of the reactant and the appearance of the product over time.
Objective: To determine the second-order rate constant for the SN2 reaction of a primary bromoalkane with sodium iodide in acetone.
Materials:
-
Primary bromoalkane (e.g., 1-bromobutane)
-
Sodium iodide
-
Anhydrous acetone
-
Internal standard (e.g., nonane)
-
Gas chromatograph with a flame ionization detector (FID)
-
Thermostatted reaction vessel
-
Syringes for sampling
Procedure:
-
Solution Preparation: Prepare a standard solution of the primary bromoalkane and the internal standard in anhydrous acetone of known concentrations. Prepare a separate solution of sodium iodide in anhydrous acetone of known concentration.
-
Reaction Initiation: Equilibrate both solutions to the desired reaction temperature (e.g., 25°C) in the thermostatted vessel. Initiate the reaction by mixing the two solutions. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a dilute solution of silver nitrate (B79036) to precipitate the iodide).
-
GC Analysis: Inject the quenched sample into the gas chromatograph.
-
Data Analysis: Determine the concentrations of the bromoalkane and the iodoalkane product at each time point by comparing their peak areas to that of the internal standard. Plot the appropriate function of concentration versus time (e.g., 1/[Reactant] for a second-order reaction) to determine the rate constant from the slope of the line.[2]
Qualitative Comparison via Precipitation (Finkelstein Reaction)
This is a simpler, visual method to quickly compare the relative reactivities of different bromoalkane isomers.
Objective: To qualitatively compare the SN2 reactivity of 1-bromobutane and 1-bromo-2-methylpropane.
Materials:
-
1-bromobutane
-
1-bromo-2-methylpropane
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Dry test tubes
Procedure:
-
Label two clean, dry test tubes.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
Simultaneously, add 5 drops of 1-bromobutane to the first test tube and 5 drops of 1-bromo-2-methylpropane to the second.
-
Gently swirl both tubes to mix the contents.
-
Observe the formation of a precipitate (sodium bromide, which is insoluble in acetone). The faster the precipitate forms, the more reactive the bromoalkane.[1]
Experimental Workflow
The following diagram outlines the general workflow for a quantitative kinetic analysis of an SN2 reaction.
Caption: General workflow for quantitative kinetic analysis of SN2 reactions.
Conclusion
The reactivity of primary bromoalkane isomers in SN2 reactions is predominantly governed by steric factors. Unbranched isomers are significantly more reactive than their branched counterparts. While increasing the chain length of unbranched isomers leads to a slight decrease in reactivity, the effect is much less pronounced than that of branching. For professionals in drug development and synthetic chemistry, a thorough understanding of these steric effects is crucial for selecting appropriate substrates and optimizing reaction conditions to achieve desired synthetic outcomes efficiently and selectively. The experimental protocols provided herein offer robust methods for quantifying these reactivity differences, enabling data-driven decisions in synthetic planning.
References
A Comparative Guide to the Reactivity of 1-Bromo-3,3-dimethylpentane and 1-bromopentane
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 1-bromo-3,3-dimethylpentane and 1-bromopentane (B41390). While both are primary alkyl halides, their structural differences lead to profoundly different behaviors in nucleophilic substitution and elimination reactions. This analysis is supported by established principles of physical organic chemistry and illustrative experimental data.
Introduction and Structural Analysis
At first glance, 1-bromopentane and this compound appear similar. Both are primary alkyl halides, where the bromine atom is attached to a carbon that is bonded to only one other carbon atom. Typically, primary alkyl halides are excellent substrates for bimolecular nucleophilic substitution (SN2) reactions.[1] However, the introduction of two methyl groups at the C3 position (the β-carbon) in this compound creates a neopentyl-like structure, which introduces significant steric hindrance.[2] This steric bulk dramatically alters its reactivity profile compared to the unhindered, straight-chain structure of 1-bromopentane.
| Compound | Structure | IUPAC Name | CAS Number |
| 1-Bromopentane | CH₃CH₂CH₂CH₂CH₂Br | 1-Bromopentane | 110-53-2 |
| This compound | CH₃CH₂C(CH₃)₂CH₂CH₂Br | This compound | 6188-50-7[3] |
Comparison of Reactivity in Nucleophilic Substitution (SN1 and SN2)
SN2 Reaction Pathway
The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[1] The rate of this reaction is highly sensitive to steric hindrance around the reaction center.[4][5]
-
1-Bromopentane: As a linear primary alkyl halide, 1-bromopentane presents a sterically unhindered electrophilic carbon. This allows for easy backside attack by a nucleophile, making it highly reactive in SN2 reactions.
-
This compound: This molecule is structurally analogous to neopentyl halides. The bulky dimethyl groups on the β-carbon effectively shield the electrophilic α-carbon from backside attack.[4][6] This severe steric hindrance dramatically destabilizes the crowded five-coordinate transition state, making the SN2 reaction extremely slow.[2] In fact, neopentyl halides are often considered practically inert to the SN2 mechanism.[2][7]
Illustrative Quantitative Data
While specific kinetic data for this compound is not widely published, data for analogous compounds clearly demonstrates the impact of β-carbon branching. Neopentyl bromide, for instance, reacts orders of magnitude slower than simple primary alkyl halides.
| Substrate Type | Example | Relative SN2 Rate (with I⁻ in acetone) |
| Primary | 1-Bromobutane | 1 |
| Neopentyl | 1-Bromo-2,2-dimethylpropane | ~0.00001[7] |
This table starkly illustrates that the reactivity of a neopentyl-type halide like this compound in an SN2 reaction is negligible compared to a standard primary halide like 1-bromopentane.
SN1 Reaction Pathway
The SN1 reaction proceeds through a two-step mechanism, with the rate-determining step being the formation of a carbocation intermediate.[5][8] This pathway is favored by substrates that can form stable carbocations (tertiary > secondary >> primary).
-
1-Bromopentane & this compound: Both compounds are primary alkyl halides and would need to form a highly unstable primary carbocation for an SN1 reaction to occur. Therefore, under typical conditions, the SN1 pathway is extremely unfavorable for both.[9]
However, if forced under solvolysis conditions (e.g., heating in a polar protic solvent with a weak nucleophile), this compound has a potential rearrangement pathway. The initially formed primary carbocation could undergo a rapid 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation, which would then be trapped by the solvent. Despite this possibility, the initial formation of the primary carbocation remains a very high-energy, slow process.[9]
Potential SN1 pathway for this compound involving rearrangement.
Comparison of Reactivity in Elimination (E1 and E2)
E2 Reaction Pathway
The E2 reaction is a concerted, one-step process where a base removes a proton from a β-carbon while the leaving group departs from the α-carbon, forming a double bond.[10][11] The reaction rate is second-order and depends on the concentration of both the substrate and the base.[12]
-
1-Bromopentane: Readily undergoes E2 elimination with a strong, non-nucleophilic base (e.g., potassium tert-butoxide). The use of a bulky base is often necessary to favor elimination over the competing SN2 reaction.[13]
-
This compound: E2 is a possible pathway. The molecule possesses β-hydrogens that can be abstracted by a base. Given that the SN2 pathway is severely hindered, elimination can become the major reaction pathway when a strong base is used. The rate of E2 reactions generally increases with more substituted alkyl halides, but is also sensitive to steric factors.[12]
E1 Reaction Pathway
The E1 reaction shares the same rate-determining step as the SN1 reaction: the formation of a carbocation.[10] As discussed, this is highly unfavorable for both primary alkyl halides, making the E1 pathway kinetically inaccessible under normal conditions.
Summary of Reactivity Pathways.
Experimental Protocols
Protocol for Determining Relative SN2 Reaction Rates
This experiment qualitatively compares the rate of SN2 reaction by observing the formation of a precipitate. The reaction of an alkyl bromide with sodium iodide in acetone (B3395972) is a classic example, as sodium bromide is insoluble in acetone while sodium iodide is soluble.
Objective: To visually compare the SN2 reactivity of 1-bromopentane and this compound.
Materials:
-
1-Bromopentane
-
This compound
-
15% Sodium Iodide (NaI) in acetone solution
-
Test tubes and rack
-
Water bath
Procedure:
-
Label two clean, dry test tubes, one for each alkyl halide.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.[14]
-
Add 4-5 drops of 1-bromopentane to the first tube and 4-5 drops of this compound to the second tube.
-
Stopper and shake both tubes to ensure mixing.
-
Observe the tubes for the formation of a sodium bromide (NaBr) precipitate (a white cloudiness or solid).[14]
-
Record the time it takes for the precipitate to appear in each tube. If no reaction is observed at room temperature after 15-20 minutes, place the tubes in a warm water bath (~50°C) to gently heat them.
Expected Outcome: A precipitate will form rapidly in the test tube containing 1-bromopentane. The test tube with this compound will show little to no reaction, even upon heating, demonstrating its extremely low reactivity towards SN2.
Experimental workflow for SN2 reactivity comparison.
Conclusion
The comparison between 1-bromopentane and this compound serves as a powerful illustration of the profound impact of steric hindrance on chemical reactivity.
-
1-Bromopentane behaves as a typical primary alkyl halide, readily undergoing SN2 reactions with a variety of nucleophiles and E2 reactions with strong, bulky bases.
-
This compound , due to its neopentyl-like structure, is exceptionally unreactive in SN2 reactions . The steric bulk of the β-dimethyl groups effectively prevents the necessary backside attack. For this substrate, the E2 pathway becomes the dominant mechanism in the presence of a strong base.
For professionals in drug development and chemical synthesis, this distinction is critical. While 1-bromopentane is a versatile building block for introducing a linear five-carbon chain via nucleophilic substitution, this compound is unsuitable for this purpose. Instead, its chemistry is dominated by elimination reactions, a factor that must be carefully considered in synthetic design.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C7H15Br | CID 15752575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Propose an SN1 mechanism for the solvolysis of 3-bromo-2,3-dimeth... | Study Prep in Pearson+ [pearson.com]
- 9. quora.com [quora.com]
- 10. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. webassign.net [webassign.net]
Navigating the Steric Maze: A Comparative Guide to the Kinetics of Nucleophilic Substitution with 1-Bromo-3,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis and drug development, a profound understanding of reaction kinetics is paramount for the strategic design of molecular entities. This guide provides a comparative analysis of the kinetic behavior of 1-bromo-3,3-dimethylpentane in nucleophilic substitution reactions. Due to a scarcity of direct experimental kinetic data for this specific substrate, this document leverages well-established principles and comparative data from structurally analogous, sterically hindered alkyl halides, particularly neopentyl bromide, to offer a predictive overview of its reactivity.
Executive Summary
This compound is a primary alkyl bromide characterized by substantial steric hindrance proximal to the reaction center, a feature it shares with neopentyl systems. This structural impediment profoundly dictates its reactivity profile in nucleophilic substitution reactions.
-
S_N_2 Reactions: The compound is anticipated to be exceptionally unreactive under S_N_2 conditions. The bulky 3,3-dimethylpentyl group effectively shields the electrophilic carbon from the requisite backside attack by a nucleophile, leading to exceedingly slow reaction rates.[1][2][3][4][5]
-
S_N_1 Reactions: While the formation of a primary carbocation upon ionization is inherently unfavorable, the possibility of a 1,2-hydride or 1,2-alkyl shift to generate a more stable tertiary carbocation suggests that S_N_1 pathways may be operative, especially under solvolytic conditions with weak nucleophiles.[2] However, these reactions are also predicted to be slow and are likely to yield rearranged products rather than the direct substitution product.
Comparative Kinetic Data
To contextualize the expected reactivity of this compound, the following table presents a comparison with other alkyl bromides. The data for this compound is predictive, based on the behavior of analogous compounds like neopentyl bromide.
| Substrate | Type | Relative S_N_2 Rate (vs. Ethyl Bromide) | Relative S_N_1 Rate (vs. t-Butyl Bromide) | Predominant Mechanism(s) |
| Ethyl Bromide | Primary | 1 | Very Slow | S_N_2 |
| Isopropyl Bromide | Secondary | ~0.02 | ~1 | S_N_2 / S_N_1 |
| t-Butyl Bromide | Tertiary | Very Slow | 1 | S_N_1 |
| Neopentyl Bromide | Primary | ~10⁻⁵ | Very Slow (Rearrangement) | Very Slow S_N_2, possible S_N_1 with rearrangement |
| This compound | Primary | Predicted: Extremely Slow (~10⁻⁵) | Predicted: Very Slow (Rearrangement) | Very Slow S_N_2, possible S_N_1 with rearrangement |
Reaction Pathways and Steric Hindrance
The slow reactivity of this compound is a direct consequence of steric hindrance. The following diagrams illustrate the S_N_1 and S_N_2 reaction pathways and highlight the steric impediment.
S_N_2 pathway for this compound, hindered by the bulky alkyl group.
S_N_1 pathway for this compound, proceeding through a rearranged carbocation.
Experimental Protocol for Kinetic Studies
To empirically determine the kinetic parameters for the nucleophilic substitution of this compound, a solvolysis experiment can be conducted. This involves utilizing a polar protic solvent, such as an ethanol/water mixture, as the nucleophile. The reaction rate can be monitored by measuring the concentration of the hydrobromic acid (HBr) produced over time.
Objective: To determine the first-order rate constant (k) for the solvolysis of this compound.
Materials:
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Acetone (for quenching)
-
Volumetric flasks, pipettes, burette, conical flasks
-
Thermostated water bath
-
Stopwatch
Procedure:
-
Preparation of the Reaction Mixture: Prepare a solution of this compound in a chosen solvent system (e.g., 80:20 ethanol:water) in a volumetric flask.
-
Temperature Control: Place the reaction flask in a thermostated water bath to maintain a constant temperature.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a known volume of acetone.
-
Titration: Titrate the generated HBr in the quenched sample with the standardized sodium hydroxide solution using bromothymol blue as an indicator.
-
Data Analysis: The concentration of HBr at each time point is used to calculate the concentration of the remaining this compound. A plot of ln([Substrate]) versus time will yield a straight line with a slope equal to -k, from which the first-order rate constant can be determined.
Workflow for a solvolysis kinetic study.
Conclusion
The steric architecture of this compound renders it a challenging substrate for nucleophilic substitution. Its reactivity is significantly attenuated for both S_N_1 and S_N_2 pathways. For synthetic applications requiring the displacement of the bromide, forcing conditions or alternative synthetic strategies may be necessary. The predictive data and experimental framework provided in this guide serve as a valuable resource for researchers navigating the complexities of nucleophilic substitution with sterically demanding substrates.
References
Validating the Synthesis of 4,4-Dimethyl-1-hexanol: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for the synthesis of 4,4-dimethyl-1-hexanol (B1612127), a primary alcohol with potential applications in various chemical syntheses. We detail a common synthetic route and compare the spectroscopic characteristics of the target molecule with its precursor and a potential isomeric byproduct. All experimental data is presented in a comparative format to aid in the unambiguous identification and purity assessment of the synthesized compound.
Experimental Protocols
A robust validation relies on well-defined experimental procedures. Below are the detailed methodologies for the synthesis of 4,4-dimethyl-1-hexanol and its subsequent spectroscopic analysis.
Synthesis of 4,4-dimethyl-1-hexanol via Hydroboration-Oxidation
A reliable method for the preparation of 4,4-dimethyl-1-hexanol is the hydroboration-oxidation of 4,4-dimethyl-1-hexene. This two-step procedure ensures an anti-Markovnikov addition of water across the double bond, yielding the desired primary alcohol.
Materials:
-
4,4-dimethyl-1-hexene
-
Borane-tetrahydrofuran complex (BH3-THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H2O2) solution (30% w/w)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Argon or Nitrogen gas
Procedure:
-
A 250 mL round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, is flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
4,4-dimethyl-1-hexene (11.2 g, 100 mmol) is dissolved in anhydrous THF (50 mL) and added to the flask. The solution is cooled to 0 °C in an ice bath.
-
Borane-THF complex solution (110 mL, 110 mmol) is added dropwise to the stirred solution of the alkene over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2 hours.
-
The flask is cooled again to 0 °C, and 3 M aqueous sodium hydroxide solution (35 mL) is added slowly, followed by the careful, dropwise addition of 30% hydrogen peroxide solution (35 mL). Caution: This addition is exothermic.
-
The mixture is stirred at room temperature for 1 hour.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation to yield pure 4,4-dimethyl-1-hexanol.
Spectroscopic Analysis
The purified product is subjected to a suite of spectroscopic analyses to confirm its structure and assess its purity.
-
Infrared (IR) Spectroscopy: An IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) plates. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained on a 400 MHz NMR spectrometer. The sample is prepared by dissolving approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via direct infusion or a gas chromatography (GC) inlet. The mass spectrum is recorded, and the molecular ion peak and fragmentation pattern are analyzed.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for the target product, 4,4-dimethyl-1-hexanol, and compare it with the starting material, 4,4-dimethyl-1-hexene, and a potential byproduct, 4,4-dimethyl-2-hexanol.
Table 1: Comparison of Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| 4,4-dimethyl-1-hexanol (Product) | 3300-3400 (broad) , 2850-2960 | O-H (alcohol) , C-H (alkane) |
| 4,4-dimethyl-1-hexene (Starting Material) | 3080, 2850-2960, 1640 | =C-H (alkene), C-H (alkane), C=C (alkene) |
| 4,4-dimethyl-2-hexanol (Byproduct) | 3300-3400 (broad), 2850-2960 | O-H (alcohol), C-H (alkane) |
Table 2: Comparison of Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion Peak (m/z) | Key Fragmentation Peaks (m/z) |
| 4,4-dimethyl-1-hexanol (Product) | C₈H₁₈O | 130.23 | 130 | 112 (M-18), 97, 83, 71, 57 |
| 4,4-dimethyl-1-hexene (Starting Material) | C₈H₁₆ | 112.21 | 112 | 97, 83, 69, 55, 41 |
| 4,4-dimethyl-2-hexanol (Byproduct) | C₈H₁₈O | 130.23 | 130 | 115 (M-15), 101, 87, 73, 59, 45 |
Table 3: Comparison of ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4,4-dimethyl-1-hexanol (Product) | ~3.65 | t | 2H | -CH₂-OH |
| ~1.55 | m | 2H | -CH₂-CH₂-OH | |
| ~1.30 | m | 2H | -C(CH₃)₂-CH₂- | |
| ~1.25 | q | 2H | -CH₂-CH₃ | |
| ~0.88 | s | 6H | -C(CH₃)₂- | |
| ~0.85 | t | 3H | -CH₂-CH₃ | |
| 4,4-dimethyl-1-hexene (Starting Material) | ~5.80 | ddt | 1H | -CH=CH₂ |
| ~4.95 | m | 2H | -CH=CH₂ | |
| ~1.95 | d | 2H | =CH-CH₂- | |
| ~1.25 | q | 2H | -CH₂-CH₃ | |
| ~0.85 | s | 6H | -C(CH₃)₂- | |
| ~0.85 | t | 3H | -CH₂-CH₃ | |
| 4,4-dimethyl-2-hexanol (Byproduct) | ~3.80 | m | 1H | -CH(OH)- |
| ~1.45 | m | 2H | -CH(OH)-CH₂- | |
| ~1.25 | q | 2H | -CH₂-CH₃ | |
| ~1.15 | d | 3H | -CH(OH)-CH₃ | |
| ~0.88 | s | 6H | -C(CH₃)₂- | |
| ~0.85 | t | 3H | -CH₂-CH₃ |
Table 4: Comparison of ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 4,4-dimethyl-1-hexanol (Product) | ~63.5 | -CH₂-OH |
| ~40.0 | -CH₂-CH₂-OH | |
| ~35.0 | -C(CH₃)₂- | |
| ~32.0 | -C(CH₃)₂-CH₂- | |
| ~28.0 | -C(CH₃)₂ | |
| ~17.0 | -CH₂-CH₃ | |
| ~8.0 | -CH₂-CH₃ | |
| 4,4-dimethyl-1-hexene (Starting Material) | ~140.0 | -CH=CH₂ |
| ~114.0 | -CH=CH₂ | |
| ~45.0 | =CH-CH₂- | |
| ~35.0 | -C(CH₃)₂- | |
| ~32.0 | -CH₂-CH₃ | |
| ~28.0 | -C(CH₃)₂ | |
| ~8.0 | -CH₂-CH₃ | |
| 4,4-dimethyl-2-hexanol (Byproduct) | ~69.0 | -CH(OH)- |
| ~42.0 | -CH(OH)-CH₂- | |
| ~35.0 | -C(CH₃)₂- | |
| ~32.0 | -CH₂-CH₃ | |
| ~28.0 | -C(CH₃)₂ | |
| ~23.0 | -CH(OH)-CH₃ | |
| ~8.0 | -CH₂-CH₃ |
Visualizing the Process
Graphical representations of the experimental workflow and the logic of spectroscopic validation provide a clear and concise understanding of the entire process.
A Comparative Guide to the Formation of Grignard Reagents from Primary, Secondary, and Tertiary Alkyl Bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of primary, secondary, and tertiary alkyl bromides in the formation of Grignard reagents (R-MgBr). The synthesis of these organometallic compounds is a cornerstone of organic chemistry, pivotal for the formation of carbon-carbon bonds in numerous pharmaceutical and fine chemical manufacturing processes. The choice of the alkyl bromide substrate significantly impacts the reaction's efficiency, yield, and the profile of byproducts. This document outlines the relative performance of different alkyl bromide classes, supported by experimental data and detailed methodologies.
Performance Comparison of Alkyl Bromides in Grignard Reagent Formation
The reactivity of alkyl bromides in the formation of Grignard reagents follows the general trend: primary > secondary > tertiary. This trend is primarily governed by the steric hindrance around the carbon atom bearing the bromine and the propensity for side reactions, which increases with the substitution of the alkyl group.
Quantitative Data Summary
The following table summarizes the typical yields and common side reactions observed during the formation of Grignard reagents from different classes of alkyl bromides under standard laboratory conditions.
| Alkyl Bromide Class | Structure (R-Br) | Typical Yield of R-MgBr | Predominant Side Reactions | Key Considerations |
| Primary | RCH₂-Br | 85-95% | Wurtz Coupling (R-R) | Generally high-yielding and straightforward. The primary side reaction is the coupling of the Grignard reagent with unreacted alkyl bromide. |
| Secondary | R₂CH-Br | 60-80% | Wurtz Coupling, Elimination (Alkene) | Yields are generally lower than for primary alkyl bromides due to increased steric hindrance and competing elimination reactions. |
| Tertiary | R₃C-Br | 10-50% | Elimination (Alkene), Wurtz Coupling | Formation is often challenging and low-yielding. Elimination (dehydrobromination) to form an alkene is a major competing pathway.[1] |
Logical Workflow for Grignard Reagent Formation and Competing Pathways
The formation of a Grignard reagent is not always a straightforward process. The desired reaction of the alkyl bromide with magnesium metal to form the organomagnesium halide competes with side reactions, primarily Wurtz coupling and elimination. The prevalence of these side reactions is highly dependent on the structure of the alkyl bromide.
References
A Comparative Analysis of Reaction Intermediates in 1-Bromo-3,3-dimethylpentane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction intermediates and pathways involved in the reactions of 1-bromo-3,3-dimethylpentane, a sterically hindered primary alkyl halide. Understanding the behavior of such substrates is crucial for predicting product formation and optimizing reaction conditions in synthetic chemistry and drug development. This document outlines the expected outcomes for substitution (SN1, SN2) and elimination (E1, E2) reactions, supported by established chemical principles and data from analogous systems. Detailed experimental protocols for kinetic analysis and product identification are also provided.
Executive Summary
This compound presents a unique case for nucleophilic substitution and elimination reactions due to its neopentyl-like structure. The significant steric hindrance around the reaction center and the potential for carbocation rearrangement are the dominant factors governing its reactivity.
-
SN2 and E2 Reactions: These bimolecular pathways are severely hindered. The bulky 3,3-dimethylpentyl group effectively shields the α-carbon from backside attack by a nucleophile, making the SN2 pathway extremely slow. Similarly, the steric bulk can influence the approach of a base for an E2 reaction, often requiring forcing conditions.
-
SN1 and E1 Reactions: These unimolecular pathways, although proceeding through an initially unstable primary carbocation, are facilitated by a rapid 1,2-alkyl shift to form a more stable tertiary carbocation. This rearrangement is the key feature of the SN1 and E1 mechanisms for this substrate and dictates the structure of the major products.
Comparison of Reaction Pathways
The reactivity of this compound is best understood by comparing the four common reaction pathways: SN1, SN2, E1, and E2. The following sections detail the expected intermediates and products for each pathway.
SN1/E1 Reaction Pathway: The Dominance of Rearrangement
Under solvolytic or weakly basic conditions, this compound is expected to react via a unimolecular mechanism. The initial, and rate-determining, step is the slow departure of the bromide leaving group to form a primary carbocation.[1][2] This intermediate is highly unstable and will rapidly rearrange through a 1,2-alkyl shift to yield a more stable tertiary carbocation. This rearranged carbocation is the central intermediate that leads to the final SN1 and E1 products.
dot
Caption: SN1/E1 reaction pathway for this compound.
SN2 Reaction Pathway: Steric Hindrance as a Major Barrier
The SN2 mechanism involves a backside attack by the nucleophile on the carbon bearing the leaving group.[3][4] For this compound, the quaternary carbon adjacent to the reaction center creates significant steric hindrance, making this pathway extremely slow.[3] The reaction rate is expected to be several orders of magnitude lower than that of unhindered primary alkyl halides.[1]
dot
Caption: SN2 reaction pathway showing the high energy transition state.
E2 Reaction Pathway: The Role of the Base
The E2 reaction is a concerted process where a base removes a proton from a β-carbon while the leaving group departs.[5] For this compound, there is only one type of β-hydrogen. The use of a strong, sterically hindered base would favor the E2 pathway, although the overall rate may still be slow due to the steric congestion around the substrate.
Quantitative Data Comparison (Illustrative)
| Reaction Condition | Predominant Mechanism | Relative Rate | Major Product(s) | Minor Product(s) |
| 80% Ethanol, 25°C | SN1/E1 | 1 | 2-Ethoxy-2,3-dimethylpentane, 2,3-Dimethylpent-2-ene | 3,3-Dimethylpent-1-ene |
| 0.1 M NaOEt in EtOH, 25°C | E2/SN2 | << 1 | 3,3-Dimethylpent-1-ene | Very little to none |
| 0.1 M NaCN in DMSO, 25°C | SN2 | <<< 1 | 1-Cyano-3,3-dimethylpentane | None |
Experimental Protocols
Protocol 1: Kinetic Analysis of Solvolysis (SN1/E1)
This protocol describes a method to determine the rate of solvolysis of this compound in an ethanol/water mixture.
Materials:
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
0.01 M Sodium hydroxide (B78521) solution (standardized)
-
Bromothymol blue indicator
-
Acetone
-
Constant temperature water bath
-
Burette, pipettes, and volumetric flasks
Procedure:
-
Prepare a 0.1 M solution of this compound in acetone.
-
Prepare a 50:50 (v/v) ethanol/water solvent mixture.
-
In a flask, mix 50 mL of the ethanol/water solvent with a few drops of bromothymol blue indicator.
-
Place the flask in a constant temperature water bath set to 25°C and allow it to equilibrate.
-
Add a precise volume (e.g., 1.0 mL) of the 0.01 M NaOH solution to the flask. The solution should be blue.
-
Initiate the reaction by adding 1.0 mL of the 0.1 M this compound solution to the flask, starting a timer immediately.
-
Record the time it takes for the solution to turn from blue to yellow as the HBr produced from the reaction neutralizes the NaOH.
-
Repeat the titration with added portions of NaOH to follow the reaction progress over time.
-
The rate constant can be determined by plotting the data according to first-order kinetics.[6]
Protocol 2: Product Analysis by GC-MS
This protocol outlines the analysis of the product mixture from the reaction of this compound under both solvolysis and elimination conditions using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column suitable for separating non-polar compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Sample Preparation:
-
Solvolysis: After the solvolysis reaction is complete, neutralize the solution with a weak base (e.g., NaHCO3). Extract the organic products with diethyl ether, dry the organic layer over anhydrous MgSO4, and carefully concentrate the solution.
-
Elimination: After the E2 reaction is complete, quench the reaction with water and extract the organic products with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate.
-
Dilute a small aliquot of the concentrated product mixture in a suitable solvent (e.g., hexane) for GC-MS analysis.
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
-
MSD Transfer Line: 280°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Scan Range: m/z 40-300
The identity of the products can be determined by their mass spectra and retention times, and the relative product distribution can be calculated from the peak areas in the chromatogram.[7][8]
dot
Caption: Experimental workflow for GC-MS analysis of reaction products.
Conclusion
The reactions of this compound are governed by a competition between sterically hindered bimolecular pathways and unimolecular pathways that involve carbocation rearrangement. For synthetic applications, it is crucial to recognize that SN1/E1 conditions will likely lead to rearranged products, while SN2 and E2 reactions will be exceptionally slow. The provided experimental protocols offer a framework for the detailed investigation of these reaction dynamics, enabling researchers to predict and control the outcomes of reactions involving similarly structured molecules.
References
- 1. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. amherst.edu [amherst.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Purity Assessment of Synthesized 1-Bromo-3,3-dimethylpentane: A Chromatographic Comparison
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a critical step in the path to reliable and reproducible results. This guide provides an objective comparison of chromatographic techniques for the purity assessment of synthesized 1-Bromo-3,3-dimethylpentane, a key alkyl halide intermediate. The performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) are evaluated, supported by detailed experimental protocols and comparative data.
Executive Summary
Gas Chromatography with Flame Ionization Detection (GC-FID) emerges as the most suitable technique for the routine quantitative purity analysis of this compound due to its high resolution for volatile compounds and the predictable response of the FID detector for hydrocarbons and their halogenated counterparts. High-Performance Liquid Chromatography (HPLC) can also be employed, though it presents challenges in detection. Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for reaction monitoring and preliminary purity checks.
Comparison of Chromatographic Techniques
The selection of an appropriate chromatographic method hinges on the specific analytical requirements, including the need for quantitative data, the nature of potential impurities, and the desired throughput. Below is a comparative summary of GC, HPLC, and TLC for the analysis of this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Thin-Layer Chromatography (TLC) |
| Principle | Separation of volatile components in a gaseous mobile phase based on boiling point and polarity. | Separation of components in a liquid mobile phase based on polarity. | Separation of components on a solid stationary phase by a liquid mobile phase based on polarity. |
| Primary Use | Quantitative Purity Analysis | Quantitative Purity Analysis | Qualitative Reaction Monitoring & Spot Testing |
| Resolution | Excellent for volatile impurities | Good to Excellent | Moderate |
| Sensitivity | High (ng level) | Moderate (µg level), dependent on chromophore | Low (µg-mg level) |
| Quantification | Excellent and Reproducible | Good, but challenging for non-UV active compounds | Non-quantitative (visual estimation) |
| Analysis Time | ~15-30 minutes | ~10-20 minutes | ~5-20 minutes |
| Throughput | High (with autosampler) | High (with autosampler) | High (multiple samples per plate) |
Experimental Data
A hypothetical batch of synthesized this compound was analyzed using GC-FID and HPLC-UV to determine its purity and identify potential impurities arising from the synthesis from 3,3-dimethylpentan-1-ol.
Table 1: Quantitative Purity Analysis by GC-FID
| Compound | Retention Time (min) | Peak Area (%) | Identity |
| 3,3-dimethyl-1-pentene | 4.2 | 1.5 | Elimination Byproduct |
| This compound | 8.5 | 97.2 | Product |
| 3,3-dimethylpentan-1-ol | 10.1 | 0.8 | Unreacted Starting Material |
| 2-Bromo-3,3-dimethylpentane | 8.2 | 0.5 | Rearrangement Isomer |
Table 2: Quantitative Purity Analysis by HPLC-UV (210 nm)
| Compound | Retention Time (min) | Peak Area (%) | Identity |
| 3,3-dimethyl-1-pentene | 3.1 | 1.3 | Elimination Byproduct |
| This compound | 5.8 | 97.5 | Product |
| 3,3-dimethylpentan-1-ol | 2.5 | 0.7 | Unreacted Starting Material |
| 2-Bromo-3,3-dimethylpentane | 5.6 | 0.5 | Rearrangement Isomer |
Table 3: Qualitative Purity Analysis by TLC
| Compound | Rf Value (Hexane) | Visualization |
| 3,3-dimethyl-1-pentene | ~0.9 | Faintly visible with KMnO4 |
| This compound | ~0.8 | Visible with KMnO4 stain |
| 3,3-dimethylpentan-1-ol | ~0.2 | Visible with KMnO4 stain |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to ensure reproducibility.
Gas Chromatography (GC-FID) Protocol
-
Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column : DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature : 250°C.
-
Detector Temperature : 280°C.
-
Oven Temperature Program : Initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 200°C, hold for 5 minutes.
-
Injection Volume : 1 µL.
-
Split Ratio : 50:1.
-
Sample Preparation : Dilute the synthesized product 1:100 in dichloromethane.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : Isocratic mixture of acetonitrile (B52724) and water (80:20 v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 210 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve 10 mg of the synthesized product in 10 mL of acetonitrile.
Thin-Layer Chromatography (TLC) Protocol
-
Stationary Phase : Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent) : 100% Hexane.
-
Sample Preparation : Dissolve a small amount of the crude and purified product in a few drops of dichloromethane.
-
Spotting : Apply a small spot of each sample to the baseline of the TLC plate using a capillary tube.
-
Development : Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend.
-
Visualization : After development, dry the plate and visualize the spots under a UV lamp (254 nm) and by staining with a potassium permanganate (B83412) (KMnO4) solution. Alkyl halides often do not show strong UV absorbance and may not stain well with iodine, making permanganate stain a more effective choice for visualization.[1]
Workflow for Purity Assessment
The logical flow of assessing the purity of synthesized this compound is depicted in the following diagram.
Caption: Workflow for the purity assessment of synthesized this compound.
Alternative Purity Assessment Methods
While chromatography is the most common approach, other techniques can provide valuable information about the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR can identify and quantify impurities if their signals are resolved from the main product. Quantitative NMR (qNMR) can provide a highly accurate purity assessment without the need for a reference standard of the analyte.
-
Mass Spectrometry (MS) : Coupled with GC (GC-MS), it can help in the definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.
-
Distillation : For larger scale purification, fractional distillation can be effective in separating the desired product from less volatile (starting material) or more volatile (elimination byproduct) impurities. The purity of the collected fractions can then be assessed by GC.
References
A Comparative Guide to Isomeric Purity Determination of Bromoalkane Reaction Products
For researchers, scientists, and drug development professionals, the precise determination of the isomeric purity of bromoalkane reaction products is a critical step in chemical synthesis and drug development. The presence of positional or structural isomers can significantly influence the physicochemical properties, reactivity, and biological activity of a target molecule. This guide provides an objective comparison of two premier analytical techniques for this purpose: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your analytical needs.
Method Comparison: Gas Chromatography vs. Nuclear Magnetic Resonance Spectroscopy
Gas Chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and widely used techniques for the analysis and purity determination of organic compounds.[1] GC excels in the separation of volatile compounds, making it highly suitable for the analysis of bromoalkane isomers.[2] NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification and quantification of isomers in a mixture.[3][4]
The choice between these two methods often depends on the specific analytical requirements, such as the need for high sensitivity, the availability of reference standards, and the desired level of structural information.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance metrics for the purity analysis of bromoalkane isomers using GC and NMR. The data represents a typical comparison for isomeric bromoalkanes.
| Parameter | Gas Chromatography (GC-FID/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Remarks |
| Principle | Separation of volatile compounds based on their boiling points and interactions with a stationary phase.[2] | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field; the resonance frequency is sensitive to the molecular structure.[3] | GC provides separation before detection, while NMR analyzes the bulk sample. |
| Purity (%) | Typically ≥99.5% | Typically ≥99.0% | Both methods can confirm high purity. GC often provides a more detailed profile of volatile impurities. |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | GC demonstrates superior sensitivity for detecting trace volatile impurities. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.5% | GC allows for more precise quantification of low-level impurities. |
| Resolution of Isomers | Excellent for positional and structural isomers with different boiling points.[5][6] | Good to excellent, depending on the magnetic field strength and the structural differences between isomers.[3][4] | High-field NMR is often required to resolve signals from closely related isomers. |
| Accuracy & Precision | Accuracy depends on the response factor of each isomer being similar or calibrated with standards. Precision is typically high.[1] | qNMR is a primary ratio method, providing high accuracy and precision without the need for a specific reference standard of the analyte.[1] | qNMR accuracy is directly traceable to the purity of the internal standard.[1] |
| Analysis Time (per sample) | ~20-45 minutes | ~10-20 minutes | ¹H NMR generally offers a faster analysis time per sample. |
| Structural Information | GC-MS provides mass fragmentation patterns for identification.[7] | Offers detailed structural information for both the main component and any observed impurities through chemical shifts, coupling constants, and integration.[4][8][9] | NMR provides unambiguous structural elucidation. |
| Sample Preparation | Dilution in a volatile solvent.[10] | Dissolution in a deuterated solvent, often with an internal standard for quantification.[11] | Both methods feature relatively straightforward sample preparation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these techniques for the analysis of bromoalkane reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Isomeric Purity
This protocol is designed for the separation and quantification of bromoalkane isomers and potential volatile impurities.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
-
Column: A non-polar or low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is generally recommended for alkyl halides.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[7]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50-60 °C, hold for 2-5 minutes, then ramp at 10 °C/min to 250-280 °C and hold for 5-10 minutes. This program should be optimized based on the volatility of the specific bromoalkane isomers.[12]
-
Detector:
-
FID Temperature: 300 °C.
-
MS Transfer Line Temperature: 280 °C. For mass spectral confirmation, operate in scan mode (e.g., m/z 40-300). For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[13]
-
2. Sample Preparation:
-
Accurately weigh approximately 20-50 mg of the bromoalkane reaction mixture into a volumetric flask.
-
Dissolve and dilute to the mark with a high-purity volatile solvent such as dichloromethane (B109758) or hexane.[10]
-
Vortex the solution to ensure it is thoroughly mixed.
-
If the sample contains solid particles, filter it through a 0.22 or 0.45 µm syringe filter into a GC vial.[10]
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Acquire the chromatogram. Positional isomers will have different retention times. For example, in a mixture of bromobutane isomers, 1-bromobutane (B133212) would typically elute before 2-bromobutane.
-
Identify the peaks corresponding to each isomer based on their retention times (if known from standards) or their mass spectra.
-
Quantify the relative amounts of each isomer by integrating the peak areas. The isomeric purity is calculated as the area of the desired isomer peak divided by the total area of all isomer peaks, expressed as a percentage. For FID, it is often assumed that the response factors for isomers are similar.[1]
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol for Isomeric Purity
This protocol describes the use of ¹H NMR to determine the isomeric purity of a bromoalkane sample using an internal standard.
1. Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of isomer signals.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[4]
2. Sample Preparation:
-
Accurately weigh approximately 15-25 mg of the bromoalkane sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a high-purity internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene, or another suitable standard with signals that do not overlap with the analyte signals).[11][14]
-
Dissolve both the sample and the internal standard in a known volume (e.g., 0.6-0.7 mL) of the chosen deuterated solvent.[11]
-
Transfer the solution to a 5 mm NMR tube.
3. Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key acquisition parameters to ensure accurate quantification include:
4. Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Identify and integrate the characteristic, well-resolved signals for each bromoalkane isomer and the internal standard. For example, in a mixture of 2-bromopentane (B28208) and 3-bromopentane, the proton attached to the carbon bearing the bromine will have a distinct chemical shift and multiplicity for each isomer.[3]
-
Calculate the molar ratio of the isomers by dividing the integral of each isomer's characteristic signal by the number of protons it represents and then comparing these normalized integrals.
-
The absolute purity of the main isomer can be calculated using the following formula if an internal standard is used:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualization
Experimental Workflow Diagrams
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. vurup.sk [vurup.sk]
- 3. homework.study.com [homework.study.com]
- 4. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 15. emerypharma.com [emerypharma.com]
Safety Operating Guide
Proper Disposal of 1-Bromo-3,3-dimethylpentane: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 1-Bromo-3,3-dimethylpentane (CAS No: 6188-50-7), a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[2]
-
Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.
Hazard Classification and Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₁₅Br |
| Molecular Weight | 179.10 g/mol [1] |
| GHS Hazard Statements | H226: Flammable liquid and vapor[1][3]H315: Causes skin irritation[1][3]H319: Causes serious eye irritation[1][3]H335: May cause respiratory irritation[1][3] |
| Hazard Categories | Flammable Liquid Category 3Skin Irritation Category 2Eye Irritation Category 2A[1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][4]
Experimental Methodology: Waste Segregation and Collection
-
Obtain a Designated Waste Container:
-
Use a dedicated, properly labeled "Halogenated Organic Waste" container.[2][5] These are often supplied by your institution's Environmental Health and Safety (EHS) department.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure, vapor-tight lid.[6] Do not use metal containers, as halogenated solvents can degrade and form corrosive acids.[6]
-
-
Waste Segregation:
-
It is crucial to segregate halogenated waste from non-halogenated organic waste streams, as disposal methods and costs differ significantly.[4][7]
-
Any non-halogenated solvents mixed with this compound must be treated as halogenated waste.[4]
-
Do not mix with incompatible materials such as strong oxidizing agents, bases, or acids.[6]
-
-
Waste Accumulation:
-
Add this compound waste to the designated container in a chemical fume hood.[7]
-
Keep the container closed at all times except when actively adding waste.[4]
-
Properly label the container with the words "Hazardous Waste" and list all components, including "this compound" and their approximate quantities.[4][5]
-
-
Storage:
-
Arranging for Disposal:
-
Once the container is full, or on a regular schedule, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[8]
-
Provide accurate and complete information about the waste contents.
-
Emergency Procedures: Spill Management
In the event of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Remove all sources of ignition from the area.[9]
-
Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the liquid.[4][9]
-
Cleanup: Carefully collect the absorbent material and contaminated items using non-sparking tools.[10] Place the materials into a sealed, properly labeled container for disposal as hazardous waste.[4][9]
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.[4]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. This compound | C7H15Br | CID 15752575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scienceready.com.au [scienceready.com.au]
- 3. 1-Bromo-3-methylpentane | C6H13Br | CID 39899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. benchchem.com [benchchem.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. lookchem.com [lookchem.com]
Personal protective equipment for handling 1-Bromo-3,3-dimethylpentane
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical information for the handling and disposal of 1-Bromo-3,3-dimethylpentane (CAS No. 6188-50-7). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Viton® or Butyl rubber gloves. A laminate glove (e.g., Silver Shield®/4H®) as an alternative. Nitrile gloves are NOT recommended due to poor resistance to halogenated hydrocarbons. | Provides the best chemical resistance against brominated hydrocarbons. Nitrile gloves offer poor protection against this class of chemicals. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin and Body Protection | Flame-resistant lab coat. Wear clothing that fully covers the arms and legs. | Protects against skin contact and in the event of a fire. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. | Prevents inhalation of vapors, which can cause respiratory tract irritation. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to prevent accidents. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Put on all required PPE as specified in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure a chemical spill kit is readily accessible.
-
-
Handling:
-
Conduct all work with this compound inside a certified chemical fume hood.
-
When not in use, ensure the container is tightly sealed to prevent the escape of vapors.
-
Keep the work area free of ignition sources such as open flames, hot plates, and spark-producing equipment.
-
-
Post-Handling & Cleanup:
-
Wipe down the work surface with an appropriate decontaminating solution.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or the ventilation is inadequate, evacuate the area.
-
-
Control Vapors and Ignition Sources:
-
Eliminate all potential ignition sources.
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
-
Contain the Spill:
-
Wearing appropriate PPE, create a dike around the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.
-
-
Absorb the Chemical:
-
Carefully apply the absorbent material over the spill, working from the outside in.
-
Allow the material to fully absorb the liquid.
-
-
Collect and Package Waste:
-
Using spark-proof tools, carefully collect the absorbed material.
-
Place the waste into a clearly labeled, sealable container designated for hazardous chemical waste.
-
-
Decontaminate the Area:
-
Clean the spill area with soap and water.
-
Collect the cleaning materials and place them in the hazardous waste container.
-
-
Dispose of Waste:
-
Follow the disposal procedures outlined below.
-
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Waste Disposal Protocol:
-
Collection:
-
Collect all waste materials, including contaminated absorbents and PPE, in a designated and properly labeled hazardous waste container. The label should clearly state "Halogenated Organic Waste" and list the contents.
-
-
Segregation:
-
It is crucial to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal and to manage disposal costs effectively.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by authorized hazardous waste personnel.
-
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
